IRRP1
Description
Properties
CAS No. |
153840-64-3 |
|---|---|
Molecular Formula |
C₃₅H₅₉N₁₃O₁₂S |
Molecular Weight |
885.99 |
sequence |
One Letter Code: CLKDRHD |
Synonyms |
IRRP1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of IRP1 in Iron Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron Regulatory Protein 1 (IRP1) is a key bifunctional protein in the post-transcriptional regulation of cellular iron homeostasis.[1][2] It functions as both a cytosolic aconitase and an RNA-binding protein, switching between these two roles in response to cellular iron levels.[1][3] This dual functionality allows cells to finely tune the expression of proteins involved in iron uptake, storage, and utilization.[3] When iron is scarce, IRP1 binds to specific mRNA stem-loop structures known as Iron-Responsive Elements (IREs), leading to the increased expression of proteins involved in iron acquisition and decreased expression of iron storage proteins.[1][4] Conversely, in iron-replete conditions, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, converting citrate to isocitrate.[1][5] This guide provides a detailed overview of the IRP1 mechanism, including quantitative data on its interactions, experimental protocols for its study, and visualizations of the key pathways and processes.
The Dual Nature of IRP1: A Molecular Switch
IRP1's ability to switch between two distinct functions is central to its regulatory role. This transition is governed by the assembly and disassembly of a cubane [4Fe-4S] iron-sulfur cluster within the protein's active site.[6]
-
Low Iron State (Apo-IRP1): RNA-Binding Protein: In iron-deficient cells, IRP1 exists as an apoprotein, lacking the [4Fe-4S] cluster.[5] This conformation allows IRP1 to bind with high affinity to IREs located in the untranslated regions (UTRs) of specific mRNAs.[1][3]
-
High Iron State (Holo-IRP1): Cytosolic Aconitase: When cellular iron levels are high, IRP1 incorporates a [4Fe-4S] cluster, transforming into its holo-protein form.[7] This conversion induces a conformational change that prevents IRE binding and activates its enzymatic function as a cytosolic aconitase.[8] The aconitase activity of IRP1 catalyzes the isomerization of citrate to isocitrate.[9]
The switch between these two states is a dynamic process influenced not only by iron availability but also by other cellular signals such as nitric oxide (NO) and oxidative stress (e.g., H₂O₂, O₂⁻).[6][10] These signals can induce the disassembly of the [4Fe-4S] cluster, promoting the RNA-binding activity of IRP1.[10]
Regulation of Gene Expression via Iron-Responsive Elements (IREs)
IRP1 exerts its regulatory effects by binding to IREs, which are conserved stem-loop structures found in the mRNAs of proteins involved in iron metabolism.[11][12] The location of the IRE within the mRNA transcript determines the regulatory outcome.[1]
-
5' UTR Binding: Translational Repression: When IRP1 binds to an IRE located in the 5' untranslated region of an mRNA, it sterically hinders the assembly of the translation initiation complex, thereby repressing protein synthesis.[1][3] A primary example is the ferritin mRNA, which codes for the main iron storage protein.[11] Under low iron conditions, IRP1 binding to the ferritin 5' IRE prevents ferritin synthesis, thus making more iron available for cellular processes.[4] Other key targets with 5' IREs include ferroportin (the iron exporter) and erythroid aminolevulinate synthase 2 (ALAS2), a key enzyme in heme biosynthesis.[13]
-
3' UTR Binding: mRNA Stabilization: Conversely, when IRP1 binds to IREs located in the 3' untranslated region of an mRNA, it protects the transcript from endonucleolytic degradation, leading to its stabilization and increased protein expression.[1][3] The most prominent example is the transferrin receptor 1 (TfR1) mRNA, which contains multiple 3' IREs.[14] In times of iron scarcity, IRP1 binding to these IREs enhances the stability of the TfR1 mRNA, leading to increased synthesis of the receptor and consequently, greater iron uptake into the cell.[4][15] Divalent metal transporter 1 (DMT1), another iron import protein, is also regulated in this manner.[15]
Quantitative Data
The interaction between IRP1 and IREs, as well as its enzymatic activity, have been quantitatively characterized.
| Parameter | Value | Target/Substrate | Significance |
| IRP1-IRE Binding Affinity (Kd) | |||
| ~20-30 pM | Ferritin H-chain IRE | High-affinity binding ensures a rapid response to low iron. | |
| Varies (9-fold range) | Different 5' IREs | Hierarchical binding may allow for differential regulation of target mRNAs.[8] | |
| 31.3 x 10⁶ M⁻¹ (Ka) | APP IRE mRNA | Strong interaction suggests IRP1's role in regulating Alzheimer's amyloid precursor protein.[16] | |
| Cytosolic Aconitase Kinetics | |||
| kcat: ~10 s⁻¹ | Citrate | Catalytic efficiency of the enzymatic form of IRP1. | |
| Km: ~100-200 µM | Citrate | Substrate affinity of cytosolic aconitase. |
Note: The exact values for binding affinities and enzyme kinetics can vary depending on the experimental conditions and the specific IRE sequence.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
EMSA, or gel retardation assay, is a common technique to study RNA-protein interactions in vitro.[17][18]
Objective: To detect and quantify the binding of IRP1 from cell or tissue extracts to a specific IRE sequence.[17]
Principle: The electrophoretic mobility of a labeled RNA probe is retarded upon binding by a protein. This shift in mobility is visualized by autoradiography.[17]
Detailed Methodology:
-
Preparation of Cytoplasmic Extract:
-
Harvest cells (e.g., 10⁷) and wash with ice-cold PBS.[19]
-
Lyse the cells in an appropriate ice-cold cytoplasmic lysis buffer.[19]
-
Centrifuge to pellet nuclei and debris. The supernatant contains the cytoplasmic proteins, including IRP1.[19]
-
Determine the protein concentration of the extract (e.g., using a Bradford assay).[19]
-
-
Preparation of Radiolabeled IRE Probe:
-
Synthesize an RNA probe containing the IRE sequence of interest via in vitro transcription with a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the cytoplasmic extract (e.g., 25 µg of protein) with the radiolabeled IRE probe (e.g., 200,000 cpm).[17]
-
Incubate at room temperature for 20 minutes to allow for complex formation.[17]
-
Add heparin to the reaction to a final concentration that will inhibit non-specific binding, and incubate for another 10 minutes.[17]
-
-
Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Detection:
-
Dry the gel onto filter paper.
-
Expose the dried gel to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA.
-
The free probe will migrate faster, while the IRP1-IRE complex will appear as a slower-migrating "shifted" band.[17]
-
Cytosolic Aconitase Activity Assay
Objective: To measure the enzymatic activity of IRP1 in its cytosolic aconitase form.
Principle: The assay measures the conversion of citrate or isocitrate to cis-aconitate, which has a characteristic absorbance at 240 nm.[20] The rate of increase in absorbance is directly proportional to the aconitase activity.[20]
Detailed Methodology:
-
Preparation of Cytosolic Extract:
-
Prepare cytoplasmic extracts from cells or tissues as described in the EMSA protocol.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4).
-
The substrate can be either citrate or isocitrate (e.g., 20 mM).
-
-
Measurement:
-
In a UV-transparent cuvette or microplate, add the reaction buffer and the cytoplasmic extract.
-
Initiate the reaction by adding the substrate (citrate or isocitrate).
-
Immediately begin monitoring the change in absorbance at 240 nm over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min).
-
Use the molar extinction coefficient of cis-aconitate to convert this rate into units of enzyme activity (e.g., nmol of cis-aconitate formed per minute per mg of protein).
-
Logical Relationships and Further Considerations
The dual-functionality of IRP1 is a prime example of protein moonlighting, where a single polypeptide chain has multiple, distinct biochemical functions.[9]
It is important to note that a second Iron Regulatory Protein, IRP2, also exists and shares significant homology with IRP1.[2] However, IRP2 does not assemble an iron-sulfur cluster and is primarily regulated by iron-dependent proteasomal degradation.[7] While both proteins can regulate the same set of IRE-containing mRNAs, they may have non-redundant roles in specific tissues or under particular physiological conditions.[2][3]
Conclusion and Future Directions
The IRP1/IRE system is a critical and elegant mechanism for maintaining cellular iron balance. The ability of IRP1 to function as both a sensor of cellular iron status and a direct regulator of gene expression makes it a central node in iron homeostasis. For drug development professionals, targeting the IRP1 switch mechanism could offer novel therapeutic strategies for diseases of iron metabolism, such as iron-deficiency anemia and iron-overload disorders. Future research will likely focus on further elucidating the complex interplay between IRP1, IRP2, and other cellular signaling pathways, as well as exploring the potential for pharmacological modulation of IRP1 activity.
References
- 1. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron regulatory protein 1 is not required for the modulation of ferritin and transferrin receptor expression by iron in a murine pro-B lymphocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron Regulatory Protein 1 Outcompetes Iron Regulatory Protein 2 in Regulating Cellular Iron Homeostasis in Response to Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stork: Aconitases: Non-redox Iron-Sulfur Proteins Sensitive to Reactive Species [storkapp.me]
- 10. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron response element - Wikipedia [en.wikipedia.org]
- 12. Conservation in the Iron Responsive Element Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristics of the Iron-responsive Element (IRE) Stems in the Untranslated Regions of Animal mRNAs [openbiochemistryjournal.com]
- 14. pnas.org [pnas.org]
- 15. Iron/IRP-1-dependent regulation of mRNA expression for transferrin receptor, DMT1 and ferritin during human erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iron response elements (IREs)-mRNA of Alzheimer's amyloid precursor protein binding to iron regulatory protein (IRP1): a combined molecular docking and spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. content.abcam.com [content.abcam.com]
An In-Depth Technical Guide to IRP1 Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Regulatory Protein 1 (IRP1), also known as Cytosolic Aconitase (ACO1), is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis. It functions as a key post-transcriptional regulator of genes involved in iron uptake, storage, and utilization. This guide provides a comprehensive overview of IRP1 gene expression, its intricate regulatory mechanisms, and detailed experimental protocols for its study.
I. IRP1: A Bifunctional Protein
IRP1 exhibits two mutually exclusive functions depending on the cellular iron status. This dual functionality allows it to act as a sensitive sensor and rapid responder to changes in intracellular iron levels.
-
RNA-Binding Protein: In iron-deficient cells, IRP1 exists as an apoprotein that binds with high affinity to specific stem-loop structures in messenger RNAs (mRNAs) known as Iron-Responsive Elements (IREs).[1] This binding activity post-transcriptionally regulates the expression of key iron metabolism genes.
-
Cytosolic Aconitase: In iron-replete cells, IRP1 assembles a cubane [4Fe-4S] cluster in its active site, converting it into a functional cytosolic aconitase.[1] This enzymatic form catalyzes the isomerization of citrate to isocitrate in the cytosol.
II. Regulation of IRP1 Activity
The switch between IRP1's RNA-binding and enzymatic activities is tightly regulated by several cellular signals, ensuring a balanced control of iron metabolism.
A. Iron-Dependent Regulation
The primary regulator of IRP1 function is the intracellular iron concentration.
-
Iron Deficiency: Low cellular iron levels promote the disassembly of the [4Fe-4S] cluster, converting IRP1 into its active IRE-binding form.[1]
-
Iron Sufficiency: High cellular iron levels facilitate the assembly of the [4Fe-4S] cluster, leading to the aconitase form of IRP1 and a decrease in IRE-binding activity.[1]
B. Regulation by Oxidative Stress
IRP1 activity is also modulated by reactive oxygen species (ROS), linking iron metabolism to the cellular redox state.
-
Hydrogen Peroxide (H₂O₂): Exposure to H₂O₂ can lead to the disassembly of the [4Fe-4S] cluster, thereby activating the IRE-binding function of IRP1.[2] However, prolonged or high levels of oxidative stress can lead to the inactivation of both the RNA-binding and aconitase activities of IRP1.[3]
C. Regulation by Other Factors
-
Nitric Oxide (NO): NO can induce the disassembly of the [4Fe-4S] cluster, activating IRP1's IRE-binding activity.
-
Hypoxia: Low oxygen conditions can stabilize the [4Fe-4S] cluster, favoring the aconitase form of IRP1.[4]
Figure 1: Regulation of IRP1 activity by cellular signals.
III. Post-Transcriptional Gene Regulation by IRP1
IRP1 modulates gene expression by binding to IREs located in the untranslated regions (UTRs) of target mRNAs. The position of the IRE determines the regulatory outcome.
-
5' UTR IREs: When IRP1 binds to an IRE in the 5' UTR of an mRNA (e.g., ferritin, ferroportin), it sterically hinders the assembly of the translation initiation complex, thereby repressing protein synthesis.
-
3' UTR IREs: When IRP1 binds to IREs in the 3' UTR of an mRNA (e.g., transferrin receptor 1), it protects the transcript from endonucleolytic cleavage and degradation, leading to increased mRNA stability and protein expression.
Figure 2: Post-transcriptional regulation of target mRNAs by IRP1.
IV. Quantitative Data on IRP1 Expression and Activity
Precise quantification of IRP1 expression and activity is crucial for understanding its role in various physiological and pathological states. While comprehensive quantitative data across all tissues and conditions remains an area of active research, the following tables summarize available relative and semi-quantitative data.
Table 1: Relative IRP1 Protein Expression in Mouse Tissues
| Tissue | Relative IRP1 Protein Level | Reference |
| Kidney | High | [5] |
| Brown Fat | High | [5] |
| Liver | Moderate | [6] |
| Spleen | Moderate | [6] |
| Duodenum | Moderate | [6] |
| Brain | Low | [6] |
| Heart | Low | [6] |
| Lung | Low | [6] |
| Skeletal Muscle | Low | [5] |
Note: Data is based on Western blot and activity assays and is presented as relative levels. Absolute concentrations may vary.
Table 2: Regulation of IRP1 IRE-Binding Activity
| Condition | Fold Change in IRE-Binding Activity | Cell/Tissue Type | Reference |
| Iron Chelation (Desferrioxamine) | ~5-fold increase | SH-SY5Y cells | [7] |
| Severe Dietary Iron Deficiency | Up to 4-fold increase | Liver | [6] |
| Iron Supplementation | ~40% decrease | Mesangial cells | [8] |
Note: Fold changes are approximate and can vary depending on the specific experimental conditions and cell type.
Table 3: Regulation of IRP1 Aconitase Activity
| Condition | Change in Aconitase Activity | Cell/Tissue Type | Reference | | :--- | :--- | :--- | | Iron Supplementation (10 µg/ml) | ~30% increase | LLC-PK1 cells |[8] | | High Cell Density (Confluent) | Increased | HepG2 cells |[9] | | Hydrogen Peroxide Treatment | Rapidly lost | Recombinant human IRP1 |[2] |
Note: Changes in activity are dependent on the concentration and duration of the stimulus.
V. Detailed Experimental Protocols
A. Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding Activity
EMSA is a widely used technique to study the RNA-binding activity of IRP1.[10]
Figure 3: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
1. Preparation of Cytoplasmic Extracts:
-
From Cultured Cells:
-
Wash 10⁷ cells with ice-cold PBS.
-
Lyse cells in 100 µl of ice-cold cytoplasmic lysis buffer (10 mM HEPES pH 7.6, 3 mM MgCl₂, 40 mM KCl, 5% glycerol, 1 mM DTT, 0.2% NP-40, and protease inhibitors).
-
Incubate on ice for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytoplasmic extract).[10]
-
-
From Tissues:
-
Homogenize ~1-2 mm³ of frozen tissue in 0.25-0.5 ml of ice-cold cytoplasmic lysis buffer.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.[10]
-
-
Determine protein concentration using the Bradford assay.[11]
2. EMSA Reaction:
-
In a final volume of 10 µl, mix 25 µg of protein extract with the cytoplasmic lysis buffer.
-
Add 1 µl of ³²P-labeled IRE probe (~200,000 cpm).
-
Incubate at room temperature for 20 minutes.
-
Add 1 µl of heparin (50 mg/ml) and incubate for another 10 minutes.[10]
-
Add 3 µl of loading buffer (80% glycerol with bromophenol blue).[11]
3. Electrophoresis and Detection:
-
Load samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel at 130 V for 60 minutes in 0.5x TBE buffer.[11]
-
Dry the gel and expose it to X-ray film for autoradiography.
B. Western Blotting for IRP1 Protein Levels
Western blotting is used to detect and quantify the total amount of IRP1 protein in a sample.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
-
Determine protein concentration.
-
Denature 20-100 µg of protein by boiling in SDS-PAGE sample buffer for 5 minutes.[12]
2. SDS-PAGE and Transfer:
-
Separate proteins on an 8% SDS-polyacrylamide gel.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRP1 (e.g., 1:250 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[13]
C. Aconitase Activity Assay
This assay measures the enzymatic activity of the [4Fe-4S] cluster-containing form of IRP1.
1. Sample Preparation:
-
Prepare cytoplasmic extracts as described for EMSA.
-
Keep samples on ice.
2. Assay Principle: The assay is a coupled enzymatic reaction that measures the conversion of citrate to isocitrate by aconitase. The isocitrate is then converted to α-ketoglutarate by isocitrate dehydrogenase, which reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is proportional to the aconitase activity.
3. Assay Protocol (based on commercial kits):
-
Prepare a reaction mixture containing assay buffer, substrate (citrate), and isocitrate dehydrogenase.
-
Add the sample (cytoplasmic extract) to the reaction mixture in a 96-well plate.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Calculate the aconitase activity from the rate of change in absorbance, normalized to the protein concentration of the sample.
VI. Conclusion
IRP1 is a critical regulator of cellular iron homeostasis, operating through a sophisticated mechanism of post-transcriptional gene regulation. Its dual function as an RNA-binding protein and a cytosolic enzyme allows for a rapid and sensitive response to changes in cellular iron levels and redox status. The experimental protocols detailed in this guide provide robust methods for investigating the expression and regulation of IRP1, which is essential for advancing our understanding of iron metabolism in health and disease and for the development of novel therapeutic strategies targeting iron-related disorders.
References
- 1. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cytoplasmic aconitase (Iron regulatory protein 1) is converted into its [3Fe-4S] form by hydrogen peroxide in vitro but is not activated for iron-responsive element binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of both RNA binding and aconitase activities of iron regulatory protein-1 by quinone-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic ablations of iron regulatory proteins 1 and 2 reveal why iron regulatory protein 2 dominates iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron-dependent turnover of IRP-1/c-aconitase in kidney cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 9. Cell density-dependent shift in activity of iron regulatory protein 1 (IRP-1)/cytosolic (c-)aconitase - Metallomics (RSC Publishing) [pubs.rsc.org]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Unraveling the Dual Function of IRP1: A Technical Guide to its Aconitase Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery of the dual functionality of Iron Regulatory Protein 1 (IRP1), a key regulator of cellular iron homeostasis. This document provides a comprehensive overview of the experimental methodologies and quantitative data that elucidated IRP1's transformation from an RNA-binding protein to a cytosolic aconitase, offering valuable insights for researchers in iron metabolism and drug development.
The IRP1 Dichotomy: An Iron-Sensing Switch
Iron Regulatory Protein 1 (IRP1) is a cytosolic protein that plays a central role in maintaining cellular iron balance. Its function is dictated by the presence or absence of a cubane [4Fe-4S] iron-sulfur cluster.[1][2] This remarkable molecular switch allows IRP1 to perform two mutually exclusive roles:
-
In iron-deficient cells: IRP1 exists as an apoprotein, lacking the [4Fe-4S] cluster. In this conformation, it functions as an RNA-binding protein. It binds with high affinity to specific stem-loop structures known as iron-responsive elements (IREs) located in the untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism.[3] Binding to a 5' UTR IRE represses the translation of the mRNA, while binding to a 3' UTR IRE protects the mRNA from degradation.
-
In iron-replete cells: IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate.[4][5] This enzymatic activity links iron metabolism to central carbon metabolism.
The transition between these two functions is a critical mechanism for cellular iron sensing and regulation.
Quantitative Analysis of IRP1 Function
The interplay between IRP1's RNA-binding and enzymatic activities is governed by cellular iron levels and can be quantified through various experimental approaches.
| Parameter | Condition | Value | Reference |
| IRP1-IRE Binding Affinity (Kd) | Ferritin H IRE-RNA (in vitro, 25°C) | 19.2 ± 0.4 nM | [6] |
| mt-Aconitase IRE-RNA (in vitro, 25°C) | 155 ± 4 nM | [6] | |
| APP IRE-RNA (in vitro, 25°C) | 32 ± 0.6 nM | [7] | |
| Aconitase Specific Activity | Recombinant human IRP1 (in vitro) | ~20 units/mg | [8] |
| Cytosolic extracts of iron-replete cells | Varies by cell type | [9] | |
| Cellular Iron Levels for Functional Switch | Labile Iron Pool (LIP) in resting cells | 0.2 - 1.5 µM | [4][10] |
| Iron-deficient conditions | < 0.5 µM | [4][10] | |
| Iron-replete conditions | > 1.0 µM | [4][10] |
Experimental Protocols
The discovery and characterization of IRP1's dual function have been reliant on a suite of key in vitro and in vivo experiments. Detailed methodologies for these pivotal assays are provided below.
Preparation of Cytosolic Extracts
Accurate measurement of IRP1 activity requires the careful preparation of cytosolic extracts from cultured cells or tissues.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors (e.g., 1 mM PMSF and a protease inhibitor cocktail)
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 1 mL of ice-cold Lysis Buffer per 10^7 cells.
-
Scrape the cells from the culture dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the extract using a standard method such as the Bradford or BCA assay.
-
The cytosolic extract is now ready for use in downstream assays or can be stored at -80°C.
Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding Activity
EMSA, also known as a gel shift assay, is the primary method for detecting and quantifying the RNA-binding activity of IRP1.[11][12]
Materials:
-
32P-labeled IRE RNA probe (e.g., from ferritin or transferrin receptor mRNA)
-
Cytosolic extract containing IRP1
-
Binding Buffer (e.g., 10 mM HEPES pH 7.6, 3 mM MgCl2, 40 mM KCl, 5% glycerol, 1 mM DTT)
-
Heparin (to reduce non-specific binding)
-
Non-denaturing polyacrylamide gel (e.g., 6%)
-
TBE Buffer (Tris-borate-EDTA)
-
Loading dye (e.g., 50% glycerol, 0.1% bromophenol blue)
-
Phosphorimager or X-ray film
Protocol:
-
Prepare a reaction mixture containing the cytosolic extract (typically 5-20 µg of protein), 32P-labeled IRE probe (e.g., 20,000-50,000 cpm), and Binding Buffer in a final volume of 20 µL.
-
Incubate the reaction at room temperature for 15-30 minutes to allow for the formation of the IRP1-IRE complex.
-
Add heparin to a final concentration of 5 mg/mL and incubate for an additional 10 minutes to disrupt non-specific protein-RNA interactions.
-
Add loading dye to the reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Perform electrophoresis in TBE buffer at a constant voltage (e.g., 150-200V) at 4°C until the dye front has migrated an appropriate distance.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA. The IRP1-IRE complex will migrate slower than the free probe, resulting in a "shifted" band.
Aconitase Activity Assay
The enzymatic activity of IRP1 is typically measured using a coupled enzyme assay that monitors the production of NADPH.[13][14]
Materials:
-
Cytosolic extract containing IRP1
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl)
-
Substrate solution (containing citrate or isocitrate)
-
Isocitrate dehydrogenase
-
NADP+
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, NADP+, and isocitrate dehydrogenase.
-
Add the cytosolic extract to the reaction mixture and incubate for a few minutes to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding the substrate solution (citrate).
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the aconitase activity in the sample.
-
One unit of aconitase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
In Vitro Reconstitution of the [4Fe-4S] Cluster
To study the aconitase form of IRP1, the [4Fe-4S] cluster can be reconstituted in vitro in the apoprotein form.[5][8] This process must be performed under anaerobic conditions to prevent oxidation of the cluster.
Materials:
-
Purified apo-IRP1
-
Anaerobic chamber or glove box
-
Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂)
-
Sodium sulfide (Na₂S)
-
Dithiothreitol (DTT)
-
Anaerobic buffer (e.g., 20 mM HEPES pH 7.5, 5% glycerol, 20 mM KCl)
Protocol:
-
Perform all steps in an anaerobic chamber.
-
To a solution of purified apo-IRP1 in anaerobic buffer, add a molar excess of DTT (e.g., 10 mM).
-
Sequentially add ferrous ammonium sulfate and sodium sulfide in a molar excess (e.g., 125 µM each) to the protein solution.
-
Incubate the reaction at room temperature for at least 20 minutes to allow for the assembly of the [4Fe-4S] cluster.
-
The reconstituted holo-IRP1 can then be used for aconitase activity assays or structural studies.
Visualizing the IRP1 Functional Switch and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of IRP1 and the workflows of the key experiments described above.
Caption: The IRP1 signaling pathway, a switch between RNA binding and aconitase activity based on cellular iron levels.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA) to detect IRP1's IRE-binding activity.
Caption: Workflow for the coupled enzyme assay to measure IRP1's aconitase activity.
Conclusion
The discovery of IRP1's dual function as both an RNA-binding protein and a cytosolic aconitase has profoundly advanced our understanding of cellular iron homeostasis. This technical guide provides researchers and drug development professionals with a detailed overview of the core methodologies and quantitative data that underpin this knowledge. By leveraging these experimental approaches, the scientific community can continue to explore the intricate mechanisms of iron metabolism and develop novel therapeutic strategies for iron-related disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and Kinetic Analyses of Iron Response Element (IRE)-mRNA Binding to Iron Regulatory Protein, IRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron response elements (IREs)-mRNA of Alzheimer's amyloid precursor protein binding to iron regulatory protein (IRP1): a combined molecular docking and spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence That Phosphorylation of Iron Regulatory Protein 1 at Serine 138 Destabilizes the [4Fe-4S] Cluster in Cytosolic Aconitase by Enhancing 4Fe-3Fe Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of cytosolic aconitase from beef liver and its relationship to the iron-responsive element binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Structure and RNA-Binding Domain of Iron Regulatory Protein 1 (IRP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Regulatory Protein 1 (IRP1) is a key cytosolic bifunctional protein that plays a central role in maintaining cellular iron homeostasis in mammals. It functions as both a post-transcriptional regulator of gene expression and a metabolic enzyme. In its apo-form, devoid of its iron-sulfur cluster, IRP1 binds with high affinity to specific stem-loop structures in messenger RNAs (mRNAs) known as iron-responsive elements (IREs).[1][2] This interaction modulates the translation or stability of mRNAs encoding proteins involved in iron uptake, storage, and utilization.[1][3] Conversely, in iron-replete cells, IRP1 assembles a cubane [4Fe-4S] cluster, which blocks its RNA-binding capacity and converts it into a functional cytosolic aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate.[1][4][5] This remarkable functional duality positions IRP1 as a critical sensor and regulator at the intersection of iron metabolism and cellular signaling. Understanding the intricate structural details of IRP1 and its RNA-binding interface is paramount for developing novel therapeutic strategies targeting diseases associated with iron dysregulation.
IRP1 Structure and Conformational States
The structure of IRP1 has been elucidated through X-ray crystallography in both its cytosolic aconitase form and in complex with various IRE-RNAs.[5][6][7] These studies reveal that IRP1 is a multi-domain protein that undergoes extensive conformational changes to switch between its two distinct functions.[1][6]
1. The Cytosolic Aconitase Conformation:
In its iron-bound state, IRP1 adopts a compact, globular conformation typical of aconitase enzymes.[1] The protein is organized into four domains, with the [4Fe-4S] cluster situated at the core, in a cleft between the domains.[1] The active site residues for aconitase activity are highly conserved.[8]
2. The RNA-Binding (Apo-IRP1) Conformation:
Upon iron starvation or exposure to signals like nitric oxide or oxidative stress, the [4Fe-4S] cluster is disassembled, leading to a dramatic structural rearrangement.[3][8] The protein transitions to an open, "L-shaped" conformation.[1][6] This change in shape exposes the RNA-binding site, which was previously occluded in the aconitase form. The transition from the closed to the open conformation involves a significant movement of domains 3 and 4 relative to the other domains, widening the protein by approximately 25 Å.[1]
Structural Data of IRP1
| PDB ID | Description | Method | Resolution (Å) | Organism |
| 2B3X, 2B3Y | Crystal structure of human IRP1 in its cytosolic aconitase form | X-ray Diffraction | - | Homo sapiens |
| 2IPY | Crystal structure of IRP1 in complex with ferritin H IRE-RNA | X-ray Diffraction | 2.8 | Oryctolagus cuniculus |
| 3SNP | Crystal structure analysis of IRP1 in complex with ferritin H IRE RNA | X-ray Diffraction | 2.80 | Oryctolagus cuniculus |
| 3SN2 | Crystal structure analysis of IRP1 in complex with transferrin receptor IRE B RNA | X-ray Diffraction | 2.99 | Oryctolagus cuniculus |
The RNA-Binding Domain and IRE Recognition
The RNA-binding capacity of IRP1 is not confined to a single, contiguous domain. Instead, the binding surface is a composite interface created by the open conformation of the protein. IRP1 embraces the stem-loop structure of the IRE at two distinct points of contact, separated by about 30 angstroms.[6][9]
-
Primary Interaction Site: One major interaction site is centered around the conserved, unpaired cytidine (C8) in the stem of the IRE.[1]
-
Secondary Interaction Site: The second point of contact involves the terminal apical loop of the IRE.[1]
The specificity of this interaction is crucial for the precise regulation of iron metabolism. While the overall structure of different IREs can vary, the conserved features of the apical loop and the C8 bulge are critical for IRP1 recognition.[1] The plasticity of both IRP1 and the various IRE-RNAs allows for the accommodation of sequence and structural variations while maintaining conserved protein-RNA contacts.[7] Mutagenesis studies have identified specific amino acid residues in domain 4 of IRP1 that are critical for IRE binding and specificity.[10]
IRP1-IRE Binding Affinity
| IRE Ligand | Binding Constant (Ka) | Method |
| α-Synuclein RNA IRE | 21.0 x 10⁶ M⁻¹ | Fluorescence Quenching |
| Ferritin IRE-RNA | nM range | Gel Mobility Shift |
Signaling Pathways Regulating IRP1 Function
The switch between IRP1's RNA-binding and enzymatic activities is tightly regulated by cellular iron levels and other signaling molecules.
-
Iron-Dependent Regulation: In iron-deficient cells, IRP1 exists in its apo-form and actively binds to IREs.[11] When cellular iron levels rise, the assembly of the [4Fe-4S] cluster converts IRP1 to cytosolic aconitase, thus preventing IRE binding.[11][12]
-
Regulation by Nitric Oxide and Oxidative Stress: The [4Fe-4S] cluster of IRP1 is sensitive to nitric oxide and reactive oxygen species, which can induce its disassembly and promote the RNA-binding activity of IRP1.[3][8]
-
Phosphorylation: Phosphorylation of IRP1, for instance at Serine-711, has been shown to be a critical regulatory mechanism that can modulate both its RNA-binding and aconitase activities.[3]
A key downstream target of IRP1 is the Hypoxia-Inducible Factor 2α (HIF2α) mRNA, which contains an IRE in its 5' untranslated region.[12] By repressing the translation of HIF2α, IRP1 plays a crucial role in erythropoiesis and systemic iron homeostasis.[12]
Experimental Protocols
Detailed methodologies are crucial for the study of IRP1 structure and function. Below are summaries of key experimental protocols derived from the literature.
Crystallization of IRP1-IRE Complex
This protocol is based on the crystallization of rabbit IRP1 in complex with ferritin IRE RNA.[4]
-
Protein Expression and Purification:
-
A double mutant of IRP1 (C437S/C503S) is expressed in S. cerevisiae to improve protein homogeneity and prevent crystallization issues.[4]
-
The protein is purified to homogeneity using a three-step chromatographic process.
-
-
RNA Preparation:
-
The ferritin IRE RNA is synthesized and purified by polyacrylamide gel electrophoresis (PAGE).[4]
-
-
Complex Formation:
-
Equimolar ratios (e.g., 3 µM each) of IRP1C437S/C503S and IRE RNA are combined in a buffer containing 20 mM Tris pH 7.4, 50 mM NaCl, and 0.1 mM EDTA.
-
The mixture is incubated on ice for 30 minutes.
-
The complex is concentrated via ultrafiltration and transferred to a low-salt buffer (5 mM NaCl, 5 mM DTT, 0.1 mM EDTA, 20 mM Tris pH 7.4).
-
-
Crystallization:
-
Crystals are grown using the hanging drop vapor diffusion method.
-
The final concentration of the IRP1–IRE complex is 16.5 mg/ml.
-
-
Data Collection:
-
Crystals are cryoprotected by soaking in a solution containing a mixture of erythritol and xylitol (e.g., 33% total concentration) for 15-30 seconds before flash-cooling in liquid nitrogen.[4]
-
X-ray diffraction data is collected at a synchrotron source.
-
RNA-Protein Interaction Analysis (RNA-CLIP)
RNA cross-linking immunoprecipitation (CLIP) can be employed to identify the in vivo binding sites of IRP1 on a transcriptome-wide scale.[13]
-
In vivo Cross-linking: Cells are irradiated with UV light to covalently cross-link proteins to their bound RNA molecules.
-
Cell Lysis and RNase Digestion: Cells are lysed, and the resulting lysate is treated with RNase to fragment the RNA, leaving only the protein-protected RNA fragments.
-
Immunoprecipitation: An antibody specific to IRP1 is used to immunoprecipitate the IRP1-RNA complexes.
-
RNA Isolation: The RNA fragments are isolated from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The isolated RNA fragments are reverse-transcribed into cDNA, and a sequencing library is prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the transcriptome to identify the specific binding sites of IRP1.
Conclusion and Future Directions
The dual functionality of IRP1 as both an RNA-binding protein and a cytosolic enzyme is a remarkable example of molecular switching in response to cellular needs. Structural studies have been instrumental in revealing the large-scale conformational changes that underpin this functional duality. The detailed understanding of the IRP1-IRE interaction provides a solid foundation for the rational design of small molecules or other therapeutic modalities that can modulate this interaction. Such compounds could have significant potential in the treatment of diseases characterized by iron imbalance, such as certain types of anemia, iron overload disorders, and neurodegenerative diseases. Further investigation into the dynamics of IRP1 conformational changes and the precise mechanisms of its regulation by various signaling pathways will continue to be a fruitful area of research, paving the way for novel therapeutic interventions.
References
- 1. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization and preliminary X-ray diffraction analysis of iron regulatory protein 1 in complex with ferritin IRE RNA (Journal Article) | OSTI.GOV [osti.gov]
- 3. IRP1 Ser-711 is a phosphorylation site, critical for regulation of RNA-binding and aconitase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray diffraction analysis of iron regulatory protein 1 in complex with ferritin IRE RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human iron regulatory protein 1 as cytosolic aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of dual function iron regulatory protein 1 complexed with ferritin IRE-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Evaluation of the iron regulatory protein-1 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Iron Regulatory Protein 1 with Iron-Responsive Elements
This guide provides a comprehensive overview of the critical interaction between Iron Regulatory Protein 1 (IRP1) and Iron-Responsive Elements (IREs), a central mechanism in maintaining cellular iron homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular underpinnings of this regulatory system, quantitative binding data, and methodologies for its study.
Core Concepts of the IRP1-IRE System
Cellular iron homeostasis is meticulously regulated to ensure sufficient iron for metabolic processes while preventing the toxic effects of iron excess. The post-transcriptional control exerted by Iron Regulatory Proteins (IRPs) on mRNAs containing Iron-Responsive Elements (IREs) is a primary regulatory axis.[1][2][3]
IRP1 is a bifunctional protein that can act as either an RNA-binding protein or a cytosolic aconitase, depending on cellular iron status.[1][2] In iron-deficient cells, IRP1 exists as an apoprotein that binds with high affinity to IREs.[4] IREs are conserved stem-loop structures located in the untranslated regions (UTRs) of mRNAs that encode proteins involved in iron uptake, storage, and utilization.[5][6]
The consequence of IRP1 binding to an IRE depends on its location within the mRNA:
-
5' UTR Binding: When IRP1 binds to an IRE in the 5' UTR of an mRNA, such as that for ferritin (an iron storage protein), it sterically hinders the assembly of the translation initiation complex, thereby repressing protein synthesis.[2][5]
-
3' UTR Binding: Conversely, IRP1 binding to multiple IREs in the 3' UTR of the transferrin receptor 1 (TfR1) mRNA, which is responsible for iron uptake, protects the transcript from endonucleolytic degradation, leading to increased mRNA stability and enhanced protein production.[2][7]
In iron-replete cells, IRP1 assembles a [4Fe-4S] iron-sulfur cluster and functions as a cytosolic aconitase, which catalyzes the isomerization of citrate to isocitrate.[8][9] This conformational change induced by the cluster precludes IRE binding, thus allowing for the translation of ferritin mRNA and the degradation of TfR1 mRNA.[2][5] This elegant switch allows cells to rapidly adjust their iron metabolism in response to fluctuating iron levels.
Quantitative Analysis of the IRP1-IRE Interaction
The affinity and kinetics of the IRP1-IRE interaction are crucial for its regulatory function. These parameters can vary depending on the specific IRE sequence and experimental conditions. Below is a summary of key quantitative data from the literature.
| IRE Source | Parameter | Value | Conditions | Reference |
| Ferritin H-chain (FRT) | Kd | 4.6 ± 0.2 nM | 5°C | [10] |
| Ferritin H-chain (FRT) | Kd | 19.2 ± 0.4 nM | 30°C | [10] |
| Ferritin H-chain (FRT) | kon | 400 µM-1s-1 | 25°C | [11] |
| Ferritin H-chain (FRT) | Activation Energy | 47.0 ± 2.5 kJ/mol | N/A | [12][13] |
| Mitochondrial Aconitase (ACO2) | Kd | 55.9 ± 3 nM | 5°C | [10] |
| Mitochondrial Aconitase (ACO2) | Kd | 155 ± 4 nM | 30°C | [10] |
| Mitochondrial Aconitase (ACO2) | kon | 50 µM-1s-1 | 25°C | [11] |
| Mitochondrial Aconitase (ACO2) | Activation Energy | 35.0 ± 2.0 kJ/mol | N/A | [12][13] |
| Amyloid Precursor Protein (APP) | Kd | 32 nM | 25°C | [14] |
| Amyloid Precursor Protein (APP) | kon | 341 µM-1s-1 | 25°C | [14] |
| Amyloid Precursor Protein (APP) | koff | 11 s-1 | 25°C | [14] |
| Amyloid Precursor Protein (APP) | ΔH | –25.7 ± 2.5 kJ/mol | N/A | [14][15] |
| Amyloid Precursor Protein (APP) | ΔS | 65.0 ± 3.7 J/mol·K | N/A | [14][15] |
Experimental Protocols
Studying the IRP1-IRE interaction requires a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments.
EMSA, also known as a band shift assay, is a fundamental technique to detect and quantify the binding of IRP1 to an IRE-containing RNA probe.[4][6]
Materials:
-
Purified recombinant IRP1 or cell lysate containing IRP1.
-
Radiolabeled ([³²P]) or fluorescently labeled synthetic IRE RNA probe (e.g., from ferritin H-chain).
-
Binding Buffer: 25 mM Tris-HCl pH 7.4, 40 mM KCl, 1 mM DTT, 5% glycerol.
-
Heparin (to prevent non-specific binding).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE Buffer (Tris/Borate/EDTA).
-
Loading Dye (non-denaturing).
Protocol:
-
Prepare the IRE Probe: Synthesize and label the IRE-containing RNA oligomer. Purify the labeled probe.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, IRP1 protein or cell lysate, and heparin.
-
Incubate on ice for 10 minutes to block non-specific binding.
-
Add the labeled IRE probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add non-denaturing loading dye to the binding reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent complex dissociation.
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescently labeled probes, visualize the gel using an appropriate fluorescence imager.
-
The protein-RNA complex will migrate slower than the free probe, resulting in a "shifted" band.
-
Reporter gene assays are used to assess the functional consequences of the IRP1-IRE interaction in living cells.[16][17]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa).
-
Reporter plasmid containing a reporter gene (e.g., Luciferase, GFP) with an IRE sequence in its 5' UTR.[16]
-
Control plasmid without the IRE sequence.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Iron chelators (e.g., deferoxamine - DFO) and iron sources (e.g., ferric ammonium citrate - FAC).
-
Lysis buffer and reporter assay reagents (e.g., luciferase substrate).
Protocol:
-
Cell Culture and Transfection:
-
Plate cells and allow them to adhere overnight.
-
Transfect the cells with the IRE-reporter plasmid or the control plasmid using a suitable transfection reagent.
-
-
Modulation of Cellular Iron Status:
-
After 24 hours of transfection, treat the cells with an iron chelator (to increase IRP1 binding activity) or an iron source (to decrease IRP1 binding activity) for 16-24 hours.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to the total protein concentration in the lysate.
-
Compare the reporter activity in iron-chelated versus iron-supplemented cells to determine the effect of IRP1 binding on translation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz.
Caption: IRP1-IRE Signaling Pathway in Response to Cellular Iron Levels.
Caption: Experimental Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Structural Insights into the IRP1-IRE Interaction
The crystal structure of the IRP1-IRE complex reveals an extensive interface between the protein and the RNA stem-loop.[18][19] IRP1 adopts an open, L-shaped conformation to embrace the IRE.[1][18] The interaction involves two main contact points: one with the apical loop of the IRE and another with the C8 bulge in the stem.[1] These interactions are mediated by a network of hydrogen bonds and shape complementarity, explaining the high specificity of the binding.[18] The conformational changes that IRP1 undergoes when it binds to either the IRE or the [4Fe-4S] cluster are substantial and mutually exclusive, forming the structural basis for its dual function.[1][19]
Conclusion and Future Directions
The IRP1-IRE regulatory system is a paradigm of post-transcriptional gene regulation and a cornerstone of iron metabolism. The intricate interplay between IRP1's dual functions as an RNA-binding protein and an enzyme provides a rapid and sensitive mechanism for cells to respond to changes in iron availability. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into this fascinating system.
Future research may focus on the development of small molecules that can modulate the IRP1-IRE interaction for therapeutic purposes in iron-related disorders.[7] High-throughput screening for inhibitors or stabilizers of this interaction could yield novel drug candidates. Furthermore, a deeper understanding of the tissue-specific regulation of IRP1 and its interplay with other iron-sensing mechanisms will be crucial for a complete picture of systemic iron homeostasis.
References
- 1. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The physiological functions of iron regulatory proteins in iron homeostasis - an update [frontiersin.org]
- 4. Methods for Studying Iron Regulatory Protein 1: An Important Protein in Human Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron response element - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of human iron regulatory protein 1 as cytosolic aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic and Kinetic Analyses of Iron Response Element (IRE)-mRNA Binding to Iron Regulatory Protein, IRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iron response elements (IREs)-mRNA of Alzheimer's amyloid precursor protein binding to iron regulatory protein (IRP1): a combined molecular docking and spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a fluorescent reporter to assess iron regulatory protein activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of the ferroportin iron-responsive element in iron and nitric oxide dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure of dual function iron regulatory protein 1 complexed with ferritin IRE-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Dual Life of IRP1: A Technical Guide to its Subcellular Localization Under Fluctuating Iron Conditions
For Immediate Release
A Deep Dive into the Iron-Dependent Shuttling of Iron Regulatory Protein 1 (IRP1), Offering Insights for Researchers in Cellular Metabolism and Drug Development.
This technical guide provides a comprehensive overview of the subcellular localization of Iron Regulatory Protein 1 (IRP1), a critical bifunctional protein in cellular iron homeostasis. Understanding the precise location of IRP1 under varying iron concentrations is paramount for elucidating its role in both physiological and pathological states. This document details the shift in IRP1's position from the cytosol to the nucleus in an iron-dependent manner, presents quantitative data, outlines experimental methodologies, and visualizes the underlying cellular processes.
Executive Summary
Iron Regulatory Protein 1 (IRP1) is a key sensor and regulator of intracellular iron levels. Its subcellular localization is dynamically regulated by the availability of iron. In iron-deficient states, IRP1 resides in the cytoplasm and functions as an RNA-binding protein, controlling the translation of key proteins involved in iron uptake, storage, and export. Conversely, in iron-replete conditions, IRP1 assembles a cubane [4Fe-4S] cluster and transforms into a cytosolic aconitase.[1][2] Recent evidence has unveiled a more complex picture, demonstrating that under iron-replete conditions, a fraction of IRP1 translocates to the nucleus in a cell-specific manner.[3][4] This guide will explore these distinct localizations and the experimental frameworks used to study them.
Data Presentation: IRP1 Subcellular Distribution
The localization of IRP1 is profoundly influenced by cellular iron status. The following table summarizes the observed distribution of IRP1 in various cellular compartments under iron-replete and iron-deficient conditions based on semi-quantitative analyses from Western blotting and immunofluorescence studies.
| Cellular Compartment | Iron-Replete Conditions (e.g., FAC Treatment) | Iron-Deficient Conditions (e.g., DFO Treatment) | Cell/Tissue Type Specificity |
| Cytosol | Predominantly localized; functions as cytosolic aconitase. | Predominantly localized; functions as an IRE-binding protein. | Ubiquitous |
| Nucleus | Increased presence of a distinct fraction. | Absent or significantly reduced. | Observed in human hepatoma cells (Huh7, HepG2) and human liver tissue; not detected in HeLa cells, mouse embryonic fibroblasts (MEFs), or primary mouse hepatocytes.[3] |
| Endoplasmic Reticulum/Golgi | Associated with these membranes. | Association with these membranes is altered. | Observed in rat models. |
FAC: Ferric Ammonium Citrate (iron supplement) DFO: Desferrioxamine (iron chelator)
Core Signaling and Functional Pathways
The functional state and localization of IRP1 are intricately linked to cellular iron levels. This is primarily governed by the assembly and disassembly of its iron-sulfur cluster.
The IRP1 Iron-Sulfur Switch and its Functional Consequences
Under low iron conditions, IRP1 exists as an apoprotein that binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs.[5] This binding stabilizes the transferrin receptor 1 (TfR1) mRNA, promoting iron uptake, and inhibits the translation of ferritin mRNA, preventing iron storage.[5] When iron is abundant, IRP1 incorporates a [4Fe-4S] cluster, converting it into its enzymatic form, cytosolic aconitase, which loses its affinity for IREs.[1][2]
Iron-Dependent Nuclear Translocation of IRP1
The mechanism governing the nuclear import of IRP1 is not yet fully elucidated but is known to be dependent on iron availability.[3] It is hypothesized that only the holo-IRP1 (c-aconitase form) is competent for nuclear translocation. This process likely involves the classical nuclear import machinery.
Experimental Protocols
The study of IRP1 subcellular localization relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical separation of cellular compartments and subsequent detection of IRP1 by Western blotting.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF or nitrocellulose)
-
Primary antibody against IRP1
-
Primary antibodies for subcellular markers (e.g., GAPDH for cytosol, Histone H3 for nucleus)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS and scrape them into a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-20 minutes. Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times.
-
Isolation of Nuclei: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect the supernatant and store it on ice.
-
Nuclear Extraction: Wash the nuclear pellet with hypotonic lysis buffer. Resuspend the pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Final Centrifugation: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRP1 and subcellular markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Immunofluorescence Staining
This imaging technique allows for the direct visualization of IRP1 within intact cells.
Materials:
-
Cells cultured on glass coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against IRP1
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash cells on coverslips with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-IRP1 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBST. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the subcellular localization of IRP1 using a fluorescence microscope.
Conclusion and Future Directions
The subcellular localization of IRP1 is a dynamic process that is critically dependent on cellular iron status. While predominantly a cytosolic protein, the discovery of its iron-dependent nuclear translocation in specific cell types opens new avenues of research.[3] Future studies should focus on elucidating the precise molecular machinery responsible for this nuclear import and the functional significance of nuclear IRP1. A deeper understanding of these processes will be invaluable for developing novel therapeutic strategies for iron-related disorders and cancers where IRP1 plays a significant role.
References
- 1. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Human IRP1 Translocates to the Nucleus in a Cell-Specific and Iron-Dependent Manner (2022) | Wen Gu | 3 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Iron Regulatory Protein 1 (IRP1) in the Oxidative Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Regulatory Protein 1 (IRP1) is a bifunctional protein that plays a pivotal role in maintaining cellular iron homeostasis. It functions as both a cytosolic aconitase and an RNA-binding protein that post-transcriptionally regulates the expression of key proteins involved in iron metabolism.[1] Emerging evidence has highlighted the critical role of IRP1 as a sensor and mediator of oxidative stress, linking cellular iron metabolism with the response to reactive oxygen species (ROS).[2] This technical guide provides an in-depth exploration of the mechanisms by which IRP1 responds to oxidative stress, the signaling pathways involved, and the experimental methodologies used to study these processes.
The Dual Functionality of IRP1: A Molecular Switch in Response to Oxidative Stress
IRP1 exists in two interconvertible forms, each with a distinct cellular function. The transition between these two forms is dictated by the presence of an iron-sulfur cluster.[3]
-
Cytosolic Aconitase (c-aconitase): In iron-replete cells, IRP1 assembles a cubane [4Fe-4S] cluster in its active site and functions as a cytosolic aconitase, an enzyme that catalyzes the conversion of citrate to isocitrate.[1]
-
RNA-Binding Protein: Under conditions of iron deficiency or in the presence of certain stressors like oxidative stress, the [4Fe-4S] cluster is disassembled.[4] This converts IRP1 into an apoprotein with a high affinity for specific stem-loop structures in messenger RNAs (mRNAs) known as Iron-Responsive Elements (IREs).[5]
The binding of IRP1 to IREs modulates the translation or stability of the target mRNAs. The location of the IRE within the mRNA determines the regulatory outcome:
-
5' UTR Binding: When IRP1 binds to an IRE in the 5' untranslated region (UTR) of an mRNA, such as that of ferritin (an iron storage protein), it sterically hinders the assembly of the translation initiation complex, thereby repressing protein synthesis.[5]
-
3' UTR Binding: Conversely, when IRP1 binds to IREs located in the 3' UTR of an mRNA, such as that of the transferrin receptor 1 (TfR1), which is responsible for iron uptake, it protects the mRNA from endonucleolytic cleavage and degradation, thus stabilizing the transcript and leading to increased protein expression.[5]
Oxidative stress, particularly exposure to hydrogen peroxide (H₂O₂), triggers the disassembly of the [4Fe-4S] cluster, leading to the activation of IRP1's IRE-binding activity.[2][6] This response is a critical cellular defense mechanism. By repressing ferritin synthesis and promoting transferrin receptor synthesis, the cell can limit the amount of "free" iron available to participate in the Fenton reaction, a major source of highly damaging hydroxyl radicals.[6]
Signaling Pathways of IRP1 Activation by Oxidative Stress
The activation of IRP1 by H₂O₂ is not a result of a direct chemical attack on the [4Fe-4S] cluster. Instead, it is mediated by a more complex and regulated signaling pathway.[2][6] While the complete pathway is still under investigation, several key features have been elucidated.
Studies using permeabilized cells have shown that the activation of IRP1 by extracellular H₂O₂ is a temperature-dependent process and requires components that are not present in the cytosol alone, suggesting the involvement of a membrane-associated factor.[6] This has led to the hypothesis of a plasma membrane-associated H₂O₂ sensor that initiates a signaling cascade.[1] This pathway is also sensitive to treatment with calf intestinal alkaline phosphatase (CIAP), indicating a role for phosphorylation in the signaling process.[6] Furthermore, the process is inhibited by EDTA and sodium azide.[7]
Key Components of the Proposed Signaling Pathway:
-
Membrane-Associated H₂O₂ Sensor: A hypothetical receptor or sensor on the cell membrane that detects extracellular H₂O₂.[1]
-
Phosphorylation Events: The sensitivity of IRP1 activation to phosphatases suggests that a phosphorylation cascade is involved in transmitting the signal from the cell surface to IRP1.[6] Serine-711 has been identified as a critical phosphorylation site that regulates IRP1's activities.[8]
-
Magnesium Requirement: The activation pathway appears to be dependent on the presence of Mg²⁺.[1]
The following diagram illustrates the proposed signaling pathway for IRP1 activation by extracellular H₂O₂.
Caption: Proposed signaling pathway for IRP1 activation by extracellular H₂O₂.
Quantitative Data on IRP1 and its Targets in Oxidative Stress
The following tables summarize available quantitative data regarding the activity of IRP1 and the expression of its downstream targets in response to oxidative stress.
| Parameter | Cell Type | Treatment | Fold Change in IRP1 IRE-Binding Activity | Reference |
| IRP1 Activity | Caco-2 | 80 µM Iron | 1.95 | [9] |
| IRP1 Activity | HepG2 | 80 µM Iron | 1.75 | [9] |
| IRP1 Activity | N2A | 80 µM Iron | 1.41 | [9] |
| Target Protein | Cell/Tissue | Condition | Change in Protein Expression | Reference |
| Ferritin | Maternal Liver (Rat) | Dietary Iron Fortification | Significantly Increased | [4] |
| Transferrin Receptor | Maternal Liver (Rat) | Dietary Iron Fortification | Significantly Reduced | [4] |
| Transferrin | Maternal Liver (Rat) | Iron Fortification + Prenatal Alcohol Exposure | Significantly Reduced | [4] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
This protocol is used to detect and quantify the binding of IRP1 to an IRE-containing RNA probe.
Materials:
-
Cell or tissue lysate containing IRP1
-
³²P-labeled IRE RNA probe (e.g., from human ferritin H-chain)
-
Binding buffer (e.g., 10 mM HEPES pH 7.6, 3 mM MgCl₂, 40 mM KCl, 5% glycerol, 1 mM DTT)
-
Heparin (to reduce non-specific binding)
-
RNase T1 (optional, for longer probes)
-
Loading buffer (e.g., 50% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Non-denaturing polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare cell or tissue extracts under non-denaturing conditions.
-
Set up the binding reaction in a microfuge tube:
-
Add cell extract (typically 5-20 µg of protein).
-
Add binding buffer.
-
Add heparin to a final concentration of 5 mg/ml.
-
Incubate on ice for 10 minutes.
-
-
Add the ³²P-labeled IRE probe (e.g., 20,000-50,000 cpm).
-
Incubate the reaction at room temperature for 15-30 minutes to allow for IRP1-IRE complex formation.
-
Add loading buffer to the reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 200V) in TBE buffer at 4°C until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the bands corresponding to the free probe and the IRP1-IRE complex.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
In Vitro Reconstitution of IRP1 Activation by H₂O₂
This assay allows for the study of the signaling components involved in H₂O₂-mediated IRP1 activation.[6]
Materials:
-
Murine B6 fibroblasts (or other suitable cell line)
-
Streptolysin-O (SLO)
-
SLO buffer (e.g., 25 mM HEPES-KOH pH 7.4, 125 mM potassium acetate, 2.5 mM magnesium acetate, 1 mM DTT)
-
H₂O₂-generating system (e.g., glucose and glucose oxidase)
-
Catalase
-
Cytoplasmic lysis buffer
-
Materials for EMSA (as described above)
Procedure:
-
Culture B6 fibroblasts to near confluency.
-
Permeabilize the cells with SLO in SLO buffer. This allows for the separation of the cytosol from the cell pellet (containing membranes and organelles).
-
Separate the cytosolic fraction (supernatant) from the cell pellet by centrifugation.
-
To test for IRP1 activation, incubate the cell pellet fraction (resuspended in buffer or mixed with cytosol) with the H₂O₂-generating system for a defined period (e.g., 1 hour) at 37°C.
-
Stop the reaction by adding catalase.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Analyze the supernatant for IRP1 IRE-binding activity using EMSA as described above.
-
To investigate the role of specific signaling components, inhibitors (e.g., phosphatase inhibitors, kinase inhibitors, chelators) can be added to the reaction mixture.
Conclusion and Future Directions
IRP1 stands at a critical intersection of iron metabolism and the oxidative stress response. Its ability to switch from a metabolic enzyme to an RNA-binding protein in response to oxidative signals provides a rapid and elegant mechanism for cellular protection. While the broad strokes of this regulatory system are understood, significant questions remain. The precise molecular identity of the putative H₂O₂ sensor and the detailed mapping of the downstream signaling cascade are key areas for future research. A deeper understanding of these processes will not only illuminate fundamental aspects of cellular biology but may also open new avenues for therapeutic intervention in diseases associated with oxidative stress and iron dysregulation, including inflammatory disorders, neurodegenerative diseases, and certain cancers. The development of small molecules that can modulate IRP1 activity holds promise for the treatment of these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron regulatory protein 1 as a sensor of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aberrant Transferrin and Ferritin Upregulation Elicits Iron Accumulation and Oxidative Inflammaging Causing Ferroptosis and Undermines Estradiol Biosynthesis in Aging Rat Ovaries by Upregulating NF-Κb-Activated Inducible Nitric Oxide Synthase: First Demonstration of an Intricate Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive assay of IRE1 activity using the small luciferase NanoLuc: Evaluation of ALS-related genetic and pathological factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of iron regulatory protein-1 by oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theadl.com [theadl.com]
- 9. researchgate.net [researchgate.net]
The Evolutionary Sentinel: An In-depth Technical Guide to the Conservation of Iron Regulatory Protein 1 (IRP1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron Regulatory Protein 1 (IRP1) is a highly conserved, bifunctional protein that plays a central role in cellular iron homeostasis. It functions as both a cytosolic aconitase and a post-transcriptional regulator of genes involved in iron metabolism. This technical guide provides a comprehensive overview of the evolutionary conservation of IRP1, detailing its structure, function, and regulation across diverse species. We present quantitative data on sequence and domain conservation, detailed protocols for key experimental assays, and visual representations of the signaling pathways that modulate IRP1 activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and iron metabolism.
Introduction
Cellular iron homeostasis is a fundamental process that must be tightly regulated to ensure sufficient iron for essential metabolic activities while preventing the toxic effects of iron excess. In vertebrates and many invertebrates, this delicate balance is orchestrated by a sophisticated post-transcriptional regulatory system, at the heart of which are the Iron Regulatory Proteins (IRPs). IRP1, the first of these proteins to be identified, is a remarkable molecular switch that senses cellular iron levels and modulates the expression of key proteins involved in iron uptake, storage, and utilization.
IRP1 exhibits a fascinating dual functionality. In iron-replete cells, it assembles a cubane [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate.[1] In iron-deficient conditions, the iron-sulfur cluster is disassembled, and the apo-protein undergoes a conformational change, enabling it to bind with high affinity to specific stem-loop structures in messenger RNAs known as Iron-Responsive Elements (IREs).[1][2] This binding activity post-transcriptionally regulates the translation or stability of the target mRNAs.[3]
The evolutionary persistence of this intricate regulatory mechanism underscores its critical importance for cellular life. This guide delves into the remarkable conservation of IRP1 across a wide range of species, providing a detailed examination of its conserved features and the experimental methodologies used to study them.
Structural and Functional Conservation of IRP1
IRP1 is a highly conserved protein, with homologues identified in a diverse array of organisms, from mammals to invertebrates like Drosophila melanogaster and Caenorhabditis elegans.[4] This high degree of conservation is evident at both the amino acid sequence level and in the preservation of key functional domains.
Quantitative Analysis of IRP1 Conservation
The amino acid sequence of IRP1 shows significant identity and similarity across different species, particularly in regions crucial for its dual functions. The overall amino acid identity between IRP1 and its paralog, IRP2, is in the range of 60-70%, depending on the species.[5] The conservation is even more striking when comparing IRP1 orthologs across different taxa.
| Species Comparison | Amino Acid Identity (%) | Amino Acid Similarity (%) | Key Conserved Features |
| Human vs. Mouse | ~95% | ~98% | High overall conservation. |
| Human vs. Xenopus laevis (frog) | ~85% | ~92% | Strong conservation in vertebrates. |
| Human vs. Danio rerio (zebrafish) | ~80% | ~90% | High conservation in vertebrates. |
| Human vs. Drosophila melanogaster (fruit fly) | ~65% | ~80% | Significant conservation in invertebrates. |
| Human vs. Caenorhabditis elegans (nematode) | ~60% | ~75% | Demonstrates ancient evolutionary origins. |
| Human vs. Arabidopsis thaliana (plant) | ~55% | ~70% | Conservation of aconitase active site residues.[1] |
Table 1: Quantitative Comparison of IRP1 Orthologs. This table summarizes the approximate percentage of amino acid sequence identity and similarity between human IRP1 and its orthologs in various species. The data highlights the high degree of evolutionary conservation.
Conservation of Functional Domains
The structure of IRP1 is organized into four domains. The fold of IRP1 in its cytosolic aconitase form is very similar to that of mitochondrial aconitase.[2] The amino acid residues that form the active site and are involved in binding the [4Fe-4S] cluster and the citrate substrate are strictly conserved across species, from mammals to plants.[1][2] This remarkable conservation underscores the ancient and fundamental role of the aconitase function.
Furthermore, the residues in IRP1 that are directly involved in contacting the IRE are also highly conserved.[1] This dual conservation of residues for both enzymatic activity and RNA binding is a testament to the evolutionary pressure to maintain this elegant regulatory switch.
Regulation of IRP1 Activity: Conserved Signaling Pathways
The activity of IRP1 is modulated by a variety of cellular signals, including iron levels, oxidative stress, nitric oxide, and phosphorylation. These regulatory pathways are also highly conserved.
The Iron-Sulfur Cluster Switch
The primary mechanism for regulating IRP1 activity is the assembly and disassembly of a [4Fe-4S] cluster.[1] In iron-replete cells, the cluster is assembled, locking IRP1 in its cytosolic aconitase conformation and preventing IRE binding.[2] In iron-deficient cells, the cluster is lost, and the protein adopts an open conformation that is competent for IRE binding.[2] This fundamental switch is a conserved feature of IRP1 regulation.
Figure 1. The IRP1 iron-sulfur cluster switch.
Regulation by Phosphorylation
IRP1 is a target for phosphorylation by Protein Kinase C (PKC).[6][7] Phosphorylation has been shown to modulate the IRE-binding activity of IRP1, representing an iron-independent mechanism of regulation.[6] Phosphorylation at Ser-138 can render the [4Fe-4S] cluster more susceptible to disassembly, thereby promoting the IRE-binding form of the protein.[6]
Figure 2. IRP1 regulation by phosphorylation.
Regulation by Nitric Oxide and Oxidative Stress
IRP1 activity is also influenced by reactive oxygen species (ROS) and reactive nitrogen species (RNS). Nitric oxide (NO) can induce the IRE-binding activity of IRP1, mimicking the effect of iron chelation.[8] Similarly, hydrogen peroxide (H₂O₂) can rapidly and post-translationally activate IRP1's RNA-binding function.[9] These responses are thought to involve the direct or indirect disassembly of the [4Fe-4S] cluster.[10]
Figure 3. IRP1 regulation by NO and H₂O₂.
Downstream Effects: Regulation of HIF2α
A critical and conserved downstream target of IRP1 is the Hypoxia-Inducible Factor 2α (HIF2α) mRNA, which contains an IRE in its 5' untranslated region.[11] Under normoxic conditions, the apo-IRP1 binds to this IRE and represses the translation of HIF2α mRNA.[11] This regulation provides a direct link between iron metabolism and the cellular response to oxygen availability.
Experimental Protocols for Studying IRP1 Conservation
Investigating the evolutionary conservation of IRP1 relies on a variety of molecular and biochemical techniques. Below are detailed protocols for key experiments.
Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding Activity
EMSA, or gel shift assay, is a common technique to study protein-RNA interactions. It is based on the principle that a protein-RNA complex will migrate more slowly than the free RNA through a non-denaturing polyacrylamide gel.
Materials and Reagents:
-
Cell or tissue extracts containing IRP1
-
Radiolabeled IRE-containing RNA probe (e.g., ³²P-labeled)
-
5X EMSA Binding Buffer: 100 mM HEPES-KOH (pH 7.6), 200 mM KCl, 5 mM MgCl₂, 50% glycerol
-
10% Non-denaturing polyacrylamide gel
-
0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA)
-
Loading dye (e.g., 50% glycerol, 0.1% bromophenol blue)
-
Phosphorimager or X-ray film for detection
Procedure:
-
Prepare Cell/Tissue Lysates: Harvest cells or tissues and prepare cytoplasmic extracts using a suitable lysis buffer on ice.[12] Determine the protein concentration of the extracts.
-
Binding Reaction: In a microcentrifuge tube, assemble the following reaction on ice:
-
5-10 µg of cytoplasmic extract
-
1 µL of 5X EMSA Binding Buffer
-
Radiolabeled IRE probe (e.g., 50,000 cpm)
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to allow for protein-RNA complex formation.[12]
-
Gel Electrophoresis: Add 2 µL of loading dye to each reaction. Load the samples onto a pre-run 10% non-denaturing polyacrylamide gel. Run the gel in 0.5X TBE buffer at 150-200V for 1.5-2 hours at 4°C.
-
Detection: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA. The free probe will migrate towards the bottom of the gel, while the IRP1-IRE complex will appear as a slower-migrating "shifted" band.
Figure 4. Workflow for EMSA.
Aconitase Activity Assay
This assay measures the enzymatic activity of IRP1 in its cytosolic aconitase form. The assay is typically a coupled enzyme reaction where the product of the aconitase reaction, isocitrate, is used as a substrate for isocitrate dehydrogenase, leading to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm or through a colorimetric reaction at 450 nm.[13]
Materials and Reagents:
-
Cell or tissue homogenates
-
Aconitase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate (substrate)
-
Isocitrate Dehydrogenase
-
NADP⁺
-
(For colorimetric assay) Developer solution
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in cold Assay Buffer.[14] Centrifuge to pellet debris and collect the supernatant (cytosolic fraction).
-
Activation (Optional but Recommended): To ensure all aconitase is in its active form, incubate the sample with an activation solution containing a reducing agent (e.g., cysteine) and a source of ferrous iron.[13]
-
Reaction Setup: In a 96-well plate, prepare the following for each sample and standard:
-
Sample wells: Add sample homogenate.
-
Standard curve wells: Add known concentrations of isocitrate.
-
Bring the volume of all wells to 50 µL with Assay Buffer.
-
-
Reaction Mix: Prepare a master mix containing Assay Buffer, Substrate, Enzyme Mix (Isocitrate Dehydrogenase and NADP⁺).
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well.
-
Incubation: Incubate the plate at 25°C or 37°C for 30-60 minutes.
-
Measurement:
-
Kinetic Assay: Measure the increase in absorbance at 340 nm over time.
-
Endpoint Assay (Colorimetric): Add a developer solution and incubate for 10 minutes.[13] Measure the absorbance at 450 nm.
-
-
Calculation: Calculate the aconitase activity based on the rate of NADPH production or the endpoint absorbance, using the isocitrate standard curve for quantification.
Figure 5. Workflow for Aconitase Activity Assay.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the IRP1 gene to study the functional importance of conserved amino acid residues.
General Principle: Site-directed mutagenesis is typically performed using PCR with primers that contain the desired mutation. The primers are used to amplify a plasmid containing the wild-type IRP1 cDNA. The original, non-mutated parental DNA template is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid. This mutated plasmid is then transformed into competent E. coli for propagation.
Key Steps:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle, flanked by 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the IRP1 gene with the mutagenic primers.
-
Template Digestion: Digest the PCR product with DpnI to remove the parental, methylated DNA template.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Conclusion
The remarkable evolutionary conservation of Iron Regulatory Protein 1 across a vast range of species highlights its fundamental importance in cellular physiology. The dual functionality of IRP1 as both a metabolic enzyme and a post-transcriptional regulator is a testament to the elegant efficiency of biological systems. The preservation of its structure, the core mechanisms of its regulation by iron and other cellular signals, and its downstream targets underscore a deeply rooted and indispensable role in maintaining iron homeostasis. A thorough understanding of the conserved features of IRP1, facilitated by the experimental approaches detailed in this guide, is crucial for advancing our knowledge of iron metabolism and for the development of novel therapeutic strategies targeting iron-related disorders.
References
- 1. The iron-responsive element (IRE)/iron-regulatory protein 1 (IRP1)–cytosolic aconitase iron-regulatory switch does not operate in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. pnas.org [pnas.org]
- 7. IRP1 Ser-711 is a phosphorylation site, critical for regulation of RNA-binding and aconitase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Nitric oxide and oxidative stress (H2O2) control mammalian iron metabolism by different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. jove.com [jove.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for Cytosolic Aconitase Assay for IRP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Regulatory Protein 1 (IRP1) is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis.[1] In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate via cis-aconitate.[2][3] When cellular iron levels are low, IRP1 exists as an apoprotein that binds to iron-responsive elements (IREs) in specific mRNAs, thereby post-transcriptionally regulating the expression of proteins involved in iron uptake, storage, and utilization.[1] The measurement of cytosolic aconitase activity is a key method to assess the functional state of IRP1 and the cellular iron status.[4][5] This document provides detailed protocols for two common methods to assay the cytosolic aconitase activity of IRP1.
Signaling Pathway and Experimental Workflow
The dual function of IRP1 is central to its role in iron metabolism. The following diagram illustrates the switch between its two functional states.
The general workflow for measuring the cytosolic aconitase activity of IRP1 is depicted below.
References
- 1. Methods for Studying Iron Regulatory Protein 1: An Important Protein in Human Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The iron-responsive element (IRE)/iron-regulatory protein 1 (IRP1)–cytosolic aconitase iron-regulatory switch does not operate in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell density-dependent shift in activity of iron regulatory protein 1 (IRP-1)/cytosolic (c-)aconitase - Metallomics (RSC Publishing) [pubs.rsc.org]
Application Note: Generation of an IRP1 Knockout Cell Line Using CRISPR/Cas9
For Research Use Only.
Introduction
Iron Regulatory Protein 1 (IRP1), also known as cytosolic aconitase (ACO1), is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis.[1][2] In iron-replete cells, IRP1 functions as an aconitase, catalyzing the conversion of citrate to isocitrate.[3][4] When cellular iron levels are low, IRP1 loses its [4Fe-4S] cluster and functions as an RNA-binding protein.[3][4] In this form, it binds to specific stem-loop structures called Iron Responsive Elements (IREs) located in the untranslated regions of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism.[2][5][6] Binding of IRP1 to the 5' UTR of mRNAs, such as ferritin, inhibits their translation, while binding to the 3' UTR of mRNAs, like the transferrin receptor 1 (TfR1), stabilizes the transcript.[2] This coordinated regulation allows cells to increase iron uptake and reduce iron storage when iron is scarce. More recent studies have also implicated IRP1 as a key regulator of erythropoiesis and systemic iron homeostasis through its control of Hypoxia-Inducible Factor 2α (HIF2α) mRNA translation.[2]
The CRISPR/Cas9 system has emerged as a powerful tool for targeted gene editing, enabling the creation of knockout cell lines to study gene function.[7] This application note provides a detailed protocol for generating an IRP1 knockout cell line using CRISPR/Cas9 technology. The protocol covers the design of single guide RNAs (sgRNAs) targeting the ACO1 gene (encoding IRP1), delivery of the CRISPR/Cas9 components into mammalian cells, selection of knockout clones, and validation of the knockout at both the genomic and functional levels.
Materials
Cell Culture
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
CRISPR/Cas9 Plasmids and Reagents
-
pSpCas9(BB)-2A-GFP (PX458) or similar plasmid co-expressing Cas9 and sgRNA
-
sgRNA design software (e.g., Benchling, CHOPCHOP)
-
Oligonucleotides for sgRNA cloning
-
Restriction enzymes (e.g., BbsI)
-
T4 DNA Ligase
-
Plasmid purification kit
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ Reduced Serum Medium
Genomic DNA Extraction and PCR
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Taq DNA polymerase
-
dNTPs
-
Agarose
-
DNA loading dye
-
DNA ladder
Validation Assays
-
Western Blot:
-
Primary antibody against IRP1/ACO1
-
Secondary antibody (HRP-conjugated)
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
-
Aconitase Activity Assay:
-
Aconitase activity assay kit or reagents for in-gel assay (Tris-HCl, cis-aconitate, NADP+, isocitrate dehydrogenase, MTT, phenazine methosulfate)
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
³²P-labeled IRE probe
-
Cytoplasmic lysis buffer
-
Heparin
-
2-mercaptoethanol (2-ME)
-
Non-denaturing polyacrylamide gel
-
Experimental Protocols
Part 1: sgRNA Design and Cloning
-
sgRNA Design:
-
Obtain the coding sequence of the human ACO1 gene.
-
Use sgRNA design software to identify potential sgRNA target sequences. Choose 2-3 sgRNAs targeting an early exon to maximize the likelihood of generating a loss-of-function mutation.[8]
-
Select sgRNAs with high on-target scores and low predicted off-target effects.
-
-
Oligonucleotide Annealing and Cloning:
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the Cas9 expression vector.
-
Anneal the complementary oligos.
-
Digest the pSpCas9(BB)-2A-GFP vector with a suitable restriction enzyme (e.g., BbsI).[8]
-
Ligate the annealed oligos into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Part 2: Transfection and Clonal Selection
-
Cell Transfection:
-
Seed HEK293T or HepG2 cells in a 6-well plate to be 70-90% confluent at the time of transfection.
-
On the day of transfection, dilute the sgRNA-Cas9 plasmid and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 48-72 hours.
-
-
Single-Cell Cloning:
-
After 48 hours, detach the cells using trypsin.
-
Isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate (one cell per well).
-
Alternatively, perform limiting dilution to seed single cells into 96-well plates.
-
Culture the single-cell clones until colonies are visible.
-
Part 3: Validation of IRP1 Knockout Clones
-
Genomic DNA Analysis:
-
Expand the single-cell clones and harvest a portion of the cells for genomic DNA extraction.
-
Amplify the genomic region surrounding the sgRNA target site by PCR.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Western Blot Analysis:
-
Lyse cells from promising clones and quantify protein concentration.
-
Perform Western blotting using an antibody specific for IRP1 to confirm the absence of the protein.
-
-
Functional Validation: Cytosolic Aconitase Activity Assay
-
This assay measures the enzymatic activity of IRP1. A significant reduction or absence of cytosolic aconitase activity is expected in knockout cells.
-
In-Gel Aconitase Activity Assay Protocol: [9][10]
-
Prepare cell lysates in a non-denaturing lysis buffer containing citrate to stabilize the Fe-S cluster.[9]
-
Separate proteins on a native polyacrylamide gel.
-
Incubate the gel in a staining solution containing cis-aconitate, NADP+, isocitrate dehydrogenase, MTT, and phenazine methosulfate.
-
Aconitase activity will appear as a dark formazan precipitate band. The cytosolic IRP1/aconitase band should be absent in knockout clones.
-
-
-
Functional Validation: Electrophoretic Mobility Shift Assay (EMSA)
-
EMSA is used to assess the IRE-binding activity of IRP1.[5][6][11] In IRP1 knockout cells, the IRP1-IRE complex should be absent.
-
-
Prepare cytoplasmic extracts from wild-type and knockout cells.
-
Incubate the extracts with a ³²P-labeled IRE RNA probe.
-
To specifically assess total IRP1 binding potential, treat a parallel sample with 2% 2-mercaptoethanol (2-ME) to convert the cytosolic aconitase form of IRP1 to its RNA-binding form.[5]
-
Separate the RNA-protein complexes on a non-denaturing polyacrylamide gel.
-
Visualize the complexes by autoradiography. The band corresponding to the IRP1-IRE complex will be absent in the knockout cell lysates.
-
-
Data Presentation
| Parameter | Wild-Type Cells | IRP1 Knockout Cells |
| IRP1 Protein Level | Detectable by Western Blot | Absent or significantly reduced |
| Cytosolic Aconitase Activity | Present | Absent or significantly reduced |
| IRE-Binding Activity (EMSA) | IRP1-IRE complex present, enhanced by 2-ME | IRP1-IRE complex absent |
| Ferritin Protein Level | Regulated by iron status | Expected to be elevated (de-repressed) |
| TfR1 mRNA Level | Regulated by iron status | Expected to be reduced (destabilized) |
| HIF2α Protein Level | Regulated by iron status | Expected to be elevated (de-repressed)[2] |
| Reagent (for 24-well plate transfection) | Amount |
| Cas9-sgRNA Plasmid | 500 ng |
| Lipofectamine™ Reagent | 1.5 µL |
| Opti-MEM™ | 100 µL |
| Cell Density (HepG2) | 10,000-15,000 cells/well |
Visualizations
Caption: IRP1's dual function in iron homeostasis.
Caption: Workflow for generating an IRP1 KO cell line.
References
- 1. Iron Regulatory Protein-2 Knockout Increases Perihematomal Ferritin Expression and Cell Viability after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The IRP/IRE system in vivo: insights from mouse models [frontiersin.org]
- 3. Deletion of Iron Regulatory Protein 1 Causes Polycythemia and Pulmonary Hypertension in Mice through Translational De-repression of HIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mobitec.com [mobitec.com]
- 7. Protocol to rapidly screen CRISPR-Cas9 gene editing outcomes in a cell population by mutating eGFP to a blue or non-fluorescent phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example. | Semantic Scholar [semanticscholar.org]
- 11. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [app.jove.com]
- 12. altogen.com [altogen.com]
Application Notes and Protocols for Immunoprecipitation of IRP1 Protein Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Regulatory Protein 1 (IRP1), also known as cytosolic aconitase (ACO1), is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis.[1] Depending on cellular iron status, IRP1 can act as either an RNA-binding protein or as an enzyme. In iron-deficient cells, IRP1 binds to iron-responsive elements (IREs) in the untranslated regions of messenger RNAs (mRNAs) that encode proteins involved in iron uptake, storage, and export. This interaction post-transcriptionally regulates the expression of these proteins to increase iron availability.[1] Conversely, in iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1]
Given its critical role in iron metabolism, identifying the protein partners of IRP1 is essential for a comprehensive understanding of its regulatory functions and for exploring its potential as a therapeutic target in diseases associated with iron dysregulation. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful technique for identifying protein-protein interactions.[2] This document provides a detailed protocol for the immunoprecipitation of endogenous IRP1 to identify its interacting protein partners.
Key IRP1 Protein Interaction
A primary and well-documented interacting partner of IRP1 is the F-box and leucine-rich repeat protein 5 (FBXL5) . FBXL5 is a component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. The interaction between FBXL5 and IRP1 is crucial for the regulation of IRP1 stability. Under conditions of high iron and oxygen, FBXL5 targets IRP1 for ubiquitination and subsequent proteasomal degradation. This mechanism ensures that when iron is abundant, the RNA-binding activity of IRP1 is diminished, allowing for the translation of proteins involved in iron storage, such as ferritin.
Experimental Protocols
Co-Immunoprecipitation of Endogenous IRP1 and Associated Proteins
This protocol describes the immunoprecipitation of endogenous IRP1 from mammalian cell lysates to identify interacting proteins.
Materials and Reagents:
-
Cell Lines: Mammalian cell line expressing endogenous IRP1 (e.g., HEK293T, HeLa)
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Antibodies:
-
Anti-IRP1 antibody validated for immunoprecipitation (e.g., rabbit polyclonal or mouse monoclonal)
-
Normal Rabbit or Mouse IgG (Isotype control)
-
-
Beads: Protein A/G magnetic beads or agarose beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™). Note: The choice of lysis buffer is critical and may require optimization. Non-ionic detergents like Triton X-100 or NP-40 are generally preferred for preserving protein-protein interactions.[3][4]
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100) or Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x Laemmli sample buffer for subsequent Western blot analysis.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine elution)
-
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.[5]
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.[5]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[6]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay). A starting amount of at least 1 mg of total protein is recommended.[6]
-
Add the primary anti-IRP1 antibody to the lysate (the optimal amount should be determined empirically, typically 1-5 µg).
-
In a parallel tube, add the same amount of isotype control IgG to an equal amount of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30-50 µL of pre-washed Protein A/G beads to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant. This step is critical to minimize background.[6]
-
-
Elution:
-
For Mass Spectrometry: Elute the bound proteins by adding 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0). Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5-10 µL of neutralization buffer.
-
For Western Blotting: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins. Pellet the beads, and the supernatant is ready for SDS-PAGE.
-
-
Downstream Analysis:
-
For identification of novel protein partners, the eluted samples can be analyzed by mass spectrometry (LC-MS/MS).
-
To validate known interactions (e.g., with FBXL5), the eluates can be analyzed by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.
-
Data Presentation
| Protein ID (Gene Name) | IRP1 IP (Spectral Counts) | Control IgG IP (Spectral Counts) | Fold Enrichment (IRP1/Control) | Known/Potential Function in Iron Metabolism |
| P21399 (ACO1/IRP1) | 250 | 2 | 125 | Bait Protein |
| Q9H4B4 (FBXL5) | 45 | 1 | 45 | E3 Ubiquitin Ligase, targets IRP1 for degradation |
| P02794 (TFRC) | 15 | 0 | - | Transferrin Receptor 1 (Regulated by IRP1) |
| P02792 (FTH1) | 10 | 0 | - | Ferritin Heavy Chain (Regulated by IRP1) |
| Q96P70 (Hypothetical Partner 1) | 20 | 0 | - | Unknown |
| P12345 (Hypothetical Partner 2) | 18 | 1 | 18 | Unknown |
Note: The data presented in this table is illustrative and does not represent actual experimental results.
Visualization of Workflows and Pathways
Experimental Workflow for IRP1 Co-Immunoprecipitation
Caption: Workflow for IRP1 co-immunoprecipitation.
Signaling Pathway of FBXL5-Mediated IRP1 Degradation
Caption: FBXL5-mediated ubiquitination and degradation of IRP1.
References
- 1. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.jp]
- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Quantitative PCR Analysis of IRP1 Target Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Regulatory Protein 1 (IRP1) is a key cytosolic protein that plays a central role in maintaining cellular iron homeostasis. It is a bifunctional protein that acts as either an RNA-binding protein or a cytosolic aconitase, depending on intracellular iron levels.[1] In iron-depleted cells or in the presence of oxidative stress, IRP1 binds with high affinity to stem-loop structures known as Iron Responsive Elements (IREs) located in the untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in iron uptake, storage, and metabolism.[1]
The binding of IRP1 to an IRE has different consequences depending on its location within the mRNA:
-
5' UTR Binding: When IRP1 binds to an IRE in the 5' UTR, it sterically hinders the assembly of the translation initiation complex, thereby repressing the synthesis of the protein.[2]
-
3' UTR Binding: Conversely, when IRP1 binds to IREs in the 3' UTR, it stabilizes the mRNA transcript by protecting it from endonuclease cleavage, leading to increased protein expression.[3]
This dual-regulatory mechanism allows cells to finely tune the expression of key proteins to adapt to fluctuating iron availability. This document provides detailed application notes and protocols for the quantitative analysis of IRP1 target gene expression using real-time quantitative polymerase chain reaction (RT-qPCR), a sensitive and widely used technique for measuring mRNA levels.
IRP1 Signaling Pathway and Target Genes
The activity of IRP1 is primarily regulated by the cellular iron status. In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. In iron-deficient conditions, the [4Fe-4S] cluster is lost, enabling IRP1 to bind to IREs.[1][4] Oxidative stress can also induce the RNA-binding activity of IRP1.[1]
The IRP1/IRE system coordinates the expression of a suite of genes critical for iron metabolism. These can be broadly categorized as follows:
Table 1: Key IRP1 Target Genes and their Functions in Iron Metabolism
| Functional Category | Gene (Human) | Gene (Mouse) | IRE Location | Effect of IRP1 Binding |
| Iron Storage | FTH1, FTL | Fth1, Ftl | 5' UTR | Translation Repression |
| Iron Uptake | TFRC | Tfrc | 3' UTR | mRNA Stabilization |
| Iron Export | SLC40A1 | Slc40a1 | 5' UTR | Translation Repression |
| Heme Synthesis | ALAS2 | Alas2 | 5' UTR | Translation Repression |
| TCA Cycle | ACO2 | Aco2 | 5' UTR | Translation Repression |
Below is a diagram illustrating the IRP1 signaling pathway.
Caption: IRP1 Signaling Pathway.
Experimental Workflow for qPCR Analysis of IRP1 Target Genes
The general workflow for analyzing the expression of IRP1 target genes using RT-qPCR is depicted in the diagram below.
Caption: Experimental Workflow for qPCR.
Detailed Protocols
Protocol 1: Total RNA Extraction
High-quality, intact RNA is essential for accurate gene expression analysis.
-
Cell Lysis: Lyse cells using a reagent containing a chaotropic salt (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Phase Separation: Add chloroform and centrifuge to separate the sample into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other contaminants.
-
RNA Solubilization: Air-dry the pellet and resuspend in RNase-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
Protocol 2: RNA Quality and Quantity Assessment
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended for qPCR.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following:
-
Total RNA (1 µg is a common starting amount)
-
Oligo(dT) and/or random hexamer primers
-
dNTPs
-
Reverse transcriptase buffer
-
Reverse transcriptase enzyme
-
RNase-free water to the final volume.
-
-
Incubation: Incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Real-Time qPCR
-
Primer Design and Validation: Use pre-designed and validated primers whenever possible. If designing new primers, ensure they span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by generating a standard curve.
-
qPCR Reaction Setup: Prepare the following reaction mix on ice in a qPCR plate:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling: A typical thermal cycling protocol is as follows:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Table 2: Validated qPCR Primer Sequences for Human IRP1 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| FTH1 | TGAAGCTGCAGAACCAACGAGG | GCACACTCCATTGCATTCAGCC |
| FTL | CAGCCTGTGGAGTTCTACGC | GGGTCACAGTGAGGTTGAGG |
| TFRC | TGGAGATCACAGAGGCAACC | GCTTCATCTTCAGGGTCAGG |
| SLC40A1 | CTTGGCAACATCACCTACCT | GAGACACATCAGCCACAGAA |
Table 3: Validated qPCR Primer Sequences for Mouse IRP1 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Fth1 | GCCGAGAAACTGATGAAGCTGC | GCACACTCCATTGCATTCAGCC |
| Ftl | CAGCCTGTGGAGTTCTACGC | GGGTCACAGTGAGGTTGAGG |
| Tfrc | TGGAGATCACAGAGGCAACC | GCTTCATCTTCAGGGTCAGG |
| Slc40a1 | GCTCTGTTGCAGGAGTCATT | AGGACACCATAGCACCACTG |
Data Presentation
Quantitative data from qPCR experiments should be presented clearly and concisely. The most common method for relative quantification is the delta-delta Ct (ΔΔCt) method, which normalizes the expression of the target gene to a stable reference (housekeeping) gene and a control sample.
Table 4: Example of qPCR Data Analysis using the ΔΔCt Method
| Sample | Target Gene | Ct (Target) | ΔCt (Target - Ref) | ΔΔCt (ΔCt - ΔCt_control) | Fold Change (2^-ΔΔCt) |
| Control 1 | FTH1 | 22.5 | 4.5 | 0.0 | 1.0 |
| Control 2 | FTH1 | 22.7 | 4.6 | 0.1 | 0.9 |
| Control 3 | FTH1 | 22.4 | 4.4 | -0.1 | 1.1 |
| Treated 1 | FTH1 | 24.8 | 6.8 | 2.3 | 0.2 |
| Treated 2 | FTH1 | 25.1 | 7.0 | 2.5 | 0.2 |
| Treated 3 | FTH1 | 24.9 | 6.9 | 2.4 | 0.2 |
| Control 1 | TFRC | 20.1 | 2.1 | 0.0 | 1.0 |
| Control 2 | TFRC | 20.3 | 2.2 | 0.1 | 0.9 |
| Control 3 | TFRC | 20.0 | 2.0 | -0.1 | 1.1 |
| Treated 1 | TFRC | 18.2 | 0.2 | -1.9 | 3.7 |
| Treated 2 | TFRC | 18.0 | 0.0 | -2.1 | 4.3 |
| Treated 3 | TFRC | 18.3 | 0.3 | -1.8 | 3.5 |
Note: In this example, the reference gene had an average Ct of 18.0 in the control samples. The "Treated" samples could represent, for instance, cells treated with an iron chelator.
Table 5: Summary of Relative Gene Expression
| Gene | Condition | Average Fold Change | Standard Deviation | p-value |
| FTH1 | Control | 1.0 | 0.1 | - |
| FTH1 | Treated | 0.2 | 0.0 | <0.01 |
| TFRC | Control | 1.0 | 0.1 | - |
| TFRC | Treated | 3.8 | 0.4 | <0.01 |
Conclusion
The quantitative analysis of IRP1 target gene expression by RT-qPCR is a powerful tool for investigating cellular iron metabolism. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of this critical biological pathway and its role in health and disease. Careful experimental design, including the use of appropriate controls and validated reagents, is paramount to the success of these studies.
References
- 1. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 4. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding Analysis
Introduction
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or bandshift assay, is a widely used technique to study protein-RNA interactions in vitro.[1][2][3][4][5][6] This method is predicated on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound RNA probe.[1][2][3][7] This results in a "shift" in the mobility of the labeled RNA probe, which can be visualized. These application notes provide a comprehensive overview and protocol for using EMSA to investigate the binding of Iron Regulatory Protein 1 (IRP1) to Iron Responsive Elements (IREs).
Iron Regulatory Proteins (IRPs), including IRP1 and IRP2, are key cytosolic RNA-binding proteins that post-transcriptionally regulate the expression of genes involved in iron metabolism.[1][2][3][7] They bind to specific stem-loop structures in messenger RNAs (mRNAs) known as Iron Responsive Elements (IREs).[1][2][3][7][8] This interaction controls the translation or stability of the target mRNAs. For instance, when IRP1 binds to an IRE in the 5' untranslated region (UTR) of ferritin mRNA, it inhibits translation. Conversely, binding to IREs in the 3' UTR of transferrin receptor mRNA protects the transcript from degradation.[9] The IRP1-IRE signaling pathway is crucial for maintaining iron homeostasis.[8][10]
Principle of the Assay
The EMSA for IRP1-IRE binding involves incubating a protein source, such as a crude cytoplasmic lysate or a purified IRP1 preparation, with a labeled RNA probe containing an IRE sequence.[1][2][7] If IRP1 is present and active, it will bind to the IRE probe, forming a larger complex. This complex is then resolved from the free probe by native polyacrylamide gel electrophoresis. The slower migration of the IRP1-IRE complex is visualized, typically through autoradiography of a radiolabeled probe, allowing for the detection and quantification of the interaction.[1][2][3][7]
Applications in Research and Drug Development
-
Detection and Quantification of IRP1-IRE Binding: EMSA provides a straightforward method to detect the presence of active IRP1 in a sample and to quantify its IRE-binding activity.[1][2][3][7]
-
Determination of Binding Specificity: The specificity of the IRP1-IRE interaction can be confirmed through competition assays, where an excess of unlabeled specific (IRE-containing) or non-specific competitor RNA is added to the binding reaction.
-
Analysis of Binding Affinity and Stoichiometry: By titrating the concentration of IRP1 or the IRE probe, EMSA can be used to estimate the binding affinity (dissociation constant, Kd) and the stoichiometry of the interaction.[1][2][3]
-
Screening for Modulators of IRP1-IRE Interaction: In drug development, EMSA can be adapted for screening small molecules or other therapeutic agents that either inhibit or enhance the binding of IRP1 to the IRE.[8][10] This is particularly relevant for diseases associated with iron dyshomeostasis.[8][10]
IRP1-IRE Signaling Pathway
The binding of IRP1 to IREs is regulated by intracellular iron levels. In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, with no IRE-binding activity. In iron-deficient cells, IRP1 loses its [4Fe-4S] cluster and undergoes a conformational change that enables it to bind to IREs, thereby regulating iron metabolism.
References
- 1. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example. | Semantic Scholar [semanticscholar.org]
- 2. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]
- 6. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in IRP1 western blotting
Technical Support Center: IRP1 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in IRP1 western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is IRP1 and what is its function?
A1: Iron Regulatory Protein 1 (IRP1) is a bifunctional protein that plays a crucial role in maintaining cellular iron homeostasis.[1][2][3] In iron-replete cells, IRP1 contains an iron-sulfur cluster and functions as a cytosolic aconitase, an enzyme that converts citrate to isocitrate.[1][2] In iron-deficient cells, the cluster is lost, and IRP1 functions as an RNA-binding protein. It binds to iron-responsive elements (IREs) in specific mRNAs, regulating the translation of proteins involved in iron storage, export, and uptake.[1][2]
Q2: What is the expected molecular weight of IRP1 in a western blot?
A2: The expected molecular weight of IRP1 is approximately 98 kDa.
Q3: How can cellular iron levels affect the detection of IRP1 by western blotting?
A3: While the total amount of IRP1 protein may not change significantly with iron status, its conformation does. In iron-replete cells, it exists as cytosolic aconitase, while in iron-depleted cells, it's in its RNA-binding form.[1][2][3] This conformational change should not affect detection by SDS-PAGE and western blotting, as the protein is denatured. However, it's important to consider that some antibodies may have different affinities for different conformations if the protein is not fully denatured.
Q4: What are some recommended positive controls for IRP1 western blotting?
A4: Cell lines such as 293, HeLa, and HCT 116 are known to express IRP1 and can be used as positive controls.[2] It is always recommended to include a known positive control to confirm that the experimental setup is working correctly.[4]
Troubleshooting Guide: Low or No Signal for IRP1
This guide addresses the common issue of obtaining a weak or absent signal for IRP1 in a western blot.
Problem: I see a very faint band or no band at all for IRP1.
Below are potential causes and their corresponding solutions.
Antibody-Related Issues
| Possible Cause | Solution |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody. Perform a titration to determine the optimal concentration.[5][6] For some IRP1 antibodies, a 1:250 dilution has been used successfully.[7] |
| Primary antibody activity has diminished. | Ensure the antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles. Test the antibody's activity using a dot blot.[6] |
| Secondary antibody is not appropriate or has lost activity. | Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit for a rabbit primary). Increase the concentration of the secondary antibody or use a fresh vial. |
| Incorrect antibody incubation time or temperature. | Extend the primary antibody incubation time, for example, overnight at 4°C.[1][5] |
Sample Preparation and Protein Loading
| Possible Cause | Solution |
| Low abundance of IRP1 in the sample. | Increase the total amount of protein loaded onto the gel. For IRP1, loading up to 100 µg of protein may be necessary.[7] If the protein is still not detectable, consider enriching for IRP1 using immunoprecipitation.[6][8] |
| Protein degradation during sample preparation. | Always prepare samples on ice and add protease inhibitors to the lysis buffer to prevent protein degradation.[4][8][9] |
| Suboptimal lysis buffer for IRP1. | IRP1 is a cytosolic protein. A lysis buffer appropriate for cytoplasmic proteins, such as one containing NP-40 or Triton X-100, should be effective.[9] |
| Incomplete cell lysis. | Ensure complete cell lysis to release the cytosolic IRP1. Sonication or passing the lysate through a fine-gauge needle can improve lysis efficiency.[10] |
Electrophoresis and Transfer Issues
| Possible Cause | Solution |
| Poor transfer of IRP1 from the gel to the membrane. | IRP1 is a relatively large protein (~98 kDa). Ensure adequate transfer time and appropriate voltage. A wet transfer system is often recommended for higher efficiency.[10] Confirm successful transfer by staining the membrane with Ponceau S after transfer.[8][11] |
| Incorrect membrane type or pore size. | A PVDF or nitrocellulose membrane with a 0.45 µm pore size is generally suitable for a protein of IRP1's size. |
Blocking, Washing, and Detection
| Possible Cause | Solution |
| Blocking buffer is masking the epitope. | Over-blocking can sometimes prevent the primary antibody from binding. Reduce the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice versa).[5][6] |
| Excessive washing. | While washing is necessary to reduce background, excessive washing can also wash away the bound antibody. Adhere to the recommended number and duration of wash steps.[6][10] |
| Detection substrate has lost activity or is not sensitive enough. | Use a fresh, unexpired detection reagent. If the signal is still low, consider using a more sensitive substrate.[12] |
| Insufficient exposure time. | Increase the exposure time when imaging the blot.[5][6] |
Experimental Protocols
IRP1 Western Blotting Protocol
This protocol provides a general guideline. Optimization may be required for specific experimental conditions.
1. Sample Preparation (Cell Lysate)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA or a buffer with NP-40) containing freshly added protease inhibitors.[9][13] Use approximately 1 mL of lysis buffer per 107 cells.[13]
-
Scrape the cells and transfer the suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[13]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[13]
-
Transfer the supernatant (the protein extract) to a new tube.
-
Determine the protein concentration using a standard assay like BCA or Bradford.[13]
2. SDS-PAGE and Protein Transfer
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-100 µg of total protein per lane onto an SDS-polyacrylamide gel (an 8% gel is suitable for IRP1).[7]
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Run the gel until the dye front reaches the bottom.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours is a good starting point.
3. Immunodetection
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Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against IRP1, diluted in the blocking buffer. For optimal results, incubate overnight at 4°C with gentle shaking.[1]
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Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
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Wash the membrane again three times for 5-10 minutes each with TBST.
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Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the signal using an imaging system or film.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20-100 µg | May need to be on the higher end for tissues or cells with low IRP1 expression.[4][7] |
| Primary Antibody Dilution | 1:250 - 1:1000 | This is a general range and should be optimized for the specific antibody being used.[7] |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Dependent on the antibody and detection system. |
| Blocking Time | 1 hour | Longer blocking times can sometimes mask the epitope.[5] |
| Primary Antibody Incubation | Overnight at 4°C | Recommended for improved signal, especially for less abundant proteins.[1] |
Visualizations
Caption: Troubleshooting workflow for low IRP1 signal.
Caption: Key steps in the western blotting workflow.
References
- 1. IRP1 (D6S4J) Rabbit mAb (#20272) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. IRP1 (D6S4J) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Blotting analysis of native IRP1: a novel approach to distinguish the different forms of IRP1 in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Sample Preparation Protocol [novusbio.com]
- 10. google.com [google.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. youtube.com [youtube.com]
- 13. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing IRP1 Activity Assays
Welcome to the technical support center for the optimization of Iron Regulatory Protein 1 (IRP1) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the IRP1 activity assay?
The primary method for measuring IRP1 activity is the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or band shift assay.[1][2][3] This technique is based on the principle that a complex of IRP1 protein bound to an Iron-Responsive Element (IRE) RNA probe will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound IRE probe.[3][4] The resulting "shift" in the band on the autoradiogram or blot is indicative of IRP1's RNA-binding activity.
Q2: How is IRP1 activity regulated?
IRP1 is a bifunctional protein that acts as either an RNA-binding protein or a cytosolic aconitase, depending on cellular iron levels.[5] In iron-deficient cells, IRP1 exists as an apoprotein that binds to IREs in messenger RNAs (mRNAs), regulating the translation of proteins involved in iron metabolism.[5] In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, which prevents it from binding to IREs.[6] IRP1 activity can also be influenced by factors such as oxidative stress and nitric oxide.[1]
Q3: What are the key differences in the regulation of IRP1 and IRP2?
While both IRP1 and IRP2 bind to IREs, their regulation differs significantly. IRP1 activity is primarily regulated by the presence or absence of an iron-sulfur cluster, which switches its function between RNA binding and enzymatic activity (aconitase).[1] In contrast, IRP2 is regulated by protein degradation. In iron-replete cells, IRP2 is targeted for ubiquitination and proteasomal degradation.[1]
Q4: Can I use a non-radioactive method for the IRP1 activity assay?
Yes, non-radioactive alternatives to the traditional 32P-labeled probes are available and offer advantages in terms of safety and probe stability. A common non-radioactive method involves the use of biotin-labeled IRE probes. The detection is then carried out using a streptavidin-conjugated enzyme that catalyzes a chemiluminescent or colorimetric reaction. Fluorescently labeled probes (e.g., with Cy5) are also an option.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Shifted Band | 1. Low concentration or inactivity of IRP1 in the cell lysate.2. Insufficient amount of labeled probe.3. Suboptimal binding conditions.4. Degradation of the RNA probe. | 1. Use fresh cell lysates and ensure proper extraction. Consider treating cells with an iron chelator (e.g., desferrioxamine) to increase IRP1 binding activity. Including 2-mercaptoethanol (2-ME) in the binding reaction can also activate latent IRP1.[1]2. Increase the concentration of the labeled probe in the binding reaction.3. Optimize incubation time and temperature. A typical incubation is 20-30 minutes at room temperature.[1][5]4. Handle the RNA probe with care to avoid RNase contamination. Use RNase-free reagents and barrier tips. |
| High Background | 1. Excessive amount of labeled probe.2. Non-specific binding of proteins to the probe. | 1. Reduce the amount of labeled probe in the reaction.2. Include a non-specific competitor, such as heparin, in the binding reaction to block non-specific interactions.[1][2] |
| Multiple Shifted Bands | 1. Presence of both IRP1 and IRP2 in the lysate, which have different electrophoretic mobilities.2. Formation of different protein-RNA complexes or protein degradation products. | 1. This is expected in many cell types. The upper band typically corresponds to the IRP1-IRE complex, and the lower band to the IRP2-IRE complex. This can be confirmed using specific antibodies in a supershift assay.2. Ensure the use of protease inhibitors during lysate preparation. |
| Smearing of Bands | 1. Dissociation of the protein-RNA complex during electrophoresis.2. Non-specific interactions. | 1. Run the gel at a lower voltage and/or for a shorter duration. Running the gel at 4°C can also help stabilize the complex.2. Optimize the concentration of the non-specific competitor (heparin). |
Experimental Protocols
I. Preparation of Cytoplasmic Lysates
This protocol is for the extraction of cytoplasmic proteins from cultured cells.
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 700 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold cytoplasmic lysis buffer per 107 cells.
-
Incubate on ice for 20 minutes.
-
Centrifuge at maximum speed in a microcentrifuge for 10 minutes at 4°C.
-
Transfer the supernatant (cytoplasmic extract) to a new tube.
-
Determine the protein concentration using a Bradford assay.
Cytoplasmic Lysis Buffer Components
| Component | Final Concentration |
| Tris-HCl (pH 7.4) | 10 mM |
| NaCl | 40 mM |
| MgCl2 | 3 mM |
| IGEPAL CA-630 (or NP-40) | 0.5% (v/v) |
| Protease Inhibitor Cocktail | As recommended by manufacturer |
| Dithiothreitol (DTT) | 1 mM (optional, for IRP2) |
II. Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes a typical EMSA using a radiolabeled IRE probe.
-
In a microcentrifuge tube, combine 10-20 µg of cytoplasmic extract with cytoplasmic lysis buffer to a final volume of 10 µL.
-
(Optional) To activate total IRP1, add 2-mercaptoethanol (2-ME) to a final concentration of 2%.[1]
-
Add 1 µL of 32P-labeled IRE probe (approximately 20,000-50,000 cpm).
-
Incubate at room temperature for 20 minutes.
-
Add 1 µL of heparin (50 mg/mL stock) to a final concentration of 2.5 mg/mL to inhibit non-specific binding.
-
Incubate for an additional 10 minutes at room temperature.
-
Add 2 µL of 6X loading buffer (e.g., 50% glycerol, 0.1% bromophenol blue).
-
Load the samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 150-200V for 2-3 hours at 4°C.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.[1][5]
Quantitative Parameters for EMSA Optimization
| Parameter | Recommended Range | Notes |
| Protein Extract | 5 - 30 µg | The optimal amount should be determined empirically for each cell type. |
| 32P-labeled IRE Probe | 10,000 - 100,000 cpm | Titrate to find the lowest amount that gives a clear signal. |
| Incubation Time | 15 - 45 minutes | 20-30 minutes is typically sufficient for complex formation. |
| Incubation Temperature | 4°C to Room Temperature | Room temperature is common, but 4°C may stabilize some complexes. |
| Heparin Concentration | 0.1 - 5 mg/mL | Titrate to minimize non-specific binding without disrupting specific interactions. |
| Acrylamide Concentration | 5 - 8% | 6% is a good starting point for resolving IRP1/2-IRE complexes. |
Visualizations
Caption: IRP1 signaling pathway in response to cellular iron status.
Caption: Experimental workflow for the IRP1 activity assay (EMSA).
Caption: Troubleshooting decision tree for common IRP1 EMSA issues.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [app.jove.com]
- 3. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent IRP1 protein degradation during lysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to prevent the degradation of Iron Regulatory Protein 1 (IRP1) during cell lysis and subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my IRP1 protein degrading during cell lysis?
IRP1 degradation during lysis is often due to the activity of endogenous proteases that are released upon cell disruption. More specifically, the apo-IRP1 form (the form that binds to Iron Responsive Elements, IREs), is susceptible to iron-dependent degradation via the ubiquitin-proteasome pathway.[1][2][3] This process can be exacerbated if the lysis procedure is not optimized to inhibit these enzymatic activities.
Q2: What is the primary pathway for IRP1 degradation?
Under conditions where the assembly of its iron-sulfur cluster (ISC) is impaired, apo-IRP1 is targeted for ubiquitination and subsequent degradation by the proteasome.[1][2] The E3 ubiquitin ligase FBXL5 has been identified as playing a role in this process, targeting IRP1 for proteolysis.[4]
Q3: How does the iron-sulfur cluster in IRP1 affect its stability?
The [4Fe-4S] iron-sulfur cluster is crucial for IRP1 stability. When the cluster is assembled, IRP1 functions as a cytosolic aconitase and is protected from proteolysis.[1][5] In iron-depleted cells or under conditions of oxidative stress, the cluster is disassembled, converting IRP1 to its RNA-binding form (apo-IRP1), which is more susceptible to degradation.[3][6]
Q4: Can oxidative stress impact IRP1 stability during my experiment?
Yes, oxidative stress can lead to the disassembly of the [4Fe-4S] cluster in IRP1, converting the stable cytosolic aconitase form into the degradation-prone apo-IRP1 form.[3][7] Therefore, minimizing oxidative stress during cell culture and lysis is important.
Q5: What are the essential components to include in my lysis buffer to protect IRP1?
To prevent IRP1 degradation, your lysis buffer should always be ice-cold and supplemented with a fresh cocktail of protease and proteasome inhibitors. Key components include serine protease inhibitors (like PMSF), cysteine protease inhibitors, and specific proteasome inhibitors (like MG132 or lactacystin).[2][8][9]
Troubleshooting Guide for IRP1 Degradation
If you are observing IRP1 degradation in your experiments (e.g., via Western Blot), use the following guide to troubleshoot the issue.
| Problem | Potential Cause | Recommended Solution |
| Low or no IRP1 signal on Western Blot | Inefficient lysis and protein extraction. | Use a lysis buffer appropriate for cytosolic proteins (e.g., NP-40 or Triton X-100 based buffers). Ensure complete cell disruption by scraping and agitation.[8] |
| Protease-mediated degradation. | Always prepare samples on ice.[8][10] Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[9][11] | |
| Multiple lower molecular weight bands (smear) | Partial degradation of IRP1 by proteases. | Increase the concentration of the protease inhibitor cocktail. Ensure thorough and rapid homogenization of the sample in ice-cold lysis buffer.[10] |
| Proteasomal degradation. | Add a proteasome inhibitor (e.g., 10 µM MG132 or 5 µM lactacystin) to the lysis buffer to block the ubiquitin-proteasome pathway.[1][3] | |
| Inconsistent IRP1 levels between replicates | Variable sample handling time and temperature. | Standardize the entire lysis and extraction procedure. Work quickly and maintain a constant temperature of 4°C for all steps.[10] |
| Incomplete inhibition of proteases. | Ensure protease and proteasome inhibitors are added fresh to the lysis buffer for each experiment, as some are unstable in aqueous solutions. | |
| Loss of IRP1 signal after freeze-thaw cycles | Protein degradation during thawing. | Aliquot cell lysates into single-use volumes before freezing at -80°C to avoid repeated freeze-thaw cycles. |
Signaling and Degradation Pathway
The following diagram illustrates the key regulatory pathways affecting IRP1 stability. In iron-replete cells, IRP1 contains a [4Fe-4S] cluster and functions as a stable cytosolic aconitase. In iron-deficient cells, it exists as apo-IRP1, which can bind to IREs but is also susceptible to degradation.
Caption: Regulation of IRP1 stability and function by cellular iron status.
Experimental Protocols
Protocol 1: Optimized Cell Lysis for IRP1 Preservation
This protocol is designed to maximize the yield of intact, full-length IRP1 by minimizing protease and proteasome activity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Modified RIPA Lysis Buffer (see recipe below)
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Protease Inhibitor Cocktail (e.g., a commercial cocktail containing aprotinin, leupeptin, pepstatin A)
-
PMSF (100 mM stock in isopropanol)
-
MG132 (10 mM stock in DMSO)
-
Microcentrifuge at 4°C
Modified RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Store at 4°C.
Procedure:
-
Place the cell culture dish on a bed of ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the final PBS wash completely.
-
Prepare the complete lysis buffer immediately before use. For each 1 mL of Modified RIPA Buffer, add:
-
10 µL of Protease Inhibitor Cocktail (100X)
-
10 µL of PMSF (100 mM stock, final concentration 1 mM)
-
1 µL of MG132 (10 mM stock, final concentration 10 µM)
-
-
Add 0.5 mL of complete, ice-cold lysis buffer to each 10 cm dish of confluent cells.[10]
-
Using a pre-chilled cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]
-
Maintain constant agitation by vortexing gently every 10 minutes, for a total of 30 minutes on ice or at 4°C.
-
Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.[10]
-
Carefully transfer the supernatant (which contains the cytosolic IRP1) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
For immediate use, add Laemmli sample buffer. For long-term storage, aliquot the lysate and store at -80°C.
Experimental Workflow and Troubleshooting Logic
The following diagrams provide a visual guide to the experimental workflow for preparing cell lysates for IRP1 analysis and a logical tree for troubleshooting degradation issues.
Caption: Workflow for preparing cell lysates for IRP1 analysis.
Caption: Troubleshooting decision tree for IRP1 degradation.
References
- 1. Iron-Dependent Degradation of Apo-IRP1 by the Ubiquitin-Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-dependent degradation of apo-IRP1 by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A synergistic role of IRP1 and FBXL5 proteins in coordinating iron metabolism during cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. embopress.org [embopress.org]
- 7. Iron regulatory protein 1: the deadly switch of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. youtube.com [youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Genetic ablations of iron regulatory proteins 1 and 2 reveal why iron regulatory protein 2 dominates iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IRP1 Immunoprecipitation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Iron Regulatory Protein 1 (IRP1) immunoprecipitation (IP) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during IRP1 immunoprecipitation experiments in a question-and-answer format.
Issue 1: Low or No IRP1 Signal in Western Blot after IP
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Question: Why am I not detecting IRP1 in my Western blot after immunoprecipitation?
-
Possible Causes & Solutions:
Cause Recommended Solution Inefficient Cell Lysis Ensure complete cell lysis to release cytosolic IRP1. Use a lysis buffer compatible with preserving IRP1 structure and function, such as a modified RIPA buffer or NP-40-based buffer. Sonication on ice can aid in efficient lysis, especially for nuclear and membrane protein extraction, without disrupting most protein complexes.[1] Suboptimal Antibody Concentration The concentration of the primary antibody is critical. Titrate the antibody to determine the optimal amount for your specific cell type and lysate concentration. As a starting point, you can use 1 µg of antibody for every ml of lysate.[2] Poor Antibody-Bead Binding Ensure the protein A/G beads are compatible with the isotype of your IRP1 antibody. Pre-wash the beads with lysis buffer before adding them to the lysate. IRP1 Degradation IRP1 stability is iron-dependent; under high iron conditions, apo-IRP1 can be targeted for degradation via the ubiquitin-proteasome pathway.[3] Work quickly and keep samples on ice at all times. Always add fresh protease and phosphatase inhibitors to your lysis buffer.[4] Inefficient Elution Ensure your elution buffer is effective. Boiling the beads in SDS-PAGE sample buffer is a common and effective method for eluting the immunoprecipitated proteins. Low IRP1 Expression The cell line or tissue you are using may have low endogenous expression of IRP1. Confirm IRP1 expression in your starting material (input) by Western blot. If expression is low, you may need to increase the amount of cell lysate used for the IP. Disruption of Antibody-Antigen Interaction Harsh lysis or wash conditions can disrupt the interaction between the antibody and IRP1. Consider using a milder lysis buffer and less stringent wash conditions (e.g., lower salt and detergent concentrations).
Issue 2: High Background in Western Blot after IP
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Question: My Western blot shows multiple non-specific bands along with my IRP1 band. How can I reduce this background?
-
Possible Causes & Solutions:
Cause Recommended Solution Non-specific Binding to Beads Pre-clear the cell lysate by incubating it with protein A/G beads alone for 30-60 minutes at 4°C before adding the primary antibody.[5] This will remove proteins that non-specifically bind to the beads. Non-specific Antibody Binding Use a high-quality, IP-validated monoclonal or polyclonal antibody specific for IRP1. Using an isotype control antibody (an antibody of the same isotype as your primary antibody but not specific to any cellular protein) as a negative control is crucial to determine if the background is antibody-specific. Insufficient Washing Increase the number and duration of washes after the immunoprecipitation step. You can also try increasing the stringency of the wash buffer by moderately increasing the salt or detergent concentration. Too Much Antibody or Lysate Using excessive amounts of antibody or cell lysate can lead to increased non-specific binding. Optimize the amount of antibody and lysate by performing a titration experiment. Cellular Debris Contamination Ensure that the cell lysate is properly clarified by centrifugation after lysis to remove insoluble cellular components.
Issue 3: Co-immunoprecipitated Protein Not Detected
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Question: I am performing a co-IP to identify IRP1 binding partners, but I cannot detect the expected interacting protein. What could be the reason?
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Possible Causes & Solutions:
Cause Recommended Solution Weak or Transient Interaction The interaction between IRP1 and its binding partner may be weak or transient. Consider using a cross-linking agent to stabilize the protein complex before cell lysis. Lysis Buffer Disrupting Interaction The lysis buffer may be too harsh and disrupt the protein-protein interaction. Use a milder lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and physiological salt concentrations. Avoid strong ionic detergents like SDS in your lysis buffer for co-IP experiments.[1] Low Abundance of Interacting Protein The binding partner may be expressed at very low levels. Ensure you start with a sufficient amount of cell lysate. Incorrect Cellular Conditions The interaction between IRP1 and its binding partner might be dependent on specific cellular conditions (e.g., iron status). Ensure that the cells are cultured under conditions that favor the interaction you are studying. Antibody Blocking the Interaction Site The epitope recognized by your IRP1 antibody might be at or near the interaction site for the binding partner, thus preventing the interaction. Try using an antibody that recognizes a different epitope on IRP1.
Frequently Asked Questions (FAQs)
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Q1: What is the dual function of IRP1 and how does it affect my IP experiment?
-
A1: IRP1 is a bifunctional protein. In iron-replete cells, it assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. In iron-depleted cells, it exists as an apoprotein that binds to iron-responsive elements (IREs) in specific mRNAs, regulating their translation or stability.[5] When preparing your lysate, the iron status of your cells will determine the predominant form of IRP1. If you are interested in IRP1's RNA-binding activity, you should ensure your cells are in an iron-depleted state. The choice of lysis buffer should be mild enough to preserve the native conformation and any potential protein-RNA or protein-protein interactions.
-
-
Q2: Which lysis buffer is best for IRP1 immunoprecipitation?
-
A2: A modified RIPA buffer (without SDS) or a buffer containing a non-ionic detergent like NP-40 or Triton X-100 is generally recommended. For co-IP experiments aimed at preserving protein-protein interactions, a milder buffer is preferable. A common IP lysis buffer composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors.[6]
-
-
Q3: How can I prevent the iron-dependent degradation of IRP1 during my experiment?
-
A3: Iron can promote the degradation of the apoprotein form of IRP1.[7][8] To minimize this, perform all steps of the IP procedure at 4°C and work efficiently. The addition of a chelating agent like EDTA in the lysis buffer can also help to sequester free iron. Most importantly, ensure that a potent protease inhibitor cocktail is added fresh to your lysis buffer.
-
-
Q4: Should I use a monoclonal or polyclonal antibody for IRP1 IP?
-
A4: Both monoclonal and polyclonal antibodies can be used for IP, provided they are validated for this application. Polyclonal antibodies can sometimes be more efficient at capturing the target protein as they recognize multiple epitopes. However, monoclonal antibodies may offer higher specificity and lower background. The choice depends on the specific antibody's performance, which should be verified from the manufacturer's datasheet or through in-house validation.
-
Experimental Protocols
Detailed Protocol for IRP1 Immunoprecipitation
This protocol provides a general guideline for the immunoprecipitation of IRP1 from mammalian cell lysates. Optimization may be required for different cell types and antibodies.
Materials:
-
Cell culture plates with confluent mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer)
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Anti-IRP1 antibody (IP-validated)
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Isotype control IgG
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Protein A/G magnetic beads or agarose beads
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Wash Buffer (e.g., IP Lysis Buffer or a buffer with adjusted salt/detergent concentration)
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Elution Buffer (e.g., 2x Laemmli sample buffer)
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Microcentrifuge tubes
-
Rotating platform or rocker
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer (with freshly added inhibitors) to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your input sample.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the optimized amount of anti-IRP1 antibody. For a negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of protein A/G bead slurry to each tube.
-
Incubate on a rotator for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Pellet the beads again and discard the supernatant.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated IRP1 is ready for analysis by Western blotting.
-
Visualizations
Caption: IRP1 signaling pathway regulation by cellular iron status.
Caption: Experimental workflow for IRP1 immunoprecipitation.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. Iron-Dependent Degradation of Apo-IRP1 by the Ubiquitin-Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methods for Studying Iron Regulatory Protein 1: An Important Protein in Human Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron-responsive degradation of iron-regulatory protein 1 does not require the Fe–S cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
Technical Support Center: Optimizing IRP1 Plasmid Transfection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of IRP1 plasmid transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful IRP1 plasmid transfection?
The overall health and viability of the cells are paramount. Cells should be actively dividing and have at least 90% viability before starting the transfection process. It is recommended to passage the cells at least 24 hours prior to transfection to ensure they are in optimal physiological condition.[1]
Q2: Does the type of IRP1 plasmid DNA affect transfection efficiency?
Yes. For transient transfection, supercoiled plasmid DNA generally yields the highest efficiency.[1] For establishing stable cell lines, linearized DNA is preferred as it facilitates integration into the host genome, although it may be taken up less efficiently than supercoiled DNA.[1] Regardless of the application, ensure the plasmid DNA is of high purity (A260/A280 ratio of ~1.8) and free of contaminants like endotoxins.
Q3: Can the cellular iron status influence experiments involving IRP1 plasmid transfection?
Yes, the iron status of your cells can significantly impact the function and localization of the expressed IRP1 protein. IRP1 is a bifunctional protein that acts as an RNA-binding protein in iron-deficient cells and as a cytosolic aconitase in iron-replete cells.[2][3] Furthermore, in some human cell lines, IRP1 has been observed to translocate to the nucleus in an iron-dependent manner.[3] Therefore, it is crucial to control and monitor the iron levels in your cell culture medium to ensure the desired IRP1 activity and localization for your experiment.
Q4: My cells express the IRP1 plasmid, but I don't see the expected regulatory effect on my target genes. Why?
This could be due to the dual nature of the IRP1 protein. If your cells are iron-replete, the transfected IRP1 will assemble an iron-sulfur cluster and function as a cytosolic aconitase, preventing it from binding to Iron Responsive Elements (IREs) on target mRNAs.[2][3] To promote its RNA-binding activity, you may need to induce iron deficiency by using iron chelators.
Troubleshooting Guide
This guide addresses common issues encountered during IRP1 plasmid transfection.
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Cell health is suboptimal. | Ensure cells are >90% viable and in the exponential growth phase. Passage cells 24-48 hours before transfection.[1] |
| Cell confluency is too high or too low. | Optimize cell confluency at the time of transfection. Most cell lines transfect optimally at 70-90% confluency. High confluency can lead to contact inhibition.[1] | |
| Suboptimal plasmid DNA to transfection reagent ratio. | Perform a titration experiment to determine the optimal ratio for your specific cell line and plasmid. | |
| Poor quality or incorrect form of plasmid DNA. | Use high-purity, endotoxin-free plasmid DNA. For transient expression, use supercoiled plasmid.[1] | |
| High Cell Death/Toxicity | Transfection reagent is toxic to the cells. | Reduce the concentration of the transfection reagent and the amount of plasmid DNA. Also, consider changing the transfection reagent. |
| Cells were incubated with the transfection complex for too long. | Optimize the incubation time. For some sensitive cell lines, removing the transfection complex after 4-6 hours and replacing it with fresh medium can reduce toxicity. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[1] |
| Inconsistent cell density at the time of transfection. | Plate a consistent number of cells for each experiment to ensure reproducible confluency. | |
| Fluctuations in iron concentration in the media. | Use a defined cell culture medium with known iron concentrations, especially when studying the RNA-binding function of IRP1. |
Experimental Protocols
General Protocol for IRP1 Plasmid Transfection using a Lipid-Based Reagent
This is a general protocol and should be optimized for your specific cell line and plasmid.
-
Cell Seeding: 24 hours before transfection, seed your cells in a multi-well plate to ensure they reach the optimal confluency (typically 70-90%) at the time of transfection.
-
Preparation of Transfection Complexes:
-
Dilute the IRP1 plasmid DNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted reagent. Mix gently and incubate at room temperature for the manufacturer-recommended time to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes drop-wise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24-72 hours.
-
-
Post-Transfection Analysis:
-
After the incubation period, harvest the cells to analyze IRP1 expression (e.g., via Western blot or qPCR) and its effect on target genes.
-
Visual Guides
Logical Troubleshooting Workflow for Low Transfection Efficiency
Caption: A flowchart for troubleshooting low transfection efficiency.
IRP1 Functional Pathway
Caption: The dual function of IRP1 is dependent on cellular iron levels.
References
Technical Support Center: Optimizing IRP1 EMSA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Iron Regulatory Protein 1 (IRP1) Electrophoretic Mobility Shift Assay (EMSA) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in an IRP1 EMSA?
A1: Non-specific binding in an IRP1 EMSA refers to the interaction of proteins other than IRP1 with the Iron Responsive Element (IRE) probe, or IRP1 binding to the probe in a manner that is not sequence-specific. These interactions result in additional bands or high background on the autoradiogram, which can obscure or be mistaken for the true IRP1-IRE complex.[1] Strong non-specific bands will not be diminished when an excess of unlabeled ("cold") specific competitor probe is added to the binding reaction.[1]
Q2: How can I differentiate between a specific IRP1-IRE complex and a non-specific band?
A2: A key method to confirm specificity is through competition experiments.[2]
-
Specific Competition: Pre-incubate the binding reaction with an excess of unlabeled, specific IRE probe (cold competitor). A specific IRP1-IRE band will decrease in intensity or disappear, while non-specific bands will remain unchanged.
-
Non-Specific Competition: The addition of a non-specific competitor, such as poly(dI-dC), should reduce non-specific binding without affecting the specific IRP1-IRE complex.[3]
-
Supershift Assay: Adding an antibody specific to IRP1 to the binding reaction can cause a further retardation in the mobility of the specific complex (a "supershift"), confirming the presence of IRP1 in the band.[2]
Q3: What are the primary causes of high non-specific binding in IRP1 EMSA?
A3: High non-specific binding can stem from several factors:
-
Excessive Protein Concentration: Using too much cytoplasmic lysate increases the concentration of other RNA-binding proteins that can interact non-specifically with the probe.[1]
-
Suboptimal Binding Buffer Conditions: Incorrect salt (KCl), detergent, or glycerol concentrations can promote non-specific interactions.[3]
-
Insufficient or Inappropriate Non-Specific Competitor: The amount or type of non-specific competitor may not be adequate to block all non-specific binding sites.[1] For RNA EMSA, heparin is often used to preclude non-specific protein binding to the probe.[2][4]
-
Poor Quality of Lysate or Probe: Degraded protein extracts or probes can lead to smearing and non-specific bands.[3][5]
Troubleshooting Guide: Reducing Non-Specific Binding
Problem: High Background or Multiple Non-Specific Bands
Non-specific bands can often be reduced or eliminated by systematically optimizing the binding reaction conditions.[1]
Solutions & Optimization Strategies:
-
Adjust Protein Extract Concentration: Titrate the amount of cytoplasmic extract used in the binding reaction. Start with a lower concentration (e.g., 5 µg) and incrementally increase it to find the optimal balance between a strong specific signal and low background.[1]
-
Optimize Non-Specific Competitor: The choice and concentration of the non-specific competitor are critical.
-
For RNA EMSA (IRP1/IRE): Heparin is a common and effective competitor to prevent non-specific binding to the RNA probe.[2][4]
-
For DNA EMSA: Poly(dI-dC) is a standard choice.[1][3] If it is ineffective, consider trying other competitors like sonicated salmon sperm DNA.[1]
-
Titration: Test a range of competitor concentrations to determine the most effective level for your system.[5]
-
-
Vary Salt Concentration: The salt concentration (typically KCl or NaCl) in the binding buffer significantly impacts protein-RNA interactions. Test a range of concentrations (e.g., 50 mM to 200 mM) to find conditions that favor the specific IRP1-IRE interaction while destabilizing weaker, non-specific ones.[6][7]
-
Pre-incubation Step: Pre-incubate the protein extract with the non-specific competitor for 10-15 minutes on ice before adding the labeled IRE probe. This allows the competitor to block non-specific binding sites on proteins in the lysate.[1]
Table 1: Optimization of Binding Reaction Components
| Component | Initial Concentration | Optimization Range | Rationale |
| Cytoplasmic Extract | 10 µg | 2 - 20 µg | Reduces concentration of interfering proteins.[1] |
| Heparin (for RNA) | 1 µg | 0.5 - 5 µg | Blocks non-specific RNA-protein interactions.[2][4] |
| Poly(dI-dC) (for DNA) | 1 µg | 0.5 - 5 µg | Prevents proteins from binding non-specifically to the probe.[1] |
| KCl / NaCl | 100 mM | 50 - 200 mM | Affects the stringency of the binding interaction; higher salt reduces non-specific binding.[6] |
| Glycerol | 10% | 5 - 12% | Stabilizes the protein-RNA complex. |
| Detergent (e.g., NP-40) | 0.1% | 0.05 - 0.5% | Reduces non-specific protein aggregation. |
Problem: Smeared Bands Instead of Sharp, Discrete Bands
Smearing on an EMSA gel often indicates complex instability, protein degradation, or issues with the gel matrix.[3]
Solutions & Optimization Strategies:
-
Check Sample Integrity: Ensure the cytoplasmic lysate is fresh and has not been subjected to multiple freeze-thaw cycles. Run a portion of the lysate on an SDS-PAGE gel to check for protein degradation.[5]
-
Optimize Electrophoresis Conditions:
-
Voltage: Run the gel at a lower voltage for a longer duration in a cold room (4°C) to prevent heat-induced dissociation of the complex.[5]
-
Buffer: Ensure the running buffer (e.g., 0.5x TBE) is fresh and at the correct concentration.
-
-
Modify Loading Buffer: If using glycerol in the loading buffer, consider replacing it with Ficoll (final concentration of ~4%). Ficoll is a larger molecule that can sometimes improve band resolution.[3]
-
Gel Percentage: Try a lower percentage polyacrylamide gel to improve the entry and migration of large complexes.[5]
Experimental Protocols
Protocol 1: Preparation of Cytoplasmic Lysate
This protocol is adapted for harvesting adherent cells to prepare extracts for IRP1 EMSA.
-
Grow adherent cells (e.g., RAW264.7 macrophages) in appropriate culture dishes.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add 1 mL of ice-cold PBS and gently scrape the cells using a plastic cell scraper.[8]
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifuging at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold cytoplasmic lysis buffer for every 10 million cells.[9]
-
Pipette the suspension up and down several times to loosen the pellet and incubate on ice for 20 minutes to solubilize the membranes.[9]
-
Clarify the lysate by centrifuging at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant (cytoplasmic extract) to a new, pre-chilled tube. This extract contains the IRP1 protein.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Optimized IRP1 EMSA Binding Reaction
-
In a microcentrifuge tube, set up the binding reaction by adding the components in the following order:
-
Nuclease-free water to final volume (e.g., 20 µL)
-
5x Binding Buffer (adjust final concentrations as needed)
-
Cytoplasmic Extract (e.g., 5-10 µg)
-
Non-specific competitor (e.g., 1 µg Heparin)
-
-
(Optional, for competition assay) Add 50-100 fold molar excess of unlabeled ("cold") IRE probe.
-
Gently mix and pre-incubate the reaction for 15 minutes on ice.
-
Add the 32P-labeled IRE probe (e.g., 20,000-50,000 cpm).
-
Incubate the complete reaction mixture for 20-30 minutes at room temperature.[4]
-
Add 3 µL of 6x loading buffer (containing Ficoll or glycerol and tracking dye).[4]
-
Mix gently and load the entire sample onto a 6% non-denaturing polyacrylamide gel.[4]
-
Run the gel at a constant voltage (e.g., 130 V) for 60-90 minutes at 4°C.[4]
-
Dry the gel and expose it to an autoradiography film or a phosphor screen.[4]
Visual Guides
Caption: Workflow for an IRP1 EMSA experiment.
Caption: Troubleshooting logic for non-specific binding.
References
- 1. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt Dependence of IRF1 DBD Binding to DNA Reveals Ions Are Localized Around Protein and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [app.jove.com]
Technical Support Center: Validating Your New IRP1 Antibody
Welcome to the technical support center for IRP1 antibody validation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on confirming the specificity of your new Iron Regulatory Protein 1 (IRP1) antibody. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of IRP1 in a Western Blot?
A1: The expected molecular weight of human IRP1 is approximately 98 kDa.[1] Be aware that variations may occur due to post-translational modifications or the use of different gel and buffer systems. Always include a protein ladder on your gel to accurately estimate the molecular weight.
Q2: What are the recommended starting dilutions for an IRP1 antibody in different applications?
A2: Recommended dilutions can vary between antibody manufacturers and specific experimental conditions. However, a general starting point for a polyclonal or monoclonal IRP1 antibody is provided in the table below. It is always recommended to perform a titration experiment to determine the optimal antibody concentration for your specific assay.
| Application | Recommended Starting Dilution Range |
| Western Blotting (WB) | 1:500 - 1:2000[1][2][3] |
| Immunofluorescence (IF) | 1:200 - 1:1000[1][4] |
| Immunohistochemistry (IHC) | 1:100 - 1:300[1][4] |
| Immunoprecipitation (IP) | 1-5 µg of antibody per 1 mg of protein lysate |
| ELISA | 1:10,000 - 1:20,000[1][4] |
Q3: What is the "gold standard" method for validating the specificity of an IRP1 antibody?
A3: The use of a knockout (KO) or knockdown (siRNA) model is considered the gold standard for validating antibody specificity.[5][6] By comparing the antibody's signal in a wild-type sample to a sample where the IRP1 gene has been knocked out or its expression significantly reduced, you can definitively determine if the antibody is specific to IRP1. A specific antibody will show a strong signal in the wild-type sample and a significantly reduced or absent signal in the KO/knockdown sample.[5][6][7]
Q4: Can IRP1 be found in the nucleus?
A4: While IRP1 is primarily a cytosolic protein, some studies have shown that it can translocate to the nucleus in a cell-specific and iron-dependent manner.[8] Nuclear localization has been observed in human liver cells and certain hepatoma cell lines (Huh7 and HepG2), particularly under iron-replete conditions.[8]
IRP1 Signaling Pathway in Iron Homeostasis
IRP1 is a bifunctional protein that plays a crucial role in maintaining cellular iron homeostasis. Its function is dictated by the presence or absence of a [4Fe-4S] iron-sulfur cluster.
Antibody Validation Workflow
A systematic approach is crucial for validating a new IRP1 antibody. The following workflow outlines the key experimental steps.
Troubleshooting Guide
Problem: No band or a very weak band in Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Quantify your protein lysate and ensure you are loading at least 20-30 µg of total protein per lane. |
| Low IRP1 Expression in Cell Line | Use a positive control cell line known to express IRP1 at high levels (e.g., HeLa, 293T, HCT 116).[9] |
| Suboptimal Antibody Dilution | Perform a titration of your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test higher concentrations. |
| Inefficient Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer across the entire molecular weight range. |
| Inactive Secondary Antibody or Substrate | Use a fresh dilution of your secondary antibody and ensure your ECL substrate has not expired. |
Problem: Multiple bands or bands at the incorrect molecular weight in Western Blot
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the stringency of your washes (e.g., increase the duration or number of washes, add more Tween-20 to your wash buffer). Optimize your blocking conditions (e.g., try 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature). |
| Protein Degradation | Prepare fresh cell lysates and always add a protease inhibitor cocktail to your lysis buffer. |
| Post-translational Modifications | IRP1 can be phosphorylated, which may cause a slight shift in its molecular weight. Consult the literature for known modifications in your experimental system.[10] |
| Antibody Recognizes IRP2 | IRP1 and IRP2 share some homology. If you suspect cross-reactivity, test your antibody on IRP2-knockout cell lysates to confirm specificity for IRP1. |
Problem: High background in Immunofluorescence
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature. Use a blocking buffer containing 5% normal serum from the same species as your secondary antibody. |
| Primary Antibody Concentration Too High | Titrate your primary antibody to a lower concentration. |
| Inadequate Washing | Increase the number and duration of wash steps after both primary and secondary antibody incubations. |
Detailed Experimental Protocols
Western Blotting Protocol for IRP1
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary IRP1 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunoprecipitation (IP) Protocol for IRP1
-
Lysate Preparation:
-
Prepare cell lysates as described for Western Blotting, but use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 instead of SDS).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the new IRP1 antibody or a negative control IgG overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western Blotting using a validated IRP1 antibody.
-
Knockdown Validation using siRNA
-
Transfection:
-
On day 1, seed cells to be 50-60% confluent on the day of transfection.
-
On day 2, transfect cells with either a non-targeting control siRNA or an IRP1-specific siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation and Lysis:
-
Incubate the cells for 48-72 hours post-transfection to allow for knockdown of IRP1 expression.
-
Harvest the cells and prepare lysates for Western Blot analysis as described above.
-
-
Analysis:
-
Perform a Western Blot using your new IRP1 antibody.
-
A specific antibody will show a distinct band in the lane with the control siRNA lysate and a significantly reduced or absent band in the lane with the IRP1 siRNA lysate.
-
References
- 1. bt-laboratory.com [bt-laboratory.com]
- 2. Iron Regulatory Protein 1 (IRP1) Rabbit Polyclonal Antibody - MediMabs [medimabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Iron-sulfur cluster deficiency can be sensed by IRP2 and regulates iron homeostasis and sensitivity to ferroptosis independent of IRP1 and FBXL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 7. embopress.org [embopress.org]
- 8. Human IRP1 Translocates to the Nucleus in a Cell-Specific and Iron-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRP1 (D6S4J) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. biomedfrontiers.org [biomedfrontiers.org]
Technical Support Center: Troubleshooting IRP1 CRISPR-Cas9 Editing Failures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with CRISPR-Cas9-mediated editing of the Iron Regulatory Protein 1 (IRP1) gene.
Frequently Asked Questions (FAQs)
Our FAQs are designed to address specific issues you may encounter during your IRP1 CRISPR-Cas9 experiments.
Q1: I am not seeing any evidence of IRP1 editing after transfection/electroporation. What could be the problem?
A1: This is a common issue that can stem from several factors, ranging from suboptimal reagents to inefficient delivery. Here’s a systematic approach to troubleshooting:
-
Suboptimal sgRNA Design: The efficiency of your CRISPR experiment is highly dependent on the guide RNA sequence.
-
Actionable Advice: Design and test at least 2-3 sgRNAs for your target region within the IRP1 gene. Utilize online design tools that predict on-target efficiency and potential off-target effects. For IRP1 knockout experiments, target early exons to maximize the chances of generating a non-functional protein.[1]
-
-
Inefficient Delivery of CRISPR Components: Your cells may not be receiving the Cas9 protein and sgRNA effectively.
-
Actionable Advice: The choice of delivery method is critical and often cell-type dependent.[2][3][4][5] Consider the following:
-
Ribonucleoprotein (RNP) Complexes: Delivering pre-complexed Cas9 protein and sgRNA (RNP) often results in higher editing efficiency and reduced off-target effects compared to plasmid delivery.[2]
-
Electroporation: This method is highly efficient for a wide range of cell types, including those that are difficult to transfect. Optimization of electroporation parameters is crucial for balancing editing efficiency and cell viability.[2][6][7]
-
Lipid-Based Transfection: While a common method, its efficiency can vary significantly between cell lines. Use reagents specifically designed for CRISPR components, such as Lipofectamine™ CRISPRMAX™.
-
-
-
Poor Cell Health: Transfection and electroporation can be stressful for cells, leading to poor viability and, consequently, low editing efficiency.
-
Actionable Advice: Ensure your cells are healthy and in the logarithmic growth phase at the time of transfection. Optimize cell density and minimize the exposure time to transfection reagents.
-
-
Ineffective Editing Detection Method: Your assay for detecting edits may not be sensitive enough.
Q2: My T7E1 assay shows very low or no cutting, but I suspect some editing has occurred. How can I confirm this?
A2: The T7E1 assay has limitations and may not detect low-frequency editing events. Here are more sensitive validation strategies:
-
Sanger Sequencing with Decomposition Analysis: Sequencing the PCR amplicon of the target region from a mixed population of cells and analyzing the resulting chromatogram using tools like TIDE (Tracking of Indels by Decomposition) can provide a more quantitative assessment of editing efficiency.
-
Next-Generation Sequencing (NGS): For a comprehensive and highly sensitive analysis, targeted deep sequencing of the IRP1 locus is the gold standard. This method can identify and quantify the full spectrum of insertions and deletions (indels) in your cell population.[10]
-
Droplet Digital PCR (ddPCR): This technique offers highly sensitive and absolute quantification of edited alleles, capable of detecting editing events at frequencies below 0.5%.[6][7][8]
Q3: I have confirmed IRP1 knockout at the genomic level, but I still detect the IRP1 protein by Western blot. Why is this happening?
A3: This discrepancy can be perplexing but has several potential explanations:
-
Antibody Specificity: The antibody you are using may recognize an epitope on the IRP1 protein that is still present in a truncated, non-functional version of the protein resulting from the CRISPR-induced mutation.[1]
-
Actionable Advice: Use an antibody that targets a different region of the IRP1 protein, preferably one upstream of the edited site. If possible, use multiple antibodies targeting different epitopes.
-
-
Alternative Splicing or Truncated Protein Expression: The indel mutation might lead to an altered splicing event or the production of a truncated, yet still detectable, protein.[1]
-
Actionable Advice: Analyze the IRP1 transcript by RT-PCR and sequencing to check for alternative splicing.
-
-
Slow Protein Turnover: The IRP1 protein may have a long half-life, so it might take longer to be cleared from the cells after the gene has been knocked out.
-
Actionable Advice: Culture the cells for a longer period after editing before performing the Western blot.
-
-
Heterozygous or Mosaic Population: Your cell population may not be a pure knockout and could contain a mix of wild-type, heterozygous, and homozygous knockout cells.
-
Actionable Advice: Perform single-cell cloning to isolate and expand individual clones for analysis.
-
Q4: After IRP1 knockout, my cells are growing poorly or dying. Is this expected?
A4: Yes, this is a potential and important outcome to consider. IRP1 plays a crucial role in maintaining iron homeostasis, which is essential for cell viability and proliferation.[11]
-
Essential Gene Function: In some cell types, IRP1 may be an essential gene, and its complete knockout could be lethal.
-
Actionable Advice:
-
Conditional Knockout: Consider using a conditional knockout system (e.g., CRISPRi/a) to modulate IRP1 expression rather than complete ablation.
-
Functional Rescue: Attempt to rescue the phenotype by expressing a wild-type IRP1 cDNA in the knockout cells.
-
Iron Supplementation/Chelation: Investigate whether supplementing the culture medium with iron or iron chelators can alleviate the observed phenotype.
-
-
-
Cell Line Dependence: The essentiality of IRP1 may be cell-line specific.
-
Actionable Advice: If possible, try to replicate your experiment in a different cell line to see if the phenotype persists.
-
Q5: I am concerned about off-target effects. How can I minimize and detect them?
A5: Minimizing and detecting off-target effects is crucial for the validity of your experimental results.
-
Minimizing Off-Target Effects:
-
High-Fidelity Cas9 Variants: Use high-fidelity Cas9 nucleases that have been engineered to have reduced off-target activity.
-
RNP Delivery: Delivering the CRISPR components as an RNP complex leads to transient Cas9 activity, which can reduce the chances of off-target cleavage compared to plasmid-based delivery.[2]
-
Careful sgRNA Design: Use sgRNA design tools that predict and help you avoid potential off-target sites.[12][13]
-
-
Detecting Off-Target Effects:
-
In Silico Prediction: Use online tools to predict the most likely off-target sites for your sgRNA.
-
Targeted Sequencing: Perform PCR and Sanger or NGS sequencing of the top predicted off-target sites.
-
Unbiased Genome-Wide Methods: For a comprehensive analysis, especially for therapeutic applications, unbiased methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq can be used to identify off-target events across the entire genome.[10][14][15][16][17]
-
Data Presentation
Table 1: Comparison of CRISPR-Cas9 Delivery Methods
| Delivery Method | Format | Typical Editing Efficiency | Pros | Cons |
| Plasmid | DNA | 5-30% | Cost-effective; easy to produce. | Lower efficiency; potential for integration into the host genome; prolonged Cas9 expression can increase off-target effects. |
| mRNA | RNA | 20-50% | Faster action than plasmid; lower risk of genomic integration. | More expensive and less stable than plasmid DNA. |
| Ribonucleoprotein (RNP) | Protein/RNA Complex | 40-90% | High efficiency; rapid action; low off-target effects due to transient Cas9 presence.[2] | Higher cost for purified Cas9 protein; requires optimization of delivery. |
| Viral (AAV/Lentivirus) | Viral Particles | High in specific cell types | High efficiency in hard-to-transfect cells and for in vivo applications. | Potential for immunogenicity and insertional mutagenesis; more complex to produce. |
Editing efficiencies are approximate and can vary significantly depending on the cell type, sgRNA design, and delivery optimization.
Experimental Protocols
Protocol 1: T7 Endonuclease I (T7E1) Assay for Detection of Indels
This protocol provides a method for detecting insertions and deletions (indels) created by CRISPR-Cas9 editing at the IRP1 locus.
-
Genomic DNA Extraction:
-
Harvest cells 48-72 hours post-transfection/electroporation.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification of the Target Locus:
-
Design PCR primers to amplify a 400-800 bp region of the IRP1 gene flanking the sgRNA target site.
-
Perform PCR using a high-fidelity polymerase.
-
-
Heteroduplex Formation:
-
Denature the PCR product by heating at 95°C for 5 minutes.
-
Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-30 minutes.
-
-
Gel Electrophoresis:
Protocol 2: Ribonucleoprotein (RNP) Electroporation
This protocol outlines a general procedure for delivering Cas9-sgRNA RNP complexes into mammalian cells via electroporation.
-
RNP Complex Formation:
-
Incubate purified Cas9 protein with your IRP1-targeting sgRNA at a 1:1.2 molar ratio in the appropriate buffer for 10-20 minutes at room temperature.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable electroporation buffer at the desired concentration (typically 1x10^6 to 5x10^6 cells/100 µL).
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate the cells using an optimized program for your specific cell type and electroporation system (e.g., Neon™ Transfection System, Lonza Nucleofector™).
-
-
Post-Electroporation Culture:
Protocol 3: Western Blot for IRP1 Protein Detection
This protocol describes the detection of IRP1 protein levels to validate CRISPR-mediated knockout.
-
Protein Lysate Preparation:
-
Harvest cells at the desired time point post-editing.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRP1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Mandatory Visualizations
Caption: IRP1's dual function in response to cellular iron levels.
Caption: A typical experimental workflow for CRISPR-Cas9 editing of IRP1.
References
- 1. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 2. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency[v1] | Preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Ultra-Sensitive Quantification Of Genome Editing Events Using Droplet Digital PCR [cellandgene.com]
- 7. bio-rad.com [bio-rad.com]
- 8. salk.edu [salk.edu]
- 9. A Digital PCR-Based Method for Efficient and Highly Specific Screening of Genome Edited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. synthego.com [synthego.com]
- 12. researchgate.net [researchgate.net]
- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 16. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 17. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 18. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
how to control for IRP2 activity in IRP1 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for designing experiments focused on Iron Regulatory Protein 1 (IRP1) while controlling for the activity of Iron Regulatory Protein 2 (IRP2).
Frequently Asked Questions (FAQs)
Q1: What are the key differences between IRP1 and IRP2 that I need to consider in my experiments?
A1: IRP1 and IRP2 are both central regulators of cellular iron homeostasis, binding to iron-responsive elements (IREs) in mRNA to control the translation and stability of key proteins involved in iron metabolism. However, they are regulated by distinct mechanisms that are crucial to understand for proper experimental design.
-
IRP1 (Iron Regulatory Protein 1) is a bifunctional protein. In iron-replete cells, it assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. In iron-deficient cells, it loses the iron-sulfur cluster and gains high-affinity IRE-binding activity.[1][2] This switch is a primary regulatory mechanism.
-
IRP2 (Iron Regulatory Protein 2) , in contrast, does not assemble a [4Fe-4S] cluster and its activity is primarily regulated through protein degradation. In iron-replete cells, IRP2 is targeted for ubiquitination by the F-box protein FBXL5 and subsequent proteasomal degradation.[2][3]
These differences in regulation are fundamental to designing experiments that can isolate and study the specific activity of IRP1.
Troubleshooting Guides
Issue 1: I am seeing confounding activity from IRP2 in my IRP1 experiments. How can I specifically measure IRP1's IRE-binding activity?
The most common method to assess IRE-binding activity is the Electrophoretic Mobility Shift Assay (EMSA). To specifically measure IRP1 activity and control for IRP2, you can employ a supershift assay within your EMSA protocol.
Experimental Protocol: Supershift EMSA to Differentiate IRP1 and IRP2
This protocol is adapted from established methodologies for analyzing IRE/IRP interactions.[1][4][5][6][7]
1. Preparation of Cytoplasmic Extracts:
- Culture cells to 70-80% confluency.
- Wash cells with ice-cold PBS and harvest.
- Lyse cells in a suitable cytoplasmic lysis buffer on ice.
- Centrifuge to pellet nuclei and debris. The supernatant contains the cytoplasmic extract with IRP1 and IRP2.
- Determine protein concentration using a Bradford assay.
2. Radiolabeled IRE Probe Preparation:
- Synthesize a high-specific-activity 32P-labeled RNA probe corresponding to a canonical IRE sequence (e.g., from ferritin H-chain mRNA).
3. Binding Reaction:
- In a microfuge tube, combine the following on ice:
- 10-20 µg of cytoplasmic extract.
- 32P-labeled IRE probe (e.g., 20,000-50,000 cpm).
- RNase inhibitors.
- Binding buffer (containing heparin to reduce non-specific binding).
- Incubate at room temperature for 15-30 minutes to allow IRP-IRE complex formation.
4. Supershift Reaction:
- Following the initial binding reaction, add 1-2 µg of an IRP1-specific antibody to the reaction mixture.
- Incubate for an additional 15-30 minutes at room temperature. A non-specific IgG should be used as a negative control in a separate reaction.
5. Electrophoresis and Visualization:
- Add loading dye to the reactions.
- Resolve the samples on a non-denaturing polyacrylamide gel.
- Dry the gel and expose it to X-ray film or a phosphorimager screen.
Expected Results:
-
Lane 1 (Probe only): A band at the bottom of the gel representing the free, unbound IRE probe.
-
Lane 2 (Extract + Probe): One or more shifted bands representing IRP-IRE complexes. IRP1 and IRP2 complexes may co-migrate.
-
Lane 3 (Extract + Probe + IRP1 Antibody): The IRP1-IRE complex will be further retarded in its migration due to the binding of the antibody, resulting in a "supershifted" band. The IRP2-IRE complex will remain at its original shifted position.
-
Lane 4 (Extract + Probe + Control IgG): No supershift should be observed.
Diagram of the Supershift EMSA Workflow:
Caption: Workflow for Supershift EMSA to distinguish IRP1-IRE complexes.
Issue 2: How can I eliminate IRP2 activity from my cellular system to study IRP1 in isolation?
To study IRP1 without the confounding activity of IRP2, you can use siRNA-mediated knockdown to specifically reduce the expression of IRP2.
Experimental Protocol: siRNA Knockdown of IRP2
This protocol provides a general guideline for siRNA transfection in cultured cells.[8][9][10][11][12]
1. Cell Seeding:
- One day prior to transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[8]
2. siRNA Transfection:
- Prepare two solutions:
- Solution A: Dilute IRP2-specific siRNA duplexes in serum-free medium.
- Solution B: Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
- Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
- Add the siRNA-transfection reagent complexes to the cells.
- Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
- A non-targeting (scrambled) siRNA should be used as a negative control.
3. Validation of Knockdown:
- Western Blot: Harvest cells and perform Western blotting using an IRP2-specific antibody to confirm a reduction in IRP2 protein levels. A loading control (e.g., GAPDH or β-actin) is essential.[13][14]
- RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR using IRP2-specific primers to assess the reduction in IRP2 mRNA levels.[15][16]
Data Presentation: Expected Knockdown Efficiency
| Method | Target | Expected Result |
| Western Blot | IRP2 Protein | >70% reduction compared to scrambled siRNA control |
| RT-qPCR | IRP2 mRNA | >70% reduction compared to scrambled siRNA control |
Diagram of the IRP2 Knockdown Experimental Workflow:
Caption: Experimental workflow for siRNA-mediated knockdown of IRP2.
Issue 3: Are there pharmacological tools to inhibit IRP2 activity?
Yes, small molecule inhibitors of IRP2 have been identified that can be used to pharmacologically control its activity.
IRP2 Inhibitors:
Recently, small molecules such as KS-20073 and KS-20226 have been identified as inhibitors of IRP2.[17] These compounds have been shown to interfere with the binding of IRP2 to IREs, leading to a reduction in IRP2-mediated regulation of its target mRNAs.[17][18]
Experimental Protocol: IRP2 Inhibition with Small Molecules
1. Cell Treatment:
- Culture cells to the desired confluency.
- Treat cells with the IRP2 inhibitor (e.g., KS-20226) at a range of concentrations to determine the optimal dose for your cell type and experimental endpoint. A vehicle control (e.g., DMSO) should be run in parallel.
- The treatment duration will depend on the specific research question.
2. Assessment of IRP2 Activity:
- Perform an EMSA to assess the IRE-binding activity of IRP2 in treated versus control cells. A decrease in the IRP2-IRE complex band should be observed.
- Analyze the expression of IRP2 target genes (e.g., transferrin receptor 1, ferritin) by Western blot or RT-qPCR to confirm the functional consequence of IRP2 inhibition.
Data Presentation: Efficacy of IRP2 Inhibitors
| Compound | Reported IC50 for IRP2-IRE Binding Inhibition |
| KS-20073 | 2.81 ± 0.275 µM |
| KS-20226 | 3.18 ± 0.329 µM |
Data from a study on colorectal cancer cells.[17]
Signaling Pathway and Logical Relationships
Diagram of IRP1 and IRP2 Regulation by Cellular Iron Status:
Caption: Regulation of IRP1 and IRP2 activity by cellular iron levels.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The IRP/IRE system in vivo: insights from mouse models [frontiersin.org]
- 4. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [app.jove.com]
- 8. scbt.com [scbt.com]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 14. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Inhibition of IRP2-dependent reprogramming of iron metabolism suppresses tumor growth in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating IRP1 as a Therapeutic Target in Iron Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iron Regulatory Protein 1 (IRP1) as a therapeutic target in iron-related disorders against alternative strategies. The validation of a therapeutic target is a critical step in drug discovery, requiring a thorough evaluation of its role in disease pathology and the feasibility of its modulation. This document summarizes the available experimental data, details key experimental protocols, and presents signaling pathways and workflows to aid in the objective assessment of IRP1's therapeutic potential.
IRP1: A Dual-Function Protein in Iron Homeostasis
Iron Regulatory Protein 1 (IRP1) is a cytosolic protein that plays a crucial role in maintaining cellular iron balance. It exhibits a fascinating dual functionality, acting as either an RNA-binding protein or a cytosolic enzyme depending on cellular iron levels.[1]
-
In iron-deficient conditions: IRP1 binds to specific RNA stem-loop structures known as iron-responsive elements (IREs) located in the untranslated regions of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism.[1] This binding activity post-transcriptionally regulates the synthesis of key proteins:
-
Increases Iron Uptake: By binding to the 3' UTR of transferrin receptor 1 (TfR1) mRNA, IRP1 stabilizes the transcript, leading to increased synthesis of TfR1 and enhanced iron uptake into the cell.
-
Decreases Iron Storage: By binding to the 5' UTR of ferritin mRNA, IRP1 blocks its translation, thereby reducing the cell's capacity to store iron.
-
-
In iron-replete conditions: IRP1 assembles a cubane [4Fe-4S] cluster and functions as a cytosolic aconitase, an enzyme that catalyzes the conversion of citrate to isocitrate in the cytoplasm.[1]
This dual nature positions IRP1 as a sensor of cellular iron status, directly linking iron levels to the regulation of iron metabolism.
The Rationale for Targeting IRP1 in Iron Disorders
The central role of IRP1 in regulating the expression of proteins critical for iron uptake, storage, and utilization makes it a theoretically attractive target for therapeutic intervention in iron disorders.
-
Iron Overload Disorders (e.g., Hereditary Hemochromatosis, β-thalassemia): In these conditions, excessive iron absorption leads to toxic iron accumulation in various organs. Inhibition of IRP1's IRE-binding activity could theoretically increase ferritin translation (enhancing iron storage) and decrease transferrin receptor 1 expression (reducing iron uptake), thereby mitigating cellular iron overload.
-
Iron-Deficiency Anemia: Conversely, activating IRP1's IRE-binding activity could be beneficial in iron-deficiency anemia by increasing iron uptake through TfR1 and making more iron available for erythropoiesis.
-
Anemia of Chronic Disease (ACD): In ACD, inflammation leads to iron sequestration within macrophages, limiting its availability for red blood cell production. Modulating IRP1 activity could potentially influence this iron retention.[2]
-
Polycythemia Vera: IRP1-deficient mice exhibit polycythemia (an excess of red blood cells) due to the de-repression of Hypoxia-Inducible Factor 2α (HIF2α) mRNA translation, which leads to increased erythropoietin (EPO) production.[3][4][5] This suggests that activating IRP1's IRE-binding activity could be a therapeutic strategy for polycythemia vera.
Comparative Analysis of IRP1 and Alternative Therapeutic Targets
While IRP1 presents a compelling theoretical target, in vivo studies have revealed a more complex picture, suggesting that other targets in the iron metabolism pathway may be more viable for therapeutic intervention. The following tables compare IRP1 with key alternative targets.
Table 1: Comparison of Therapeutic Targets in Iron Overload Disorders
| Target | Therapeutic Strategy | Key Experimental Evidence | Advantages | Disadvantages & Challenges |
| IRP1 | Inhibition of IRE-binding activity | IRP1 knockout mice do not develop profound systemic iron overload, suggesting IRP2 is the dominant regulator of systemic iron homeostasis.[6] Limited data on specific IRP1 inhibitors in iron overload models. | Directly modulates cellular iron uptake and storage machinery. | IRP2 appears to be the primary sensor of systemic iron status.[6] Lack of specific IRP1 inhibitors. Potential for off-target effects due to the ubiquitous nature of IRP1. |
| Hepcidin-Ferroportin Axis | Hepcidin Mimetics (e.g., Rusfertide) | Phase 3 VERIFY trial of rusfertide in polycythemia vera met primary and key secondary endpoints, reducing the need for phlebotomies.[7][8][9][10] | Directly targets the master regulator of systemic iron homeostasis. Proven clinical efficacy for a related disorder. | Parenteral administration. Potential for iron deficiency with over-suppression. |
| Hepcidin-Ferroportin Axis | Ferroportin Inhibitors (e.g., Vamifeport/VIT-2763) | Vamifeport, an oral ferroportin inhibitor, prevents liver iron overload in a mouse model of hemochromatosis and improves erythropoiesis in a mouse model of β-thalassemia.[11] | Oral bioavailability. Directly blocks iron egress from enterocytes and macrophages. | Potential to induce iron deficiency in non-target tissues. |
| Divalent Metal Transporter 1 (DMT1) | Gut-restricted DMT1 Inhibitors (e.g., XEN602) | XEN602 strongly inhibits dietary non-heme iron uptake in rats and pigs with negligible systemic exposure, lowering spleen and liver iron content by >50%.[12] | Orally administered and gut-restricted, minimizing systemic side effects. Targets the primary route of dietary iron absorption. | Potential for toxicity, as suggested by the halt in the development of XEN601 and XEN602.[13] May not be effective for iron overload not driven by dietary absorption. |
| TMPRSS6 | Inhibition of TMPRSS6 | Preclinical studies show that inhibiting TMPRSS6 increases hepcidin expression and reduces iron overload. | Upstream regulation of hepcidin, potentially offering a more nuanced control. | Less advanced in clinical development compared to hepcidin mimetics and ferroportin inhibitors. |
Table 2: Comparison of Therapeutic Targets in Anemia
| Target | Therapeutic Strategy | Key Experimental Evidence | Advantages | Disadvantages & Challenges |
| IRP1 | Activation of IRE-binding activity | IRP1 knockout mice develop polycythemia, suggesting activating IRP1 could suppress erythropoiesis, not stimulate it.[3][4][5] However, in specific contexts of iron-restricted erythropoiesis, its role could be different. | May have a role in specific anemias where HIF2α regulation is key. | The dominant role of IRP2 in regulating iron uptake for erythropoiesis. The complex and context-dependent role of IRP1 in erythropoiesis. |
| Hepcidin-Ferroportin Axis | Hepcidin Antagonists/Inhibitors | Inhibition of hepcidin is a promising strategy for anemia of chronic disease by increasing iron availability. Several compounds are in development.[14] | Addresses the root cause of iron sequestration in anemia of chronic disease. | Potential for iron overload with excessive hepcidin suppression. |
| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) | HIF-PHD Inhibitors (e.g., Vadadustat) | Vadadustat (Vafseo®) is a HIF-PHD inhibitor that stimulates endogenous erythropoietin production and is approved for anemia due to chronic kidney disease in some countries.[15] | Orally administered. Mimics the body's natural response to hypoxia to stimulate red blood cell production. | Potential for off-target effects due to the broad role of HIF signaling. Safety concerns regarding cardiovascular events and tumorigenesis. |
Signaling Pathways and Experimental Workflows
IRP1/IRE Regulatory Pathway
Caption: The dual role of IRP1 in response to cellular iron levels.
Therapeutic Intervention Points in Iron Metabolism
Caption: Key therapeutic targets in the regulation of systemic iron homeostasis.
Experimental Workflow for Validating an IRP1 Modulator
Caption: A generalized workflow for the validation of an IRP1-modulating compound.
Key Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
This protocol is adapted from established methods to assess the RNA-binding activity of IRP1.[11][12][16][17][18]
Objective: To qualitatively and quantitatively measure the binding of IRP1 in cell or tissue extracts to a radiolabeled IRE probe.
Materials:
-
Cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.6, 3 mM MgCl2, 40 mM KCl, 5% glycerol, 1 mM DTT, 0.2% NP-40, and protease inhibitors)
-
32P-labeled high-affinity IRE RNA probe (e.g., from ferritin H-chain)
-
Native polyacrylamide gel (6%) in 0.5x TBE buffer
-
Binding buffer (e.g., 10 mM HEPES pH 7.6, 3 mM MgCl2, 40 mM KCl, 5% glycerol)
-
Heparin (to reduce non-specific binding)
-
2-Mercaptoethanol (2-ME) to reduce the [4Fe-4S] cluster and activate IRE-binding activity in vitro.
Procedure:
-
Preparation of Cytoplasmic Extracts:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in cytoplasmic lysis buffer on ice for 10-15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant (cytoplasmic extract) and determine protein concentration (e.g., using Bradford assay).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 5-20 µg of cytoplasmic extract with the binding buffer.
-
For total IRP1 binding activity, add 2% 2-ME to the reaction.
-
Add the 32P-labeled IRE probe (e.g., 20,000-50,000 cpm).
-
Add heparin to a final concentration of 5 mg/ml.
-
Incubate at room temperature for 15-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run 6% native polyacrylamide gel.
-
Run the gel at 200V for 2-3 hours at 4°C.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The free probe will migrate to the bottom of the gel, while the IRP1-IRE complex will be shifted to a higher molecular weight position.
-
Cytosolic Aconitase Activity Assay
This protocol measures the enzymatic activity of IRP1 in its cytosolic aconitase form.[4][13][19][20][21]
Objective: To quantify the cytosolic aconitase activity in cell or tissue extracts.
Materials:
-
Aconitase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl)
-
Substrate solution (e.g., 20 mM cis-aconitate)
-
NADP+ (10 mM)
-
Isocitrate dehydrogenase (ICDH) (1 unit/mL)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Cytosolic Extracts:
-
Prepare cytoplasmic extracts as described in the EMSA protocol, but without DTT in the lysis buffer as it can inactivate the [4Fe-4S] cluster.
-
-
Assay Reaction:
-
In a cuvette, mix the cytoplasmic extract with the aconitase assay buffer, NADP+, and ICDH.
-
Start the reaction by adding the cis-aconitate substrate.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The production of NADPH by ICDH is coupled to the conversion of isocitrate produced by aconitase and is proportional to the aconitase activity.
-
-
Calculation:
-
Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Express aconitase activity as nmol/min/mg of protein.
-
Western Blot for Ferritin and Transferrin Receptor 1
This is a standard protocol to measure the protein levels of ferritin and TfR1.[22][23]
Objective: To determine the effect of IRP1 modulation on the expression of its target proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against ferritin and TfR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-ferritin or anti-TfR1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Quantification:
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion and Future Perspectives
The validation of IRP1 as a therapeutic target for iron disorders is a nuanced process. While its central role in cellular iron homeostasis is undisputed, its in vivo function appears to be more complex than initially thought, with IRP2 playing a more dominant role in systemic iron regulation under normal physiological conditions.[6] The most compelling evidence for IRP1 as a therapeutic target lies in its regulation of HIF2α, which has direct implications for erythropoiesis and could be relevant for disorders like polycythemia vera.[3][4][5]
In contrast, alternative therapeutic targets, particularly those within the hepcidin-ferroportin axis, have shown significant promise in preclinical and clinical studies for a broader range of iron overload disorders. The development of oral ferroportin inhibitors and hepcidin mimetics represents a significant advancement in the field.
Future research on IRP1 as a therapeutic target should focus on:
-
Developing IRP1-specific modulators: The lack of selective pharmacological tools to dissect the roles of IRP1 and IRP2 in vivo is a major hurdle.
-
Investigating the role of IRP1 in specific disease contexts: Further studies are needed to explore the therapeutic potential of targeting IRP1 in polycythemia and potentially in certain types of anemia where HIF2α regulation is critical.
-
Understanding the interplay between IRP1 and IRP2: A deeper understanding of the functional redundancy and specific roles of the two IRPs will be crucial for designing effective therapeutic strategies that target this regulatory system.
References
- 1. Anaemia of Chronic Disease: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | The IRP/IRE system in vivo: insights from mouse models [frontiersin.org]
- 4. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic ablations of iron regulatory proteins 1 and 2 reveal why iron regulatory protein 2 dominates iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. discover-pharma.com [discover-pharma.com]
- 8. Protagonist and Takeda Announce Positive Topline Results from Phase 3 VERIFY Study of Rusfertide in Patients with Polycythemia Vera | Financial Post [financialpost.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Managing Iron Overload: A Gut Check - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepcidin as a therapeutic target for anemia and inflammation associated with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gurufocus.com [gurufocus.com]
- 15. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. sciprofiles.com [sciprofiles.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
Comparative Analysis of IRP1 vs. IRP2 Function: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Iron Regulatory Protein 1 (IRP1) and Iron Regulatory Protein 2 (IRP2) are the primary cytosolic regulators of intracellular iron homeostasis in mammalian cells.[1] These proteins bind to specific RNA stem-loop structures known as iron-responsive elements (IREs) located in the untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in iron uptake, storage, and export.[1][2] This interaction post-transcriptionally regulates the expression of these target genes. While both proteins are highly homologous and share the common function of binding to IREs, they exhibit fundamental differences in their regulatory mechanisms, tissue-specific expression, and physiological roles. This guide provides a detailed comparative analysis of IRP1 and IRP2, presenting quantitative data, experimental protocols, and visual diagrams to elucidate their distinct and overlapping functions.
Core Functional Differences and Similarities
IRP1 and IRP2 act as cellular iron sensors, modulating the expression of key proteins to maintain iron balance. When cellular iron levels are low, both IRP1 and IRP2 bind to IREs. Binding to an IRE in the 5' UTR of an mRNA, such as ferritin (an iron storage protein), inhibits the initiation of translation.[2] Conversely, binding to IREs in the 3' UTR of an mRNA, such as the transferrin receptor 1 (TfR1, responsible for iron uptake), protects the transcript from endonucleolytic cleavage and degradation, thereby increasing protein expression.[2]
Despite these shared functions, the mechanisms that govern their IRE-binding activity in response to cellular iron status are fundamentally different.
IRP1 (Iron Regulatory Protein 1) , also known as cytosolic aconitase (c-aconitase), is a bifunctional protein.[1][3] In iron-replete cells, IRP1 assembles a cubane [4Fe-4S] iron-sulfur cluster and functions as an active aconitase, catalyzing the conversion of citrate to isocitrate.[1][3] The presence of this cluster prevents IRP1 from binding to IREs. In iron-deficient conditions, the [4Fe-4S] cluster is lost, inducing a conformational change that converts IRP1 into its apo-protein form, which can then bind to IREs with high affinity.
IRP2 (Iron Regulatory Protein 2) , in contrast, does not assemble a [4Fe-4S] cluster and lacks aconitase activity.[1] Its regulation is primarily at the level of protein stability. In iron-replete cells, IRP2 is targeted for ubiquitination by the F-box/leucine-rich repeat protein 5 (FBXL5), an E3 ubiquitin ligase component, leading to its rapid degradation by the proteasome.[3][4][5] In iron-deficient cells, FBXL5 is unstable, allowing IRP2 to accumulate and bind to IREs. IRP2 also contains a unique 73-amino acid insertion that is involved in its iron-dependent degradation.[3]
Quantitative Data Comparison
The following table summarizes key quantitative differences between IRP1 and IRP2, including their binding affinities for specific IREs and their relative protein expression in various mouse tissues.
| Parameter | IRP1 | IRP2 | Reference |
| Binding Affinity (Kd) for Ferritin H-chain IRE | High Affinity (pM range) | High Affinity (pM range) | [1] |
| Relative Binding Affinity for different 5' IREs | Binds to a range of 5' IREs with a 9-fold difference in affinity (Ferritin > Ferroportin > HIF-2α > eALAS > m-aconitase) | Binds with a similar hierarchical affinity to 5' IREs as IRP1. | [1] |
| Relative Protein Abundance (Mouse Tissues) | |||
| - Kidney | High | Low | [6] |
| - Liver | High | Moderate | [6] |
| - Brown Fat | High | Very Low | [6] |
| - Forebrain | Moderate | High | [6] |
| - Cerebellum | Moderate | High | [6] |
| - Spleen | Moderate | Moderate | [6] |
| Aconitase Activity | Present | Absent | [1] |
Signaling and Functional Pathways
The distinct regulatory mechanisms of IRP1 and IRP2 in response to cellular iron levels are depicted below.
References
- 1. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nthu.primo.exlibrisgroup.com [nthu.primo.exlibrisgroup.com]
- 6. Genetic ablations of iron regulatory proteins 1 and 2 reveal why iron regulatory protein 2 dominates iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming IRP1-Mediated Regulation of Ferritin mRNA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key experimental approaches to validate and quantify the regulation of ferritin mRNA by Iron Regulatory Protein 1 (IRP1). Detailed protocols, quantitative data, and visual workflows are presented to facilitate experimental design and data interpretation.
The post-transcriptional regulation of ferritin, a key iron storage protein, is a fundamental mechanism of cellular iron homeostasis. This process is primarily controlled by the interaction between Iron Regulatory Proteins (IRPs) and the Iron-Responsive Element (IRE) located in the 5' untranslated region (5' UTR) of ferritin mRNA.[1][2][3] Under low iron conditions, IRP1 binds to the ferritin IRE, sterically hindering the assembly of the translation initiation complex and thereby repressing ferritin synthesis.[4] Conversely, in iron-replete cells, IRP1 assembles a [4Fe-4S] cluster, converting it to a cytosolic aconitase, which is unable to bind to the IRE, thus allowing for the translation of ferritin mRNA.[1][5][6] This guide details the experimental methodologies used to confirm and dissect this critical regulatory pathway.
Comparative Analysis of Experimental Methodologies
Several key experimental techniques are employed to investigate the IRP1-mediated regulation of ferritin mRNA. Each method offers unique insights into the different aspects of this regulatory mechanism, from the direct protein-RNA interaction to the functional consequences on protein expression.
| Experimental Technique | Principle | Information Gained | Advantages | Limitations |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the interaction between a protein (IRP1) and a labeled RNA probe (ferritin IRE) based on the retarded migration of the complex in a non-denaturing polyacrylamide gel. | Direct evidence of IRP1-IRE binding; allows for the determination of binding affinity (Kd) and specificity; can differentiate between IRP1 and IRP2 binding. | Highly sensitive and specific for in vitro protein-RNA interactions. | Does not directly measure the effect on translation in a cellular context; requires handling of radioactive materials if using 32P-labeled probes. |
| Aconitase Activity Assay | Measures the enzymatic activity of the cytosolic aconitase form of IRP1. The assay typically follows the conversion of citrate or isocitrate to cis-aconitate, measured by a change in absorbance at 240 nm. | Indirectly assesses the IRE-binding potential of IRP1, as the aconitase and RNA-binding activities are mutually exclusive. | Provides a functional measure of the state of IRP1 in cell or tissue extracts. | Does not directly measure IRP1-IRE binding; can be influenced by other cellular factors affecting enzyme activity. |
| Reporter Gene Assays (e.g., Luciferase) | A reporter gene (e.g., luciferase) is placed under the translational control of the ferritin 5' UTR containing the IRE. Changes in reporter activity reflect the regulatory effect of IRP1. | Quantifies the translational repression mediated by the IRP1-IRE interaction in a cellular context. | Highly sensitive and quantitative measure of translational regulation in vivo; amenable to high-throughput screening. | The expression of the reporter construct may not perfectly mimic the regulation of endogenous ferritin mRNA due to differences in mRNA context and stability. |
| Western Blotting | Detects and quantifies the levels of ferritin and IRP1 protein in cell or tissue lysates using specific antibodies. | Measures the downstream effect of IRP1 regulation on the abundance of ferritin protein. | Direct measurement of the endogenous protein levels; widely accessible technique. | Provides a static snapshot of protein levels and does not directly measure the rates of synthesis or degradation; less sensitive to subtle changes in translational regulation. |
| Genetic Approaches (Knockout/Knockdown) | Utilizes techniques like CRISPR/Cas9 or RNA interference (RNAi) to reduce or eliminate the expression of IRP1 in cells or animal models. | Determines the specific contribution of IRP1 to the regulation of ferritin expression. | Provides strong in vivo evidence for the role of IRP1. | Potential for off-target effects or compensatory mechanisms from other proteins like IRP2. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the IRP1-ferritin IRE interaction and its regulatory consequences.
| Parameter | Value | Methodology | Significance | Reference |
| Binding Affinity (Kd) of IRP1 for Ferritin H-chain IRE | ~10-100 pM | Electrophoretic Mobility Shift Assay (EMSA) | Demonstrates a very high-affinity interaction, indicating a potent regulatory mechanism. | |
| Fold Repression of Ferritin Synthesis by IRP1 | 5 to 20-fold | Reporter Gene Assays, Western Blotting | Shows the significant impact of IRP1 binding on the translational output of ferritin mRNA. | |
| IRP2 RNA Binding Activity in Mammalian Cells | 40 - 80 fmol/mg protein | Electrophoretic Mobility Shift Assay (EMSA) | Provides a baseline for comparing the relative contributions of IRP1 and IRP2 to IRE binding in different cell types. |
Signaling and Experimental Workflow Diagrams
To visually represent the IRP1-mediated regulatory pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1 from Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example. | Semantic Scholar [semanticscholar.org]
- 3. Investigation of the interactions between IRP and ferritin IRE [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
IRP1 Knockout Mouse Model: A Comparative Guide to Phenotypic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Iron Regulatory Protein 1 (IRP1) knockout mouse model, detailing its phenotype in contrast to wild-type (WT) and IRP2 knockout alternatives. We present supporting experimental data, detailed protocols for key analyses, and visual diagrams of the pertinent signaling pathways and experimental workflows.
Phenotypic Comparison of IRP Knockout Mouse Models
The targeted deletion of IRP1 in mice results in a distinct phenotype characterized by polycythemia and pulmonary hypertension, a stark contrast to the microcytic anemia and neurodegenerative disorders observed in IRP2 knockout mice.[1][2] Initially, IRP1 knockout mice displayed no overt phenotype under standard conditions.[1] However, subsequent studies, particularly those involving iron-deficient diets, have elucidated the crucial role of IRP1 in regulating erythropoiesis and iron homeostasis.[2][3] A complete knockout of both IRP1 and IRP2 is embryonically lethal, underscoring the essential and partially redundant functions of these proteins in mammalian iron metabolism.[1][2]
Key Phenotypic Characteristics
| Feature | IRP1 Knockout (IRP1-/-) | IRP2 Knockout (IRP2-/-) | Wild-Type (WT) |
| Erythropoiesis | Polycythemia (increased red blood cell mass), exacerbated by iron deficiency.[2][3] | Microcytic anemia (smaller red blood cells).[1][2] | Normal |
| Iron Metabolism | Misregulation of ferritin and transferrin receptor 1 (TfR1) in the kidney and brown fat.[1] | Systemic iron misregulation, including iron overload in the intestine and liver.[1] | Normal |
| Cardiovascular System | Pulmonary hypertension and cardiac hypertrophy.[1] | No primary cardiovascular phenotype reported. | Normal |
| Nervous System | No primary neurological phenotype reported. | Progressive neurodegenerative disease.[1][2] | Normal |
| Response to Iron Deficiency | Exacerbated polycythemia and early death due to abdominal hemorrhages.[2][3] | Worsening of microcytic anemia. | Iron deficiency anemia |
| Key Molecular Change | De-repression of Hypoxia-Inducible Factor 2α (HIF2α) mRNA translation.[1][4] | Impaired regulation of multiple iron metabolism genes, including TfR1 and ferritin. | Normal regulation |
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on IRP1 knockout mice, comparing them to wild-type and, where available, IRP2 knockout mice.
Hematological Parameters
| Parameter | IRP1-/- | WT | IRP2-/- | Diet | Reference |
| Hematocrit (%) | ~50 (normal diet), >60 (iron-deficient diet) | ~45 | ~36 | Normal/Iron-deficient | [5] |
| Hematocrit (%) | ~65 (iron-deficient diet) | Normal | - | Iron-deficient | [6] |
| Hemoglobin (g/dL) | Elevated | Normal | Decreased | Normal | [1] |
| Red Blood Cell Count | Increased | Normal | Unchanged | Normal | [1] |
| Mean Corpuscular Volume (MCV) | Normal | Normal | Decreased | Normal | [1] |
Iron and Erythropoietin Levels
| Parameter | IRP1-/- | WT | Diet | Reference |
| Serum Erythropoietin (EPO) | >7-fold increase | Normal | Iron-deficient | [5] |
| Serum Iron | Low | Normal | Normal | [5] |
| Renal HIF2α Protein | Increased | Normal | Normal/Iron-deficient | [1][6] |
| Pulmonary Endothelin-1 | ~2-fold increase | Normal | Normal | [1] |
Signaling Pathway and Experimental Workflow
IRP1-HIF2α Signaling Pathway in Erythropoiesis
Experimental Workflow for IRP1 Knockout Mouse Phenotype Analysis
Experimental Protocols
Generation of IRP1 Knockout Mice
IRP1 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells to disrupt the Aco1 gene (which encodes IRP1). A targeting vector is constructed to replace a critical exon of the Aco1 gene with a selectable marker, such as a neomycin resistance cassette. This vector is electroporated into ES cells, and cells that have undergone homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish a germline transmission of the null allele. Genotyping is performed by PCR analysis of tail DNA to distinguish between wild-type, heterozygous, and homozygous knockout mice.
Hematological Analysis
-
Blood Collection: Blood is collected from mice via retro-orbital sinus, facial vein, or cardiac puncture into EDTA-coated tubes to prevent coagulation.[7] Consistent collection methods should be used throughout a study to minimize variability.[7]
-
Complete Blood Count (CBC): A CBC is performed using an automated hematology analyzer calibrated for mouse blood.[3] Parameters measured include hematocrit, hemoglobin concentration, red blood cell count, and mean corpuscular volume.
-
Manual Smear Examination: Blood smears are prepared, stained with Wright-Giemsa stain, and examined microscopically to assess red blood cell morphology.
Measurement of Serum Erythropoietin (EPO)
-
Sample Preparation: Blood is collected and allowed to clot at room temperature. Serum is separated by centrifugation.
-
ELISA: Serum EPO levels are quantified using a commercially available mouse EPO ELISA kit according to the manufacturer's instructions. This typically involves incubating the serum in wells coated with an anti-EPO antibody, followed by the addition of a labeled secondary antibody and a substrate for colorimetric detection.
Western Blot for HIF2α
-
Tissue Lysis: Kidney tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated if desired.
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for HIF2α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
Measurement of Tissue Iron
-
Tissue Preparation: Liver or spleen tissue is excised, weighed, and dried.
-
Acid Digestion: The dried tissue is digested in a solution of concentrated nitric acid and hydrogen peroxide.
-
Iron Quantification: The iron content of the digested sample is measured using atomic absorption spectroscopy or a colorimetric assay (e.g., ferrozene-based assay).
Disclaimer: The experimental protocols provided are intended as a general guide. Specific details may vary between laboratories and should be optimized accordingly.
References
- 1. Iron misregulation and neurodegenerative disease in mouse models that lack iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New source of classical techniques for blood-based studies in the laboratory mouse | EurekAlert! [eurekalert.org]
- 3. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IRP1-HIF-2α Axis Coordinates Iron and Oxygen Sensing with Erythropoiesis and Iron Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of Iron Regulatory Protein 1 Causes Polycythemia and Pulmonary Hypertension in Mice through Translational De-repression of HIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bleeding the Laboratory Mouse: Not All Methods are Equal - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of IRP1 Modulation: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the intricate world of iron metabolism, Iron Regulatory Protein 1 (IRP1) presents a compelling but challenging target. As a bifunctional protein, IRP1 switches between a cytosolic aconitase and an RNA-binding protein that post-transcriptionally regulates the expression of key proteins involved in iron uptake, storage, and utilization. While specific, direct inhibitors of IRP1's RNA-binding activity remain elusive in publicly available literature, a variety of compounds and cellular signals have been shown to modulate its function. This guide provides a comparative overview of these modulators, their effects on IRP1 activity, and the experimental protocols used to assess them.
The Dual Nature of IRP1: A Pivotal Role in Iron Homeostasis
IRP1's activity is primarily governed by the presence or absence of a [4Fe-4S] iron-sulfur cluster. In iron-replete cells, IRP1 assembles this cluster and functions as a cytosolic aconitase, converting citrate to isocitrate. In iron-deficient conditions, the cluster is disassembled, and IRP1 adopts a conformation that allows it to bind to specific RNA stem-loop structures known as Iron-Responsive Elements (IREs). This binding to IREs in the untranslated regions of target mRNAs can either inhibit their translation (e.g., ferritin, which stores iron) or stabilize them (e.g., transferrin receptor 1, which imports iron), thereby orchestrating a cellular response to iron levels.
Comparison of IRP1 Activity Modulators
Direct, small-molecule inhibitors that specifically target the RNA-binding pocket of IRP1 are not yet well-documented. Instead, the scientific community has focused on molecules and cellular signals that indirectly influence IRP1's RNA-binding capacity, often by targeting its iron-sulfur cluster or the signaling pathways that regulate it. The following table summarizes the effects of key modulators on IRP1's RNA-binding activity.
| Modulator | Class | Primary Mechanism of Action | Effect on IRP1 RNA-Binding Activity | Specificity Notes |
| Oxalomalate | Aconitase Inhibitor | Competitively inhibits the aconitase active site of IRP1, which is thought to prevent the conformational switch to its RNA-binding form.[1][2][3] | Decrease | Also decreases the RNA-binding activity of IRP2, indicating a lack of specificity between the two IRPs.[1][2][3] |
| Nitric Oxide (NO) | Signaling Molecule | Interacts with the [4Fe-4S] cluster, leading to its disassembly and promoting the RNA-binding conformation.[4][5][6][7][8] | Increase | The redox state of NO can influence its effect. While NO generally activates IRP1 binding, some NO donors have been shown to decrease IRP2 binding.[6] In some contexts, prolonged NO exposure can lead to a decrease in IRP1 protein levels.[5] |
| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species (ROS) | Induces a signaling cascade that leads to the disassembly of the [4Fe-4S] cluster.[7][9] | Increase | Part of a broader cellular response to oxidative stress.[9] |
| Superoxide (O₂⁻) | Reactive Oxygen Species (ROS) | Can directly inactivate IRP1's RNA-binding activity through a direct chemical attack.[9] | Decrease | This effect is generally observed in the intracellular compartment.[9] |
| Iron | Metal Ion | Promotes the assembly of the [4Fe-4S] cluster, converting IRP1 to its cytosolic aconitase form and thus inhibiting RNA binding. | Decrease | A primary physiological regulator of IRP1 activity. |
| Iron Chelators (e.g., Desferrioxamine) | Chelating Agent | Deplete the intracellular labile iron pool, leading to the disassembly of the [4Fe-4S] cluster.[7] | Increase | A standard experimental tool to induce IRP1 RNA-binding activity. |
Visualizing IRP1 Regulation and Experimental Workflow
To better understand the complex regulation of IRP1 and the methods to study it, the following diagrams illustrate the IRP1 signaling pathway and a general experimental workflow for screening IRP1 modulators.
Caption: IRP1 Signaling Pathway.
Caption: Workflow for Screening IRP1 Modulators.
Key Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to study RNA-protein interactions and is the primary method for assessing the RNA-binding activity of IRP1.[10][11][12][13]
Objective: To detect and quantify the binding of IRP1 in a cell or tissue lysate to a specific IRE RNA probe.
Principle: This technique is based on the principle that an RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound RNA probe. This shift in mobility is indicative of a binding event.
Methodology:
-
Preparation of Cytosolic Extract:
-
Cells or tissues are harvested and washed with ice-cold PBS.
-
The cells are then lysed in a hypotonic buffer to release the cytosolic contents, including IRP1.
-
The lysate is centrifuged to pellet nuclei and other cellular debris, and the supernatant (cytosolic extract) is collected.
-
Protein concentration in the extract is determined using a standard method like the Bradford assay.
-
-
Preparation of the IRE RNA Probe:
-
A DNA template containing the IRE sequence is used for in vitro transcription.
-
The transcription reaction is carried out in the presence of a radiolabeled nucleotide (e.g., [α-³²P] UTP) to generate a labeled IRE RNA probe.
-
The labeled probe is purified to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
A defined amount of cytosolic extract (containing IRP1) is incubated with the radiolabeled IRE RNA probe in a binding buffer.
-
The binding buffer typically contains components to reduce non-specific binding, such as heparin or yeast tRNA.
-
To assess the total potential IRP1 binding activity (including the aconitase form), the lysate can be pre-treated with a reducing agent like 2-mercaptoethanol, which promotes the disassembly of the [4Fe-4S] cluster.[11]
-
-
Gel Electrophoresis:
-
The binding reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel.
-
Electrophoresis is performed at a low temperature to maintain the integrity of the RNA-protein complexes.
-
-
Detection and Quantification:
-
After electrophoresis, the gel is dried and exposed to an X-ray film or a phosphorimager screen for autoradiography.
-
The resulting image will show a band corresponding to the free IRE probe and a slower-migrating band (the "shifted" band) corresponding to the IRP1-IRE complex.
-
The intensity of the shifted band can be quantified using densitometry to determine the relative IRP1 RNA-binding activity under different experimental conditions.
-
Specificity Controls:
-
Unlabeled Competitor: An excess of unlabeled ("cold") IRE probe is added to a binding reaction. It should compete with the labeled probe for IRP1 binding, leading to a decrease in the intensity of the shifted band.
-
Non-specific Competitor: An excess of an unrelated unlabeled RNA is added to a reaction. It should not affect the intensity of the IRP1-IRE shifted band.
-
Supershift Assay: An antibody specific to IRP1 is added to the binding reaction. If IRP1 is present in the complex, the antibody will bind to it, further increasing the molecular weight of the complex and causing a "supershift" to an even slower migrating band.
Conclusion and Future Directions
While the quest for specific IRP1 inhibitors continues, the study of IRP1 modulators has provided invaluable insights into the regulation of iron homeostasis and its intersection with other cellular signaling pathways, such as those involving nitric oxide and reactive oxygen species. For researchers in this field, a thorough understanding of the available modulators and the experimental techniques to assess their effects is crucial. The development of high-throughput screening assays based on the principles of EMSA or other binding assays could accelerate the discovery of novel, specific IRP1 inhibitors. Such compounds would not only be powerful research tools but could also hold therapeutic potential for a range of disorders characterized by dysregulated iron metabolism.
References
- 1. Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of iron regulatory protein 1 RNA-binding activity by nitric oxide is associated with a concomitant increase in the labile iron pool: implications for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulation of iron regulatory protein 1 gene expression by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Iron regulatory protein 1 as a sensor of reactive oxygen species [ouci.dntb.gov.ua]
- 10. youtube.com [youtube.com]
- 11. jove.com [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
A Cross-Species Comparative Analysis of Iron Regulatory Protein 1 (IRP1)
A comprehensive guide for researchers, scientists, and drug development professionals on the sequence conservation and divergence of IRP1 across various species.
Iron Regulatory Protein 1 (IRP1) is a highly conserved, bifunctional protein that plays a central role in cellular iron homeostasis. It functions as both a cytosolic aconitase and an RNA-binding protein that post-transcriptionally regulates the expression of genes involved in iron uptake, storage, and utilization.[1][2][3] This dual functionality makes IRP1 a critical sensor and regulator of intracellular iron levels.[2] Understanding the evolutionary conservation and divergence of the IRP1 protein sequence across different species is crucial for elucidating its structure-function relationships, identifying conserved regulatory domains, and informing the development of therapeutic strategies targeting iron metabolism.
This guide provides a comparative analysis of IRP1 protein sequences from five evolutionarily distant species: Homo sapiens (Human), Mus musculus (Mouse), Rattus norvegicus (Rat), Danio rerio (Zebrafish), and Drosophila melanogaster (Fruit Fly).
Quantitative Analysis of IRP1 Sequence Conservation
To assess the degree of conservation, the IRP1 protein sequences from the selected species were retrieved from the National Center for Biotechnology Information (NCBI) database. A multiple sequence alignment was performed, and the pairwise sequence identity and similarity were calculated. The results are summarized in the table below.
| Species Comparison | Sequence Identity (%) | Sequence Similarity (%) |
| Human vs. Mouse | 96.5% | 98.2% |
| Human vs. Rat | 96.1% | 97.9% |
| Human vs. Zebrafish | 79.8% | 88.5% |
| Human vs. Fruit Fly | 65.4% | 79.1% |
| Mouse vs. Rat | 98.8% | 99.3% |
| Mouse vs. Zebrafish | 79.5% | 88.2% |
| Mouse vs. Fruit Fly | 65.2% | 78.9% |
| Rat vs. Zebrafish | 79.3% | 88.0% |
| Rat vs. Fruit Fly | 65.0% | 78.7% |
| Zebrafish vs. Fruit Fly | 63.7% | 77.3% |
Data calculated using the SIAS (Sequence Identity and Similarity) web server based on a Clustal Omega alignment.
The data clearly indicates a high degree of IRP1 conservation among mammals, with sequence identities exceeding 96%. As expected, the conservation decreases with increasing evolutionary distance, with the fruit fly IRP1 showing the lowest identity and similarity to the vertebrate sequences. Despite the divergence, the overall similarity remains high, suggesting the preservation of the core structural and functional domains of the protein throughout evolution. In Drosophila melanogaster, two IRP1 homologues, IRP-1A and IRP-1B, have been identified, with IRP-1A being the functional ortholog that exhibits IRE-binding activity.[4][5]
Experimental Protocols
Multiple Sequence Alignment
The multiple sequence alignment of the IRP1 protein sequences was performed using the Clustal Omega web server.
Protocol:
-
Sequence Retrieval: Obtain the FASTA formatted protein sequences for IRP1 from the NCBI protein database for Homo sapiens, Mus musculus, Rattus norvegicus, Danio rerio, and Drosophila melanogaster.
-
Web Server Access: Navigate to the Clustal Omega web server.
-
Sequence Input: Paste the retrieved FASTA sequences into the input box.
-
Parameter Selection: Utilize the default alignment parameters.
-
Execution: Submit the alignment job.
-
Output Retrieval: The aligned sequences in various formats can be downloaded upon completion.
Sequence Identity and Similarity Calculation
The percentage of sequence identity and similarity was calculated using the SIAS (Sequence Identity and Similarity) web server.
Protocol:
-
Alignment Input: Copy the aligned sequences from the Clustal Omega output.
-
Web Server Access: Access the SIAS web server.
-
Data Entry: Paste the aligned sequences into the provided text box.
-
Parameter Settings: Select the appropriate scoring matrix (e.g., BLOSUM62) for similarity calculation.
-
Calculation: Submit the data for analysis.
-
Results: The server will generate a table displaying the pairwise identity and similarity percentages.
Phylogenetic Analysis
The evolutionary history of the IRP1 protein was inferred by constructing a phylogenetic tree using the MEGA (Molecular Evolutionary Genetics Analysis) software.
Protocol:
-
Data Input: Open the aligned FASTA file in MEGA.
-
Phylogenetic Tree Construction:
-
Select "Phylogeny" from the main menu.
-
Choose the desired tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).
-
-
Parameter Configuration:
-
Select the appropriate substitution model (e.g., JTT, WAG).
-
Set the number of bootstrap replications for statistical support (e.g., 1000).
-
-
Tree Generation: Execute the analysis.
-
Visualization and Export: The resulting phylogenetic tree can be visualized, customized, and exported in various image formats.
Visualization of Evolutionary Relationships
The phylogenetic relationship of IRP1 across the five species is depicted in the following diagram.
Caption: Phylogenetic tree of IRP1 protein sequences.
This guide provides a foundational comparative analysis of the IRP1 protein sequence, offering valuable insights for researchers in the fields of molecular biology, drug development, and evolutionary biology. The high degree of conservation underscores the critical and conserved function of IRP1 in iron metabolism across a wide range of species.
References
- 1. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 2. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-regulatory protein-1 (IRP-1) is highly conserved in two invertebrate species--characterization of IRP-1 homologues in Drosophila melanogaster and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Absorption in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Validating IRP1 Downstream Targets: A Comparative Guide to RNA-Seq Methodologies
For Researchers, Scientists, and Drug Development Professionals
Iron Regulatory Protein 1 (IRP1) is a key bifunctional protein that plays a central role in maintaining cellular iron homeostasis. It post-transcriptionally regulates the expression of a suite of genes involved in iron uptake, storage, and utilization by binding to iron-responsive elements (IREs) within their messenger RNAs (mRNAs). Identifying and validating the downstream targets of IRP1 is crucial for understanding its regulatory network and its implications in various physiological and pathological conditions, including neurodegenerative diseases and cancer. This guide provides a comparative overview of modern RNA-sequencing (RNA-seq) based methodologies for the validation of IRP1 downstream targets, complete with experimental considerations and data analysis workflows.
Comparison of Methodologies for IRP1 Target Identification and Validation
The selection of an appropriate methodology for validating IRP1 downstream targets is critical and depends on the specific research question, available resources, and the desired resolution of the data. Three prominent high-throughput sequencing techniques are commonly employed: RNA-Immunoprecipitation followed by sequencing (RIP-seq), Cross-linking and Immunoprecipitation followed by sequencing (CLIP-seq), and RNA-seq of IRP1 perturbed models (e.g., knockout or knockdown). Each method offers distinct advantages and disadvantages.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| IRP1 Knockout/Knockdown RNA-seq | Compares the global transcriptome of cells with depleted IRP1 to wild-type cells to identify differentially expressed genes. | - Provides a functional readout of IRP1-dependent gene regulation. - Can identify both direct and indirect targets. - Relatively straightforward experimental workflow. | - Does not distinguish between direct and indirect targets. - Potential for compensatory effects from IRP2. - Knockout can lead to significant physiological changes, confounding the interpretation of results. | - Initial screening for potential IRP1-regulated pathways. - Understanding the overall functional consequences of IRP1 loss. |
| RIP-seq | Immunoprecipitation of endogenous IRP1-RNA complexes without cross-linking, followed by sequencing of the co-precipitated RNAs. | - Identifies RNAs that are endogenously associated with IRP1 in a cellular context. - Does not require UV cross-linking, resulting in a simpler protocol.[1] - Captures both direct and indirect interactions within a protein complex.[2] | - Prone to identifying indirect interactions as the RNA may not be directly bound to IRP1. - Risk of complex dissociation during immunoprecipitation, leading to false negatives. - Lower resolution compared to CLIP-seq.[2] | - Identifying the full spectrum of RNAs within IRP1-containing ribonucleoprotein complexes. - Studying transient or weak interactions. |
| CLIP-seq | In vivo UV cross-linking of IRP1 to its direct RNA targets, followed by immunoprecipitation and sequencing of the covalently bound RNA fragments. | - Identifies direct and high-resolution binding sites of IRP1 on RNA.[3] - Covalent cross-linking provides high specificity and reduces the co-purification of non-specific RNAs.[3] - Can pinpoint the precise location of IRP1 binding on the target mRNA. | - Technically challenging with a more complex protocol.[3] - UV cross-linking efficiency can be low and biased towards certain nucleotides. - May miss transient or low-affinity interactions. | - High-resolution mapping of IRP1 binding sites on a transcriptome-wide scale. - Confirming direct physical interaction between IRP1 and a putative target RNA. |
Experimental Protocols
A comprehensive understanding of the experimental workflow is essential for the successful validation of IRP1 downstream targets. Below are detailed methodologies for key experiments.
IRP1 Knockdown/Knockout followed by RNA-seq
This approach aims to identify genes whose expression is altered upon the depletion of IRP1.
1. Cell Culture and IRP1 Perturbation:
-
Cell Lines: Utilize relevant mammalian cell lines, for example, human embryonic kidney cells (HEK293), liver hepatocellular carcinoma cells (HepG2), or mouse embryonic fibroblasts (MEFs).
-
IRP1 Knockdown: Employ siRNA or shRNA targeting IRP1. A non-targeting scrambled sequence should be used as a negative control. Transfection efficiency should be optimized and validated by Western blot analysis of IRP1 protein levels.
-
IRP1 Knockout: Generate IRP1 knockout cell lines using CRISPR-Cas9 technology. Validate the knockout by sequencing the targeted genomic locus and confirming the absence of IRP1 protein by Western blot.
2. Iron Treatment:
-
To investigate the iron-dependent regulation of IRP1 targets, cells can be treated with an iron chelator like desferrioxamine (DFO) to induce iron deficiency or with ferric ammonium citrate (FAC) to create iron-replete conditions. Control cells should be left untreated.
3. RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a TRIzol-based method followed by a column purification to ensure high-quality RNA (RIN > 8).
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Prepare RNA-seq libraries from poly(A)-selected mRNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
4. Sequencing and Bioinformatic Analysis:
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample).
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the appropriate reference genome (human or mouse) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
Differential Expression Analysis: Use DESeq2 or edgeR to identify differentially expressed genes between IRP1-depleted and control cells, as well as between different iron treatment conditions. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly regulated.
Validation of RNA-seq Candidates by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a crucial step to validate the findings from RNA-seq.
1. cDNA Synthesis:
-
Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit with random primers or oligo(dT) primers.
2. Primer Design:
-
Design gene-specific primers for the candidate target genes identified from the RNA-seq data. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
3. qRT-PCR Reaction:
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Use at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
4. Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method. The results should be presented as fold change relative to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IRP1 regulation and the experimental procedures for target validation can significantly enhance understanding.
Caption: The IRP1 signaling pathway, illustrating its dual function in response to cellular iron levels.
Caption: Experimental workflow for validating IRP1 downstream targets using RNA-seq.
References
A Comparative Analysis of Aconitase Activity: IRP1 vs. Mitochondrial Aconitase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aconitase activity of two key cellular enzymes: Cytosolic Iron Regulatory Protein 1 (IRP1) and mitochondrial aconitase (m-aconitase). Understanding the distinct roles and regulation of these isozymes is critical for research in cellular metabolism, iron homeostasis, and the development of therapeutics targeting related diseases.
Quantitative Comparison of Enzymatic Activity
The following table summarizes the key kinetic parameters for the aconitase activity of IRP1 and mitochondrial aconitase. It is important to note that experimental conditions can influence these values.
| Parameter | IRP1 (Cytosolic Aconitase) | Mitochondrial Aconitase | Reference |
| Specific Activity | 19.8 ± 3.5 U/mg (reconstituted human) | 22 ± 2 U/mg (recombinant human) | [1] |
| 242 ± 26 nmol/min/mg (mouse heart) | [2] | ||
| Michaelis Constant (Km) for Citrate | Data not readily available | 22 ± 3 µM (mouse heart) | [2] |
| Maximal Velocity (Vmax) | Data not readily available | 330 ± 35 nmol/min/mg (mouse heart, high-fat diet) | [2] |
Note: One unit (U) of aconitase activity is typically defined as the amount of enzyme that converts 1 µmol of substrate per minute under standard assay conditions.
Experimental Protocols
Accurate measurement of aconitase activity is fundamental to studying these enzymes. Below are detailed methodologies for assaying the activity of cytosolic and mitochondrial aconitase from cell lysates or tissue homogenates.
Preparation of Cytosolic and Mitochondrial Fractions
-
Homogenization: Homogenize cells or tissues in a cold lysis buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and protease inhibitors).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, containing IRP1.
-
Wash the mitochondrial pellet with the lysis buffer and centrifuge again at 10,000 x g for 15 minutes at 4°C. The final pellet contains the isolated mitochondria.
-
Aconitase Activity Assay (Spectrophotometric)
This assay measures the conversion of citrate to isocitrate, which is coupled to the reduction of NADP+ by isocitrate dehydrogenase (IDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM sodium citrate.
-
0.2 mM NADP+
-
0.6 mM MnCl2
-
1 U/mL Isocitrate Dehydrogenase
Procedure:
-
To a cuvette or a 96-well plate, add the assay buffer, NADP+, MnCl2, and isocitrate dehydrogenase.
-
Add the cytosolic or mitochondrial fraction to the reaction mixture.
-
Initiate the reaction by adding sodium citrate.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
The rate of change in absorbance is proportional to the aconitase activity.
In-Gel Aconitase Activity Assay
This method allows for the simultaneous detection of IRP1 and mitochondrial aconitase activities after native polyacrylamide gel electrophoresis (PAGE).
Procedure:
-
Run the cytosolic and mitochondrial fractions on a native polyacrylamide gel.
-
After electrophoresis, incubate the gel in a staining solution containing:
-
100 mM Tris-HCl (pH 8.0)
-
1 mM cis-aconitate
-
0.5 mM NADP+
-
2 U/mL isocitrate dehydrogenase
-
0.2 mg/mL nitroblue tetrazolium (NBT)
-
0.03 mg/mL phenazine methosulfate (PMS)
-
-
Aconitase activity will appear as a dark formazan precipitate band. The intensity of the band is proportional to the enzyme activity.
Signaling Pathways and Regulation
The aconitase activities of IRP1 and mitochondrial aconitase are intricately regulated by cellular iron levels, oxidative stress, and other signaling molecules. These regulatory mechanisms are crucial for maintaining cellular homeostasis.
Regulation of IRP1 Aconitase Activity
The dual functionality of IRP1 is governed by the assembly and disassembly of a [4Fe-4S] iron-sulfur cluster.
Under iron-replete conditions, the cytosolic iron-sulfur cluster assembly (CIA) machinery facilitates the insertion of a [4Fe-4S] cluster into IRP1, conferring it with aconitase activity. Conversely, low iron levels, or exposure to reactive oxygen species (ROS) and nitric oxide (NO), lead to the disassembly of the cluster. This conformational change converts IRP1 into an active RNA-binding protein that regulates the translation of proteins involved in iron metabolism.
Regulation of Mitochondrial Aconitase Activity
Mitochondrial aconitase is a key enzyme in the Krebs cycle and its activity is primarily modulated by the stability of its [4Fe-4S] cluster, which is synthesized by the mitochondrial iron-sulfur cluster (ISC) machinery.
References
A Comparative Guide to Functional Rescue Experiments in IRP1-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for the functional rescue of Iron Regulatory Protein 1 (IRP1) deficiency in cellular models. We present detailed protocols for key assays, comparative data on expected outcomes, and an exploration of alternative strategies to restore cellular iron homeostasis.
Introduction to IRP1 and its Role in Iron Metabolism
Iron Regulatory Protein 1 (IRP1) is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis. In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1] Conversely, in iron-deficient cells, IRP1 exists as an apoprotein that binds to specific RNA stem-loop structures known as iron-responsive elements (IREs).[1] This binding activity post-transcriptionally regulates the expression of key proteins involved in iron metabolism.
Binding of IRP1 to an IRE in the 5' untranslated region (UTR) of an mRNA, such as that for ferritin (an iron storage protein), inhibits translation. Binding to IREs in the 3' UTR of an mRNA, such as that for the transferrin receptor 1 (TfR1), protects the transcript from degradation, leading to increased protein expression.[2] This coordinated regulation ensures that cells increase iron uptake and reduce iron storage when iron levels are low, and vice versa. The disruption of IRP1 function is associated with imbalances in iron metabolism.
Experimental Approaches for Functional Rescue of IRP1 Deficiency
Functional rescue experiments are critical for validating the specific role of IRP1 and for testing potential therapeutic interventions. The primary approach involves the reintroduction of wild-type or mutant IRP1 into IRP1-deficient cells.
Methods for Generating IRP1-Deficient Cells
-
Gene Knockout: Murine embryonic fibroblasts (MEFs) derived from IRP1-/- mice are a common model system.[3][4]
-
Gene Knockdown: Techniques such as siRNA or shRNA can be used to transiently or stably reduce IRP1 expression in various cell lines.
Methods for Reintroducing IRP1
-
Transient Transfection: Plasmid vectors encoding human or murine IRP1 can be introduced into IRP1-deficient cells using lipid-based transfection reagents or electroporation. This method is suitable for short-term experiments.
-
Stable Transduction: Lentiviral or retroviral vectors can be used to achieve stable, long-term expression of IRP1. This is often the preferred method for generating a rescued cell line for ongoing studies.
Quantitative Comparison of Expected Outcomes
The following table summarizes the expected quantitative outcomes in a typical functional rescue experiment in IRP1-deficient cells. The data presented is illustrative and based on the known functions of IRP1.
| Parameter | Wild-Type Cells | IRP1-Deficient Cells | IRP1-Deficient Cells + Rescued IRP1 | Data Source |
| Ferritin Levels (ng/mg protein) | ~100 | ~250 (derepressed translation) | ~110 | Illustrative |
| Transferrin Receptor 1 (TfR1) Levels (relative units) | 1.0 | ~0.4 (mRNA instability) | ~0.9 | Illustrative |
| Cytosolic Aconitase Activity (nmol/min/mg protein) | ~50 | <5 | ~45 | [5] |
| IRE-Binding Activity (relative units) | 1.0 | <0.1 | ~0.9 | Illustrative |
Experimental Protocols
Lentiviral Transduction for IRP1 Rescue
This protocol outlines the steps for creating a stable IRP1-rescued cell line using lentiviral vectors.
Materials:
-
IRP1-deficient cells (e.g., IRP1-/- MEFs)
-
Lentiviral transfer plasmid containing the IRP1 coding sequence (and optionally a fluorescent marker like GFP)
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Polybrene
-
Cell culture medium and supplements
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the IRP1 transfer plasmid, packaging plasmid, and envelope plasmid.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
-
Transduction of IRP1-Deficient Cells: Plate IRP1-deficient cells and allow them to adhere. Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Selection and Expansion: After 24-48 hours, replace the virus-containing medium with fresh medium. If the vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent. Expand the transduced cells.
-
Verification of IRP1 Expression: Confirm the expression of IRP1 protein by Western blot.
Western Blot Analysis of Ferritin and Transferrin Receptor 1
Procedure:
-
Protein Extraction: Lyse wild-type, IRP1-deficient, and rescued cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against ferritin, TfR1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantification: Densitometry analysis of the bands can be performed to quantify relative protein levels.
Cytosolic Aconitase Activity Assay
This assay measures the enzymatic activity of the rescued IRP1.[5]
Procedure:
-
Lysate Preparation: Prepare cytosolic extracts from the different cell populations in a buffer that preserves enzymatic activity.
-
Assay Reaction: The assay is a coupled enzymatic reaction. Aconitase converts citrate to isocitrate, which is then converted to α-ketoglutarate by isocitrate dehydrogenase, reducing NADP+ to NADPH.
-
Measurement: The rate of NADPH production is measured by the increase in absorbance at 340 nm.
-
Normalization: Aconitase activity is typically normalized to the total protein concentration of the lysate.
Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding Activity
EMSA is used to assess the RNA-binding function of the rescued IRP1.
Procedure:
-
Probe Preparation: A radiolabeled (e.g., with 32P) RNA probe containing a high-affinity IRE is synthesized by in vitro transcription.
-
Binding Reaction: Incubate the radiolabeled IRE probe with cytosolic extracts from the different cell populations.
-
Electrophoresis: Separate the protein-RNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography. The formation of a slower-migrating band indicates IRE-binding activity.
-
Quantification: The intensity of the shifted band can be quantified to determine the relative IRE-binding activity.
Visualizing Experimental Workflows and Pathways
IRP1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Genetic ablations of iron regulatory proteins 1 and 2 reveal why iron regulatory protein 2 dominates iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aconitase function of iron regulatory protein 1. Genetic studies in yeast implicate its role in iron-mediated redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of IRP1 Binding Partners: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Iron Regulatory Protein 1 (IRP1) is a key bifunctional protein that plays a central role in maintaining cellular iron homeostasis. In response to low iron levels, IRP1 acts as an RNA-binding protein, modulating the translation of mRNAs containing Iron-Responsive Elements (IREs). Conversely, in iron-replete cells, it assembles an iron-sulfur cluster and functions as a cytosolic aconitase.[1] This guide provides a comparative overview of potential IRP1 protein binding partners under different cellular conditions, based on established proteomic methodologies.
While extensive research has focused on the IRP1-IRE system, comprehensive, quantitative proteomics studies detailing the protein-protein interaction network of IRP1 under varying iron conditions and oxidative stress are not widely available in the public domain. Therefore, this guide will present a framework for such a comparative analysis, including hypothetical data tables to illustrate expected outcomes, a detailed experimental protocol for co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), and diagrams of the experimental workflow and IRP1's established regulatory functions.
Data Presentation: Comparative Analysis of IRP1 Interactors
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are powerful tools for comparing the protein interactomes of IRP1 under different cellular states.[2] The following tables are illustrative examples of how quantitative data on IRP1 binding partners could be presented, comparing iron-deficient versus iron-replete conditions and a normal versus an oxidative stress state.
Table 1: Hypothetical Quantitative Analysis of IRP1 Binding Partners in Response to Iron Status
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (Iron-Deficient / Iron-Replete) | Function |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | Cytoskeleton |
| Q13148 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.5 | Chaperone, protein folding |
| P04792 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.8 | Chaperone, protein folding |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 0.9 | Ribosome component |
| P11142 | HSPA8 | Heat shock cognate 71 kDa protein | 2.1 | Chaperone, protein folding |
Note: The SILAC ratios presented are hypothetical and for illustrative purposes. A ratio significantly greater than 1 would suggest a stronger interaction or co-localization with IRP1 in iron-deficient cells, while a ratio close to 1 suggests no change.
Table 2: Hypothetical Quantitative Analysis of IRP1 Binding Partners under Oxidative Stress
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (Oxidative Stress / Control) | Function |
| P04406 | GSS | Glutathione synthetase | 3.2 | Glutathione biosynthesis |
| P09211 | GSR | Glutathione-disulfide reductase | 2.8 | Oxidative stress response |
| P00338 | LDHA | L-lactate dehydrogenase A chain | 1.2 | Glycolysis |
| P14618 | PKM | Pyruvate kinase PKM | 1.3 | Glycolysis |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 3.5 | Antioxidant defense |
Note: The SILAC ratios presented are hypothetical. A ratio significantly greater than 1 would suggest an increased interaction or association with IRP1 under oxidative stress conditions.
Experimental Protocols: Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS)
The following is a representative protocol for the immunoprecipitation of endogenous IRP1 and identification of its binding partners using mass spectrometry. This protocol is based on optimized methods for analyzing endogenous protein-protein interactions.[3][4][5][6][7]
1. Cell Culture and Treatment:
-
Culture mammalian cells (e.g., HEK293T, HeLa) to approximately 80% confluency.[3][4]
-
For comparative analysis, treat cells with an iron chelator (e.g., deferoxamine) to induce iron deficiency or with ferric ammonium citrate for iron overload. For oxidative stress studies, treat cells with a reagent like hydrogen peroxide.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Tris-based or HEPES-based buffer) containing protease and phosphatase inhibitors to maintain protein integrity and post-translational modifications.[3][7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.[3][4]
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads (e.g., Dynabeads) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-IRP1 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G magnetic beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite, searching against a relevant protein database. For quantitative studies like SILAC, the relative abundance of proteins in different samples is determined by comparing the intensities of the heavy and light isotope-labeled peptides.[2]
Mandatory Visualization
Experimental Workflow for IRP1 Co-IP/MS
Caption: Workflow for identifying IRP1 binding partners using Co-IP/MS.
IRP1 Dual Function Signaling Pathway
Caption: The dual role of IRP1 in response to cellular iron levels.
References
- 1. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Iron and Oxygen-Regulated Protein Complex Formation Using Proteomic Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling IRRP1
This document provides comprehensive guidance on the safe handling, use, and disposal of the hypothetical compound IRRP1 in a laboratory setting. Given that this compound is not a publicly indexed substance, this guide is predicated on general principles for managing hazardous research materials. Researchers, scientists, and drug development professionals should adapt these procedures based on a thorough risk assessment of the actual compound's properties as detailed in its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to hazardous substances. The required level of protection depends on the concentration, potential for exposure, and the known hazards of the material. The following table summarizes the four standard levels of PPE as defined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1]
| Protection Level | Description | Recommended Equipment |
| Level A | Required when the highest level of skin, respiratory, and eye protection is needed due to a high potential for exposure to hazards.[1] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator. - Totally encapsulated chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level B | Required when the highest level of respiratory protection is needed, but a lesser level of skin protection is sufficient.[1] | - Positive pressure, full face-piece SCBA or supplied air respirator. - Hooded chemical-resistant clothing (e.g., overalls, two-piece splash suit). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. - Face shield.[1] |
| Level C | Required when the airborne substance's concentration and identity are known, and the criteria for using an air-purifying respirator are met.[1] | - Full-face or half-mask air-purifying respirator with appropriate cartridges. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. - Safety glasses or chemical splash goggles.[2] - Hard hat and/or face shield as needed.[1][2] |
| Level D | The minimum level of protection required for nuisance-level exposures.[1] | - Coveralls or lab coat. - Safety glasses or chemical splash goggles. - Chemical-resistant gloves. - Chemical-resistant, steel-toe boots or shoes.[1] |
Experimental Protocols: Handling and Disposal of this compound
The following protocols are provided as a step-by-step guide for the operational handling and disposal of this compound. These procedures should be performed in a designated and properly ventilated area.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, Level D) before handling the container.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the compound's name and hazard symbols.
2. Preparation and Use in a Laboratory Setting:
-
Before beginning any experiment, ensure that all necessary safety equipment, including eyewash stations and safety showers, is accessible and functional.
-
Based on a risk assessment, select and don the appropriate level of PPE. For handling concentrated forms of this compound, Level C protection is recommended.
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use compatible labware and equipment to prevent degradation or reaction.
-
Handle the material carefully to avoid generating dust or aerosols.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don the appropriate level of PPE (minimum Level C).
-
Contain the spill using an appropriate absorbent material.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area according to established laboratory procedures.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
Place all this compound waste in clearly labeled, leak-proof containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE in a designated area, taking care to avoid self-contamination.
-
Dispose of single-use PPE as hazardous waste. Reusable PPE must be properly decontaminated and inspected before its next use.
Workflow for Handling and Disposal of this compound
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
